1-propyl-1H-indole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h3-6,8H,2,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSKGOOUSZXLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592764 | |
| Record name | 1-Propyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141102-07-0 | |
| Record name | 1-Propyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-propyl-1H-indole-3-carboxylic acid" basic properties
An In-depth Technical Guide to 1-propyl-1H-indole-3-carboxylic Acid
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a derivative of the versatile indole-3-carboxylic acid scaffold. While the parent compound and its various analogs have been extensively studied for their diverse biological activities, this compound remains a less-explored molecule with significant research potential. This document synthesizes fundamental physicochemical properties, outlines a robust synthetic pathway, details methods for analytical characterization, and explores potential biological activities based on the established pharmacology of related compounds. This guide is intended for researchers in medicinal chemistry, drug development, and chemical biology, offering a foundational understanding and practical methodologies for investigating this promising compound.
Introduction and Scientific Context
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Derivatives of indole-3-carboxylic acid, in particular, have garnered substantial interest for their wide-ranging therapeutic applications, including anti-inflammatory, anticancer, and antihypertensive effects.[1][2][3] The parent compound, indole-3-carboxylic acid, is a known plant metabolite and has been identified as a key intermediate in the synthesis of novel bioactive molecules.[3][4]
Modification at the N-1 position of the indole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these derivatives. The introduction of an n-propyl group, as in this compound (Figure 1), enhances lipophilicity compared to the parent molecule, which can significantly influence membrane permeability, protein binding, and metabolic stability. This guide focuses specifically on this N-propyl derivative, providing a technical framework to stimulate and support further research into its unique chemical and biological profile.
Figure 1. Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is limited, a combination of data from chemical suppliers and predictive models provides a solid baseline.
| Property | Value | Source |
| CAS Number | 141102-07-0 | [5][6] |
| Molecular Formula | C₁₂H₁₃NO₂ | [7] |
| Molecular Weight | 203.24 g/mol | [8] |
| Monoisotopic Mass | 203.09464 Da | [7] |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | General solubility for carboxylic acids: Soluble in organic solvents like ethanol, DMSO, and DMF.[9][10][11] Low solubility expected in water.[10] | General Data |
| XlogP (Predicted) | 2.4 | [7] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Note: Many physical properties, such as melting and boiling points, are not yet experimentally determined in public literature. The increased nonpolar character from the propyl group suggests it is a solid at room temperature with low aqueous solubility.[10][12]
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a two-step process starting from a commercially available indole-3-carboxylic acid ester, such as the methyl or ethyl ester. The methodology involves N-alkylation followed by ester hydrolysis.
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-substituted indole derivatives.[13][14]
Step 1: Synthesis of Ethyl 1-propyl-1H-indole-3-carboxylate
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred DMF. Allow the suspension to stir for 15 minutes.
-
Indole Addition: Dissolve ethyl 1H-indole-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Causality: The indole N-H proton is acidic and is readily deprotonated by a strong base like NaH to form a nucleophilic indolide anion. DMF is an ideal polar aprotic solvent for this type of reaction.
-
-
Alkylation: After stirring for 30-45 minutes at 0 °C, add 1-iodopropane (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: 1-Iodopropane is an effective electrophile for the Sₙ2 reaction with the indolide anion. The iodide is an excellent leaving group.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure ester intermediate.
-
Step 2: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Dissolve the purified ethyl 1-propyl-1H-indole-3-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v).[14]
-
Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-5 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. This is a standard saponification reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~3 using 2M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.[15]
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the N-methylene group). Aromatic protons on the indole ring will appear in the aromatic region (~7.0-8.2 ppm), and the C2-H proton will be a distinct singlet. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR: The carbon NMR will show three distinct signals for the propyl group carbons, signals for the eight carbons of the indole core, and a signal for the carboxyl carbon (~165-175 ppm).
For reference, ¹H NMR data for the parent indole-3-carboxylic acid in Methanol-d4 shows aromatic signals at 7.15, 7.42, 7.94, and 8.06 ppm.[16][17]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Predicted Mass: [M+H]⁺ = 204.10192; [M-H]⁻ = 202.08736.[7]
-
Fragmentation Pattern: Electron ionization (EI) mass spectrometry of indole derivatives typically involves fragmentation of the side chains and cleavage of the indole ring.[18] Analysis of the fragmentation pattern can provide further structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.[19]
Potential Biological Activity and Mechanism of Action
While direct biological data for this compound is not yet published, the extensive research on related analogs allows for informed hypotheses about its potential therapeutic applications.
Antihypertensive Activity via Angiotensin II Receptor Blockade
Recent studies have identified novel indole-3-carboxylic acid derivatives as potent Angiotensin II receptor 1 (AT₁) antagonists, with efficacy superior to the commercial drug losartan.[2] The AT₁ receptor is a key component of the Renin-Angiotensin System (RAS), which regulates blood pressure. Blockade of this receptor prevents angiotensin II from exerting its vasoconstrictive effects, leading to a decrease in blood pressure.
Caption: Hypothesized mechanism of action via AT₁ receptor blockade.
The N-propyl substitution could enhance binding affinity to the hydrophobic pockets of the AT₁ receptor, potentially making it a potent candidate for further investigation as an antihypertensive agent.
Herbicidal and Plant Growth Regulatory Activity
Indole-3-acetic acid (IAA) is the most common natural plant hormone of the auxin class. Many synthetic indole derivatives exhibit auxin-like or anti-auxin properties. Recently, novel indole-3-carboxylic acid derivatives have been designed as antagonists of the auxin receptor protein TIR1, demonstrating significant herbicidal activity.[13][14][20] The structural similarity of this compound to these compounds suggests it could be explored for applications in agriculture as a novel herbicide or plant growth regulator.
Anticancer and Anti-inflammatory Potential
The indole-3-carboxylic acid scaffold is present in compounds with demonstrated anticancer and anti-inflammatory activities.[1][3][21] For instance, some derivatives modulate key inflammatory pathways like NF-κB and COX-2, while others enhance the efficacy of existing chemotherapeutics like doxorubicin.[1][21] The specific effects of the N-propyl substitution on these activities would be a valuable area of future research.
Conclusion
This compound is a structurally intriguing derivative of a well-validated pharmacophore. This guide provides a comprehensive foundation for its synthesis, purification, and characterization. Based on the activities of related compounds, it holds significant, albeit underexplored, potential as an antihypertensive, herbicidal, or anticancer agent. The protocols and scientific rationale presented herein are intended to empower researchers to further investigate this compound and unlock its full therapeutic or agrochemical potential.
References
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Volov, A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. Available at: [Link]
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MDPI. (2020-2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
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PubChem. (n.d.). Propyl 1-methyl-1H-indole-3-carboxylate. Available at: [Link]
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Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
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PubChem. (n.d.). 1-Pentyl-1H-indole-3-carboxylic acid. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302). Available at: [Link]
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PubChem. (n.d.). Indole-3-Carboxylic Acid. Available at: [Link]
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Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
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Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
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PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Available at: [Link]
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ARKAT USA. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]
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ResearchGate. (n.d.). Figure 4. Structures of indole-3-propionic acid (1),.... Available at: [Link]
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ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy. Available at: [Link]
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PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]
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ResearchGate. (2014). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]
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BioCrick. (n.d.). 1H-Indole-3-carboxylic acid | CAS:771-50-6. Available at: [Link]
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MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Available at: [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Available at: [Link]
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MDPI. (n.d.). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Available at: [Link]
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PubMed Central. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology. Available at: [Link]
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An In-depth Technical Guide to 1-propyl-1H-indole-3-carboxylic acid: Structure, Synthesis, and Applications
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activity.[1] Within this class, 1-propyl-1H-indole-3-carboxylic acid emerges as a molecule of interest, representing a synthetically accessible derivative with potential applications in drug discovery and development. Its structure combines the essential indole core with a carboxylic acid moiety, a common functional group in pharmaceuticals, and an N-propyl group which modulates its physicochemical properties such as lipophilicity.
This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, explore robust synthetic pathways with detailed mechanistic insights, discuss methods for its characterization, and survey its current and potential applications in the pharmaceutical landscape.
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound is defined by three key features: a bicyclic indole ring system, a propyl substituent at the nitrogen atom (N-1), and a carboxylic acid group at the C-3 position. This specific arrangement of functional groups dictates its chemical behavior and interaction with biological targets.
Key Structural and Chemical Identifiers:
-
Molecular Formula: C₁₂H₁₃NO₂[2]
-
Molecular Weight: 203.24 g/mol [3]
-
IUPAC Name: this compound
-
CAS Number: 141102-07-0[4]
-
SMILES: CCCN1C=C(C2=CC=CC=C21)C(=O)O[2]
-
InChIKey: BKSKGOOUSZXLEC-UHFFFAOYSA-N[2]
The presence of the carboxylic acid group makes the molecule acidic, while the indole nitrogen, being part of an aromatic system and alkylated, is non-basic. The propyl chain increases the molecule's lipophilicity compared to its parent compound, indole-3-carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [2] |
| Monoisotopic Mass | 203.09464 Da | [2] |
| XlogP (Predicted) | 2.4 | [2] |
| Boiling Point | 417.8±25.0 °C (Predicted) | [4] |
| Melting Point | 149-150 °C (Predicted) | [4] |
| Density | 1.19±0.1 g/cm³ (Predicted) | [4] |
Strategic Synthesis of this compound
The synthesis of this target molecule can be approached through several well-established methodologies in organic chemistry. The choice of a specific route often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will explore two primary, logically sound strategies: the N-alkylation of a pre-existing indole core and the construction of the indole ring via the Fischer Indole Synthesis.
Route 1: N-Alkylation of an Indole-3-Carboxylate Precursor
This is arguably the most direct and common approach. The strategy involves the alkylation of the indole nitrogen of a readily available indole-3-carboxylic acid ester, followed by saponification to yield the desired product.
Causality Behind the Strategy: The acidic proton of the carboxylic acid would interfere with the basic conditions required for N-alkylation. Therefore, the carboxyl group must be protected, typically as an ethyl or methyl ester. The indole N-H proton is sufficiently acidic (pKa ≈ 16-17) to be removed by a moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generating a nucleophilic indole anion that readily reacts with an alkyl halide.[5]
Detailed Experimental Protocol:
-
N-Alkylation of Ethyl Indole-3-carboxylate:
-
To a solution of ethyl indole-3-carboxylate (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 1-propyl-1H-indole-3-carboxylate. Purify via column chromatography if necessary.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ethyl 1-propyl-1H-indole-3-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 equiv.) and heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl).
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic, powerful method for constructing the indole ring from simpler acyclic precursors.[6][7] This route offers the advantage of building the substituted indole core in a single key transformation.
Causality Behind the Strategy: This reaction proceeds via the acid-catalyzed rearrangement of an arylhydrazone.[8] To synthesize the target molecule, N-propylphenylhydrazine is reacted with a pyruvate ester (e.g., ethyl pyruvate). The N-propyl group is pre-installed on the hydrazine, ensuring its final position at N-1 of the indole. The pyruvate derivative provides the three-carbon unit that becomes C-2, C-3, and the C-3 carboxylate group of the final product.
Detailed Experimental Protocol:
-
Hydrazone Formation and Cyclization:
-
In a single reaction vessel, combine N-propylphenylhydrazine (1.0 equiv.) and ethyl pyruvate (1.1 equiv.) in a suitable solvent such as acetic acid or ethanol.[8]
-
Add an acid catalyst. A variety of catalysts can be used, including Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂).[6][9]
-
Heat the reaction mixture, typically between 80 °C and 120 °C, for several hours. The initial condensation forms the hydrazone in situ, which then undergoes the acid-catalyzed cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄, filter, and concentrate.
-
The resulting crude ester can be purified by column chromatography.
-
-
Saponification:
-
Follow the saponification protocol as described in Route 1, Step 2.
-
Spectroscopic Characterization
Unambiguous structure determination is critical. The following spectroscopic data are expected for this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | Description | ¹³C NMR | Predicted δ (ppm) |
| ~12.0 | 1H, broad singlet | Carboxylic Acid (-COOH) | ~165-170 | Carbonyl (C=O) |
| ~8.1 | 1H, doublet | H-4 (Aromatic) | ~137 | C-7a |
| ~7.8 | 1H, singlet | H-2 (Indole) | ~130 | C-2 |
| ~7.4 | 1H, doublet | H-7 (Aromatic) | ~126 | C-3a |
| ~7.2-7.3 | 2H, multiplet | H-5, H-6 (Aromatic) | ~122 | C-5 |
| ~4.1 | 2H, triplet | N-CH₂-CH₂-CH₃ | ~121 | C-6 |
| ~1.8 | 2H, sextet | N-CH₂-CH₂-CH₃ | ~120 | C-4 |
| ~0.9 | 3H, triplet | N-CH₂-CH₂-CH₃ | ~110 | C-7 |
| ~108 | C-3 | |||
| ~48 | N-CH₂ | |||
| ~23 | N-CH₂-CH₂ | |||
| ~11 | -CH₃ |
Note: Predicted shifts are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on solvent and concentration.[10][11]
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ = 204.1019; [M-H]⁻ = 202.0874.[2]
-
Infrared (IR) Spectroscopy: Key absorptions expected around 2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1680 cm⁻¹ (C=O stretch), and ~1600, 1450 cm⁻¹ (aromatic C=C stretches).
Applications in Drug Development
The indole-3-carboxylic acid scaffold is a versatile starting point for the development of new therapeutic agents.
-
Auxin Mimics and Herbicidal Agents: Indole-3-acetic acid (IAA) is a natural plant hormone (an auxin). Derivatives of indole-3-carboxylic acid have been designed and synthesized as antagonists of the auxin receptor protein TIR1, showing potent herbicidal activity.[12][13] The N-propyl substituent can be used to modulate receptor binding and plant uptake.
-
Antihypertensive Agents: Novel derivatives of indole-3-carboxylic acid have been investigated as angiotensin II receptor 1 (AT₁) antagonists.[14] These compounds have shown the ability to lower blood pressure in preclinical models, presenting a potential new class of antihypertensive drugs.
-
General Medicinal Chemistry: The carboxylic acid group is a common feature in many drugs, often used to improve water solubility or to act as a key binding feature (e.g., through hydrogen bonding or ionic interactions) with a biological target.[15] However, it can also lead to poor metabolic stability or limited membrane permeability. The N-propyl indole core serves as a lipophilic scaffold that can be further functionalized to create libraries of compounds for screening against various disease targets.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, information from the parent compound, indole-3-carboxylic acid, provides a useful guide.
-
Hazards: May be harmful if swallowed.[16] Causes skin and serious eye irritation.[16] May cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[17]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[18] Avoid dust formation. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[19] Protect from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[18]
References
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material safety data sheet - indole-3-carboxylic acid 99% ar. (n.d.). Retrieved from [Link]
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Loba Chemie. (2015). INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS. Retrieved from [Link]
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PubChem. (n.d.). Propyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]
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Chen, Y., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-8. Retrieved from [Link]
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PubChem. (n.d.). 1-Pentyl-1H-indole-3-carboxylic acid. Retrieved from [Link]
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Hemsath, A. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC. Retrieved from [Link]
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Yang, G., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 940023. Retrieved from [Link]
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Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 69-74. Retrieved from [Link]
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Kaushik, N. K., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(6), 834-855. Retrieved from [Link]
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Yang, G., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Retrieved from [Link]
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Povstyanoy, M. V., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129344. Retrieved from [Link]
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An In-Depth Technical Guide to 1-propyl-1H-indole-3-carboxylic acid
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Indole-3-Carboxylic Acid Scaffold and the Significance of N-Alkylation
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity is often traced to its role as a mimic of the amino acid tryptophan, allowing indole-containing molecules to interact with a multitude of biological targets. Within this privileged class, indole-3-carboxylic acid and its derivatives represent a particularly versatile synthetic platform. The carboxylic acid moiety at the C3 position serves as a critical handle for further chemical modification and as a key pharmacophoric feature for receptor interaction.
This guide focuses on a specific, synthetically accessible derivative: 1-propyl-1H-indole-3-carboxylic acid (CAS Number: 141102-07-0). The introduction of a propyl group at the N1 position significantly alters the molecule's physicochemical properties, particularly its lipophilicity and steric profile, compared to the parent indole-3-carboxylic acid. This modification can profoundly influence pharmacokinetic properties and receptor binding affinity, making it a molecule of interest for researchers in drug discovery and chemical biology.
This document provides a comprehensive technical overview of this compound, detailing its synthesis, predicted spectroscopic signature, and potential biological relevance based on the well-established activities of its structural class.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These values are crucial for experimental design, influencing solubility, reactivity, and analytical characterization.
| Property | Value | Source |
| CAS Number | 141102-07-0 | [2][3] |
| Molecular Formula | C₁₂H₁₃NO₂ | [2][4] |
| Molecular Weight | 203.24 g/mol | [2] |
| IUPAC Name | This compound | [5] |
| SMILES | CCCN1C=C(C2=CC=CC=C21)C(=O)O | [4] |
| Monoisotopic Mass | 203.09463 Da | [4] |
| Predicted XlogP | 2.4 | [4] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several reliable strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and mechanistically distinct routes are detailed below: direct N-alkylation of an indole-3-carboxylate precursor and the classical Fischer indole synthesis for de novo construction of the heterocyclic core.
Synthetic Strategy Overview
Caption: Overview of primary synthetic routes to the target compound.
Route A: N-Alkylation of Indole-3-carboxylate
This is often the most direct approach, involving the alkylation of a readily available indole-3-carboxylic acid ester followed by hydrolysis. The ester is used to protect the acidic carboxylic acid proton, which would otherwise interfere with the base-mediated N-alkylation.
Causality of Experimental Choices:
-
Ester Protection: The use of an ethyl or methyl ester prevents the acidic proton of the carboxylic acid from being deprotonated by the base, which would inhibit the desired N-alkylation.
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for quantitatively deprotonating the indole nitrogen, creating the nucleophilic indole anion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring more forcing conditions (higher temperature, polar aprotic solvent like DMF).
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are chosen because they effectively solvate the cation of the base without interfering with the nucleophilic attack of the indole anion.
-
Hydrolysis (Saponification): A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous alcohol mixture is used to hydrolyze the ester back to the carboxylic acid. The reaction is typically heated to ensure completion.
Detailed Experimental Protocol (Route A):
Step 1: N-Propylation of Ethyl 1H-indole-3-carboxylate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 1.0 g of starting material).
-
Add ethyl 1H-indole-3-carboxylate (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂). Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a clear solution of the sodium salt forms.
-
Cool the mixture back to 0 °C and add 1-iodopropane (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield ethyl 1-propyl-1H-indole-3-carboxylate.
Step 2: Saponification to this compound
-
Dissolve the purified ester from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (LiOH·H₂O, 3.0 eq) and heat the mixture to 60-70 °C.
-
Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid (HCl).
-
The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.
Route B: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from fundamental building blocks.[6][7] It involves the acid-catalyzed cyclization of an arylhydrazone.[8] For the target molecule, the required precursors are N-propylphenylhydrazine and pyruvic acid.
Mechanism and Rationale: The reaction proceeds via a well-established mechanism:
-
Hydrazone Formation: N-propylphenylhydrazine reacts with the ketone of pyruvic acid to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[9][9]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[9][9]-sigmatropic rearrangement (a key step analogous to a Claisen rearrangement), which breaks the N-N bond and forms a C-C bond, disrupting the aromaticity of the phenyl ring.[6]
-
Rearomatization & Cyclization: A proton transfer leads to rearomatization, followed by nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the stable, aromatic indole ring.
Detailed Experimental Protocol (Route B):
-
In a round-bottom flask, dissolve N-propylphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.05 eq) in ethanol.
-
Heat the mixture to reflux for 1-2 hours to ensure complete formation of the N-propylphenylhydrazone of pyruvic acid.
-
Cool the mixture and slowly add a strong acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice. Alternatively, a mixture of sulfuric acid in ethanol can be used.[6]
-
Heat the reaction mixture to 80-100 °C for 4-8 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice and water.
-
The crude product will often precipitate. If not, neutralize the solution with a base (e.g., NaOH) and extract with ethyl acetate.
-
Collect the precipitated solid by filtration or work up the organic extract.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound are readily available in public databases. However, a highly accurate prediction can be made based on the known spectra of closely related analogs such as indole-3-carboxylic acid,[2][10] indole-3-propionic acid,[11][12] and N-alkylated indoles.[13]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The carboxylic acid proton is often broad and may exchange with residual water in the solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.1 | br s | 1H | -COOH | Acidic proton, typically downfield and broad. |
| ~8.10 | s | 1H | H2 | Singlet, deshielded by adjacent C=O and ring nitrogen. |
| ~8.05 | d | 1H | H4 | Doublet, deshielded by proximity to the fused ring system. |
| ~7.55 | d | 1H | H7 | Doublet, ortho to the N-propyl group. |
| ~7.20 | t | 1H | H6 | Triplet, typical aromatic region. |
| ~7.15 | t | 1H | H5 | Triplet, typical aromatic region. |
| ~4.15 | t | 2H | N-CH₂- | Triplet, deshielded by the nitrogen atom. |
| ~1.80 | sextet | 2H | -CH₂-CH₂- | Sextet (or multiplet), adjacent to two CH₂ groups. |
| ~0.90 | t | 3H | -CH₃ | Triplet, terminal methyl group. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): Key predicted shifts distinguishing the structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | -COOH |
| ~137.0 | C7a |
| ~131.0 | C2 |
| ~126.0 | C3a |
| ~122.5 | C6 |
| ~121.0 | C5 |
| ~120.0 | C4 |
| ~110.0 | C7 |
| ~108.0 | C3 |
| ~47.0 | N-CH₂- |
| ~23.0 | -CH₂-CH₂- |
| ~11.5 | -CH₃ |
Predicted Mass Spectrum (Electron Ionization, EI-MS):
-
Molecular Ion (M⁺): m/z = 203. This peak should be clearly visible.
-
Key Fragments:
-
m/z = 158: [M - COOH]⁺, corresponding to the loss of the carboxylic acid group (45 Da). This is often a prominent peak.
-
m/z = 130: [M - COOH - C₂H₄]⁺, subsequent loss of ethene from the propyl chain via McLafferty rearrangement.
-
m/z = 117: Indole fragment.
-
Potential Biological and Pharmacological Relevance
While direct biological data for this compound is scarce, its structural features place it within classes of compounds with well-defined and potent biological activities. This allows for rational hypothesis generation for screening and development.
Potential as an Angiotensin II Receptor Blocker (ARB)
A significant body of research has identified indole derivatives as antagonists of the Angiotensin II Type 1 (AT₁) receptor.[14] Blockade of this receptor is a clinically validated mechanism for treating hypertension.[15][16]
Mechanism of Action: Angiotensin II is a peptide hormone that causes vasoconstriction and increases blood pressure by binding to the AT₁ receptor.[14] ARBs act as competitive antagonists at this receptor, preventing Angiotensin II from binding and thereby promoting vasodilation and lowering blood pressure.[17] The indole scaffold can mimic the key interactions of established ARBs like losartan. The N1-substituent (the propyl group) and the C3-carboxylic acid are critical for orienting the molecule within the receptor's binding pocket.
Caption: Proposed mechanism as an Angiotensin II Receptor Blocker (ARB).
Potential as an Auxin Signaling Antagonist
Indole-3-acetic acid (IAA) is the primary natural auxin hormone in plants, regulating nearly all aspects of growth and development.[9][18] The auxin receptor has been identified as the F-box protein TIR1.[19][20] Molecules that can antagonize this interaction have significant potential as herbicides.
Mechanism of Action: Auxin acts as a "molecular glue," promoting the interaction between the TIR1 receptor and Aux/IAA repressor proteins.[18] This interaction leads to the degradation of the repressors and the activation of auxin-responsive genes. Antagonists, such as certain indole-3-carboxylic acid derivatives, bind to the TIR1 receptor but fail to stabilize the interaction with Aux/IAA proteins.[19][20] The N1-propyl group and C3-carboxylic acid of the target molecule could position it to sterically hinder the binding of the Aux/IAA repressor, thus blocking the signaling cascade and inhibiting plant growth.
Future Research Directions
This compound is a promising, yet underexplored, chemical entity. Future research should focus on several key areas:
-
Definitive Synthesis and Characterization: A peer-reviewed synthesis and full experimental characterization (NMR, MS, IR, melting point) is required to establish a definitive reference for the compound.
-
In Vitro Biological Screening: The compound should be screened in binding assays for the AT₁ receptor and in plant-based assays for auxin antagonism (e.g., DR5::GUS reporter assays) to validate the hypotheses presented here.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with varying N-alkyl chain lengths (e.g., ethyl, butyl, pentyl) and substitutions on the benzene ring would provide valuable SAR data to optimize potency for a desired biological target.
-
Pharmacokinetic Profiling: If biological activity is confirmed, studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be essential for any further development.
Conclusion
This compound is a structurally intriguing molecule that stands at the intersection of established synthetic methodologies and high-potential biological applications. While it remains largely uncharacterized in the scientific literature, its synthesis is readily achievable through robust methods like N-alkylation or the Fischer indole synthesis. Based on the extensive research into its structural class, it represents a prime candidate for investigation as both a potential cardiovascular therapeutic and an agrochemical agent. The detailed protocols, predicted analytical data, and mechanistic hypotheses provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and unlock the full potential of this versatile indole derivative.
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Hayashi, K., et al. (2012). Rational Design of an Auxin Antagonist of the SCFTIR1 Auxin Receptor Complex. ACS Chemical Biology, 7(3), 599-608. [Link]
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Hayashi, K., et al. (2012). Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex. ACS Chemical Biology, 7(3), 599-608. [Link]
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A Comprehensive Technical Guide to 1-Propyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-carboxylic acid and its derivatives are a significant class of heterocyclic compounds, widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science.[1][2] The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[1] This guide focuses on a specific derivative, 1-propyl-1H-indole-3-carboxylic acid, providing an in-depth overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in modern research and development. The strategic placement of a propyl group at the N-1 position of the indole ring can significantly influence the molecule's lipophilicity and steric profile, potentially modulating its biological activity and pharmacokinetic properties.
Core Molecular Attributes
The fundamental characteristics of this compound are summarized below. Understanding these properties is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [3][4] |
| Molecular Weight | 203.24 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| CAS Registry Number | 141102-07-0 | [3][6] |
| Canonical SMILES | CCCN1C=C(C2=CC=CC=C21)C(=O)O | [4] |
| InChI Key | BKSKGOOUSZXLEC-UHFFFAOYSA-N | [4] |
| Monoisotopic Mass | 203.0946 g/mol | [4] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be achieved through a reliable two-step process involving the N-alkylation of an indole-3-carboxylate ester followed by saponification. This methodology is a common and effective strategy for preparing N-substituted indole carboxylic acids.
Experimental Workflow Diagram
Caption: A diagram illustrating the two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 1-propyl-1H-indole-3-carboxylate
-
Reaction Setup: To a solution of ethyl indole-3-carboxylate (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl 1-propyl-1H-indole-3-carboxylate.
Step 2: Synthesis of this compound
-
Saponification: Dissolve the ethyl 1-propyl-1H-indole-3-carboxylate (1 equivalent) obtained from the previous step in a mixture of ethanol and water. A similar protocol has been described for a related compound.[7]
-
Base Hydrolysis: Add potassium hydroxide (3 equivalents) to the solution and stir the mixture at room temperature overnight.[7] For potentially more challenging esters, the mixture can be heated to reflux to ensure complete hydrolysis.[7]
-
Acidification: After cooling the reaction mixture, acidify it with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until a precipitate is formed.[7]
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the final product, this compound.
Potential Applications in Research and Drug Development
Indole-3-carboxylic acid derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities.
Pharmaceutical Relevance
The carboxylic acid functional group is a key component in many marketed drugs, influencing their solubility, binding to biological targets, and overall pharmacokinetic profile.[2] Derivatives of indole-3-carboxylic acid have been explored for various therapeutic applications, including:
-
Antihypertensive Agents: Recent studies have shown that certain indole-3-carboxylic acid derivatives can act as potent angiotensin II receptor 1 (AT1) antagonists, demonstrating significant antihypertensive effects in preclinical models.[8]
-
Antiparasitic Agents: The indole scaffold has been a starting point for the development of novel agents against neglected tropical diseases like Chagas disease.[9]
-
Herbicidal Activity: Indole-3-carboxylic acid derivatives can mimic the action of the plant hormone auxin, leading to the development of novel herbicides that act as transport inhibitor response 1 (TIR1) antagonists.[10][11]
The introduction of the 1-propyl group in this compound can enhance its lipophilicity, which may improve its ability to cross biological membranes and interact with hydrophobic binding pockets in target proteins.
Agrochemical Applications
The structural similarity of indole-3-carboxylic acids to the natural plant hormone indole-3-acetic acid (IAA) makes them promising candidates for the development of new plant growth regulators and herbicides.[11] By designing molecules that interfere with auxin signaling pathways, researchers can create selective herbicides that target specific weeds.[10]
Conclusion
This compound is a valuable molecule for researchers in various scientific disciplines. Its straightforward synthesis and the versatile reactivity of the indole and carboxylic acid moieties make it an attractive building block for the creation of more complex and biologically active compounds. The insights provided in this guide are intended to support and facilitate further investigation into the properties and applications of this and related indole derivatives.
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Introduction: The Chemical Identity of 1-propyl-1H-indole-3-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-propyl-1H-indole-3-carboxylic acid
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from the parent compound, indole-3-carboxylic acid, and analogous N-alkylated indoles to present a robust, predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and confirm the synthesis of this compound with a high degree of confidence.
This compound is a derivative of the ubiquitous indole scaffold, a core structure in numerous natural products and pharmacologically active compounds. The molecule consists of an indole ring system functionalized with a carboxylic acid at the C3 position and a propyl group at the N1 position. Accurate structural confirmation is the bedrock of any chemical research or development program, making a thorough understanding of its spectroscopic signature essential for validating its synthesis and ensuring purity.
This guide explains the causality behind the expected spectral features, providing not just data, but a framework for interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The absence of the N-H proton and the appearance of signals corresponding to the n-propyl group are the key distinguishing features compared to the parent indole-3-carboxylic acid.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds ensures that the carboxylic acid proton is observable as a broad singlet at a very downfield chemical shift, preventing its exchange with residual water which can occur in other solvents like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Field Insights |
| COOH | ~12.0 - 12.5 | br s | - | Highly deshielded acidic proton, signal is often broad due to hydrogen bonding and chemical exchange.[1][2] |
| H-2 | ~8.15 | s | - | Located on the electron-deficient pyrrole ring, adjacent to the N and C3-substituent. Appears as a sharp singlet. |
| H-4 | ~8.05 | d | ~7.8 | Deshielded by the anisotropic effect of the C3-carboxyl group. Couples with H-5. |
| H-7 | ~7.55 | d | ~8.1 | Typical aromatic proton on the benzene portion of the indole ring. Couples with H-6. |
| H-5 | ~7.20 | t | ~7.5 | Aromatic proton, appears as a triplet due to coupling with both H-4 and H-6. |
| H-6 | ~7.15 | t | ~7.4 | Aromatic proton, appears as a triplet due to coupling with both H-5 and H-7. |
| N-CH₂ - | ~4.25 | t | ~7.2 | Methylene protons directly attached to the nitrogen are significantly deshielded. Triplet from coupling to the adjacent CH₂. |
| -CH₂ - | ~1.80 | sextet | ~7.3 | Methylene protons in the middle of the propyl chain, split by five adjacent protons (3+2). |
| -CH₃ | ~0.90 | t | ~7.4 | Terminal methyl group protons, appearing in the characteristic upfield aliphatic region. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Field Insights |
| C =O | ~165.0 | The carbonyl carbon of the carboxylic acid, appearing in its characteristic downfield region.[1][2][3] |
| C-7a | ~136.5 | Bridgehead carbon of the indole ring. |
| C-3a | ~129.0 | Bridgehead carbon adjacent to the pyrrole ring. |
| C-2 | ~126.5 | Carbon adjacent to the nitrogen in the pyrrole ring. |
| C-4 | ~122.0 | Aromatic carbon on the benzene portion. |
| C-5 | ~121.0 | Aromatic carbon on the benzene portion. |
| C-6 | ~120.0 | Aromatic carbon on the benzene portion. |
| C-7 | ~110.5 | Aromatic carbon adjacent to the pyrrole fusion, shifted upfield. |
| C-3 | ~108.0 | Carbon bearing the carboxylic acid group. |
| N-C H₂- | ~46.0 | Aliphatic carbon directly bonded to nitrogen, deshielded. |
| -C H₂- | ~22.5 | Central carbon of the propyl chain. |
| -C H₃ | ~11.0 | Terminal methyl carbon, highly shielded and upfield. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
Caption: Workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally effective for identifying key functional groups. For this compound, the spectrum is defined by the carboxylic acid moiety and the substitution on the indole nitrogen.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and is highly diagnostic.[1][2][4][5] |
| 2870 - 2960 | C(sp³)-H stretch (Propyl) | Medium | Confirms the presence of the saturated alkyl side chain. |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The intense carbonyl absorption is characteristic of the carboxylic acid group. Its position indicates it is likely part of a hydrogen-bonded dimer.[2][5] |
| 1500 - 1600 | C=C stretch (Aromatic) | Medium | Vibrations of the indole ring backbone. |
| ~1210 - 1320 | C-O stretch (Carboxylic Acid) | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxyl group.[5] |
| Absence at ~3400 | N-H stretch | - | The lack of a sharp peak in this region is critical evidence confirming that the indole nitrogen has been alkylated.[6] |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to be driven by the stability of the indole ring and the predictable cleavage of its substituents.
Predicted Molecular Ion:
-
Formula: C₁₂H₁₃NO₂
-
Exact Mass: 203.0946
-
Nominal Mass: 203
Predicted Key Fragments in EI-MS
| m/z | Proposed Fragment | Loss from Molecular Ion | Significance |
| 203 | [C₁₂H₁₃NO₂]⁺˙ | M⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 174 | [M - C₂H₅]⁺ | -29 | Result of α-cleavage at the N-propyl group, a highly favorable fragmentation that forms a stable secondary carbocation stabilized by the nitrogen atom. Often the base peak. |
| 158 | [M - COOH]⁺ | -45 | Loss of the entire carboxylic acid group as a radical, a common fragmentation for carboxylic acids.[7][8] |
| 130 | [C₉H₈N]⁺ | - C₃H₅ - CO₂ | Loss of the propyl group and carbon dioxide. This fragment corresponds to the stable indole cation. |
| 116 | [C₈H₆N]⁺ | - C₃H₅ - COOH | Fragmentation of the indole ring itself, a characteristic pattern for indole derivatives.[9] |
Proposed Fragmentation Pathway
The initial ionization event creates a radical cation, which then undergoes a series of predictable cleavage events to yield smaller, stable ions. The α-cleavage of the N-propyl group is a dominant pathway.
Caption: Proposed EI mass spectrometry fragmentation pathway.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.
-
GC Method: Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte from any impurities (e.g., start at 100°C, ramp to 280°C at 15°C/min).
-
MS Ionization: The eluent from the GC is directed into the mass spectrometer source, typically operating under Electron Ionization (EI) at 70 eV.
-
MS Detection: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and compare the fragmentation pattern with predicted pathways.
Conclusion
The structural elucidation of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the N-propylation and the substitution pattern. IR spectroscopy offers rapid and unambiguous identification of the carboxylic acid functional group and the crucial absence of the N-H bond. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern that corroborates the overall structure. Together, these techniques provide a self-validating system of analysis, ensuring the structural integrity and purity of the compound for any research or development application.
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An In-depth Technical Guide to 1-propyl-1H-indole-3-carboxylic acid: From Historical Synthesis to Modern Applications
This guide provides a comprehensive technical overview of 1-propyl-1H-indole-3-carboxylic acid, a substituted derivative of the ubiquitous indole scaffold. Aimed at researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, the evolution of synthetic methodologies, and its emerging biological significance.
Introduction: The Enduring Legacy of the Indole Nucleus
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its story begins with the investigation of the dye indigo in the 19th century, leading to the isolation of indole itself by Adolf von Baeyer in 1866 through the zinc dust reduction of oxindole.[1][2] The subsequent elucidation of its structure in 1869 opened the door to a vast field of chemical exploration.[1]
One of the most significant derivatives of indole is indole-3-carboxylic acid. While the parent compound, indole-3-acetic acid, is a crucial phytohormone (auxin), the corresponding carboxylic acid has garnered considerable interest for its own biological activities and as a versatile synthetic intermediate.[3][4][5] This guide focuses on a specific N-alkylated derivative, this compound, to illustrate the interplay of historical synthetic organic chemistry with modern applications.
The "Discovery": A Plausible Historical Synthesis of this compound
While a singular "discovery" paper for this compound is not prominent in the historical literature, its first synthesis can be logically inferred from the established chemical principles of the time. The preparation would have been a two-stage process: the synthesis of the indole-3-carboxylic acid core, followed by N-alkylation.
Formation of the Indole-3-Carboxylic Acid Scaffold
One of the earliest and most reliable methods for constructing the indole nucleus is the Fischer indole synthesis , developed by Emil Fischer in 1883.[6][7] This acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone remains a staple in organic synthesis.[7] To obtain indole-3-carboxylic acid, a likely precursor would be indole-2-carboxylic acid, which can be synthesized via the Fischer indole synthesis using phenylhydrazine and pyruvic acid, followed by decarboxylation.[1]
A more direct historical route to indole-3-carboxylic acid would involve the hydrolysis of 3-trichloroacetyl indole.[8] This method highlights the electrophilic nature of the C3 position of the indole ring, which readily undergoes substitution reactions.
The Advent of N-Alkylation: A Necessary Innovation
The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 16-17, allowing for its deprotonation by a sufficiently strong base.[9] This crucial property paved the way for N-alkylation, a key modification for modulating the biological activity and physicochemical properties of indole derivatives.
Historically, the N-alkylation of indoles was often achieved through a two-step process:
-
Deprotonation: Formation of the indole anion using a strong base such as sodium hydride (NaH), sodamide (NaNH2) in liquid ammonia, or potassium hydroxide (KOH).[10][11][12]
-
Alkylation: Reaction of the resulting nucleophilic indole anion with an alkylating agent, in this case, a propyl halide (e.g., 1-bromopropane or 1-iodopropane).[13]
The choice of base and solvent would have been critical. The use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) would have been a common approach to ensure complete deprotonation and facilitate the subsequent SN2 reaction with the propyl halide.[11]
The following Graphviz diagram illustrates this classical, plausible synthetic pathway.
Caption: Plausible historical synthesis of this compound.
Evolution of Synthetic Methodologies
While the classical approach is robust, it often requires harsh conditions and the use of stoichiometric amounts of strong, and sometimes hazardous, bases.[13] Modern organic synthesis has seen the development of milder and more efficient methods for the N-alkylation of indoles.
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Classical N-Alkylation | Indole, Strong Base (e.g., NaH, KOH), Alkyl Halide, Aprotic Solvent (e.g., DMF, THF) | High yields for simple substrates | Requires strong bases, harsh conditions, potential for C-alkylation side products |
| Phase-Transfer Catalysis | Indole, Alkyl Halide, Aqueous Base (e.g., NaOH), Phase-Transfer Catalyst (e.g., TBAB) | Milder conditions, avoids anhydrous solvents | Can be slower, catalyst may be required in significant amounts |
| Copper-Catalyzed N-Alkylation | Indole, Alkylating Agent, Copper Catalyst (e.g., CuI), Ligand, Base | Milder conditions, broader substrate scope, tolerates more functional groups[14] | Catalyst and ligand can be expensive, optimization may be required |
| Palladium-Catalyzed N-Alkylation | Indole, Alkylating Agent, Palladium Catalyst, Ligand, Base | High efficiency, excellent functional group tolerance[15] | Catalyst cost, sensitivity to air and moisture for some catalysts |
| Microwave-Assisted Synthesis | Indole, Alkylating Agent, Base (catalytic), Optional Solvent | Rapid reaction times, often higher yields[11][13] | Requires specialized equipment, scalability can be a concern |
Detailed Experimental Protocol: A Modern Approach
The following is a representative, modern, and efficient protocol for the synthesis of this compound, adapted from general procedures for N-alkylation.
Objective: To synthesize this compound from indole-3-carboxylic acid.
Materials:
-
Indole-3-carboxylic acid
-
1-Bromopropane
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of indole-3-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford pure this compound.
Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected spectra would show the characteristic signals for the propyl group attached to the indole nitrogen.
Biological Significance and Potential Applications
While this compound itself is not a widely studied compound, the broader class of N-substituted indole-3-carboxylic acid derivatives has shown a range of biological activities. These include:
-
Antihypertensive Activity: Certain derivatives have been investigated as angiotensin II receptor antagonists.[16][17]
-
Herbicidal Activity: Some indole-3-carboxylic acid derivatives act as auxin mimics or antagonists, showing potential as herbicides.[4][18]
-
Anticancer and Antiviral Properties: The parent compound, indole-3-carboxylic acid, has demonstrated cytotoxicity against cancer cell lines and inhibitory effects on HIV replication.[3] It has also been used as a precursor for other anticancer agents.[3]
-
Plant Defense: Indole-3-carboxylic acid is a plant metabolite that can induce resistance against certain fungal pathogens.[3]
The introduction of the N-propyl group can modulate the lipophilicity and steric profile of the parent molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This makes this compound an interesting candidate for further biological evaluation in various therapeutic areas.
Conclusion
The journey of this compound, from its conceptual synthesis rooted in 19th-century indole chemistry to its potential applications in modern life sciences, encapsulates the evolution of organic synthesis. The foundational work of chemists like Baeyer and Fischer laid the groundwork for the development of a vast array of indole-containing compounds. As synthetic methodologies continue to advance, offering milder, more efficient, and selective routes, the exploration of the biological potential of specifically substituted indoles like this compound will undoubtedly continue to be a fruitful area of research.
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"1-propyl-1H-indole-3-carboxylic acid" potential biological activity
An In-Depth Technical Guide to the Potential Biological Activity of 1-propyl-1H-indole-3-carboxylic acid
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and structural versatility allow for interactions with a wide array of biological targets.[1] This guide focuses on a specific derivative, this compound, a molecule that, while not extensively studied itself, belongs to a class of compounds with significant and diverse therapeutic potential. By examining the established activities of structurally related indole-3-carboxylic acid analogues, we can logically infer and propose promising avenues of investigation for this target compound. This document synthesizes data from preclinical studies on related molecules to build a predictive framework for its biological profile, covering potential applications from antihypertensive and anticancer to antimicrobial and agricultural uses. We will delve into the underlying mechanisms of action, provide robust experimental protocols for validation, and present a scientific rationale for future research.
The Indole-3-Carboxylic Acid Scaffold: A Foundation for Bioactivity
The indole-3-carboxylic acid core is a key structural motif found in tryptophan metabolites and serves as a versatile building block for synthesizing bioactive molecules.[2][3] The presence of the carboxylic acid group at the 3-position, combined with the N-1 position of the indole ring, provides two key points for chemical modification, allowing for the fine-tuning of physicochemical properties and target-specific interactions. The N-1 substituent, in this case, a propyl group, is particularly important for modulating lipophilicity and steric interactions within a target's binding pocket. Our analysis will extrapolate from derivatives where the N-1 position is substituted with various alkyl and benzyl groups and where the carboxylic acid is modified into amides or esters.
Potential Therapeutic Target: Angiotensin II Receptor (AT1)
Mechanistic Insight: The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. The Angiotensin II Type 1 (AT1) receptor is a key component of this system; its activation by angiotensin II leads to vasoconstriction and subsequent elevation of blood pressure. Blocking this receptor is a clinically validated strategy for treating hypertension. Recent studies have identified novel indole-3-carboxylic acid derivatives as potent AT1 receptor antagonists.[1][4] These compounds function as Angiotensin Receptor Blockers (ARBs), competitively inhibiting angiotensin II and leading to vasodilation and a decrease in blood pressure.
Evidence from Analogues: A 2023 study published in Bioorganic & Medicinal Chemistry Letters detailed the design and synthesis of indole-3-carboxylic acid derivatives with high nanomolar affinity for the AT1 receptor, comparable to the pharmaceutical losartan.[4] In vivo studies in spontaneously hypertensive rats showed that these compounds could significantly lower blood pressure upon oral administration, with some derivatives demonstrating a more prolonged effect than losartan.[4] The N-1 position was typically occupied by a biphenyl-tetrazole moiety, a classic pharmacophore for AT1 antagonism, but the core indole scaffold was essential for the activity. The presence of the N-1 propyl group on our target molecule suggests it may fit into the hydrophobic pocket of the AT1 receptor, warranting investigation.
Proposed Mechanism of Action: AT1 Receptor Antagonism
Caption: Proposed mechanism of this compound as an AT1 receptor antagonist.
Potential Therapeutic Target: Cancer & Proliferative Disorders
The indole scaffold is a cornerstone in the development of anticancer agents, acting on a multitude of targets to inhibit cell growth and induce apoptosis.[1]
Tubulin Polymerization Inhibition
Mechanistic Insight: Microtubules, polymers of tubulin, are essential for maintaining cell structure and forming the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics are potent anticancer agents. Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Evidence from Analogues: Studies have shown that indole-tetrazole coupled amides exhibit significant anticancer activity against breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines, with IC50 values in the low micromolar range.[1] These compounds were found to be potent inhibitors of tubulin polymerization, outperforming the standard drug combretastatin A-4.[1] The indole core often occupies the colchicine binding site on β-tubulin.
Modulation of Apoptosis Pathways (Bcl-2/Mcl-1)
Mechanistic Insight: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a common mechanism for cancer cell survival. Dual inhibitors of these proteins can restore the natural apoptotic process.
Evidence from Analogues: Novel indole derivatives have been synthesized that demonstrate dual inhibitory activity against both Bcl-2 and Mcl-1, with IC50 values in the low micromolar range, comparable to the reference compound AT-101.[1]
Synergy with Chemotherapeutics via Senescence Induction
Mechanistic Insight: Cellular senescence is a state of irreversible cell cycle arrest that can act as a tumor-suppressing mechanism. Inducing senescence in cancer cells can enhance the efficacy of conventional chemotherapy.
Evidence from Analogues: A recent study demonstrated that the parent compound, indole-3-carboxylic acid, enhances the anticancer potency of doxorubicin (DOX) in colorectal cancer cells.[5] It achieved this by amplifying DOX-induced cellular senescence, inhibiting proliferation, and promoting cell cycle arrest. In vivo, the combination of indole-3-carboxylic acid and DOX led to a greater reduction in xenograft tumor growth than DOX alone.[5] This suggests a role for indole-3-carboxylic acids not just as standalone agents but as powerful adjuvants in chemotherapy.
Experimental Workflow: Validating Anticancer Activity
Caption: A logical workflow for the preclinical evaluation of anticancer potential.
Potential Antimicrobial & Quorum Sensing Inhibition Activity
Direct Antimicrobial Action
Mechanistic Insight: The search for novel antibiotics is critical. Indole derivatives have been explored for their antimicrobial properties. Conjugating the indole-3-carboxylic acid core with amino acids or peptides can enhance cellular uptake and target specificity in microbial cells.
Evidence from Analogues: A study involving dipeptide derivatives of indole-3-carboxylic acid demonstrated significant antibacterial and antifungal activities.[6][7] Molecular docking studies suggest these conjugates may act by inhibiting essential microbial enzymes like DNA gyrase (in bacteria) and lanosterol-14-alpha demethylase (in fungi).[7] These enzymes are validated targets for existing antimicrobial drugs.
Quorum Sensing (QS) Inhibition
Evidence from Analogues: A 2024 study in the Journal of Medicinal Chemistry described a series of novel indole derivatives designed as inhibitors of LsrK kinase.[8] One 3-cyano-indole derivative showed potent activity with an IC50 of 340 nM. These compounds were effective at inhibiting biofilm formation and did not show direct antibacterial activity, confirming their action is mediated through QS inhibition.[8] This represents a cutting-edge approach to antimicrobial therapy where indole-based molecules could play a key role.
Summary of Potential Activities and Supporting Data
The table below summarizes the potential biological activities for this compound based on data from structurally related compounds.
| Potential Activity | Target/Mechanism | Key Findings from Analogues | Reference Compound(s) | Literature Source(s) |
| Antihypertensive | Angiotensin II Receptor (AT1) Antagonism | High nanomolar affinity for AT1; sustained blood pressure reduction in hypertensive rats. | Losartan-like indole derivatives | [1][4] |
| Anticancer | Tubulin Polymerization Inhibition | IC50 values of 3.5–8.7 μM against various cancer cell lines. | Indole-tetrazole amides | [1] |
| Anticancer | Bcl-2/Mcl-1 Dual Inhibition | IC50 values of 7.63 μM (Bcl-2) and 1.53 μM (Mcl-1). | Novel indole derivatives | [1] |
| Anticancer Adjuvant | Induction of Cellular Senescence | Enhanced doxorubicin-induced senescence and tumor growth inhibition in vivo. | Indole-3-carboxylic acid | [5] |
| Antimicrobial | DNA Gyrase / Lanosterol Demethylase Inhibition | Significant activity against Gram-positive/negative bacteria and fungi. | Indole-dipeptide conjugates | [6][7] |
| Anti-Biofilm | LsrK Kinase / Quorum Sensing Inhibition | Potent LsrK inhibition (IC50 = 340 nM) and suppression of AI-2 mediated QS. | 3-Cyano-indole derivatives | [8] |
Detailed Experimental Protocols
To facilitate the investigation of this compound, the following validated protocols are provided.
Protocol 1: In Vitro AT1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human AT1 receptor.
Principle: This is a competitive radioligand binding assay. The ability of the test compound to displace a known high-affinity radioligand ([¹²⁵I]-Sar¹,Ile⁸-Angiotensin II) from the receptor is measured.
Methodology:
-
Membrane Preparation: Obtain cell membranes from a stable cell line overexpressing the human AT1 receptor (e.g., HEK293-AT1R).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane preparation (5-10 µg protein).
-
25 µL of [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (final concentration ~0.1 nM).
-
25 µL of test compound (this compound) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.
-
For non-specific binding, add a high concentration of an unlabeled AT1 antagonist (e.g., 10 µM Losartan).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Termination & Filtration: Rapidly filter the reaction mixture through a GF/C glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mat and measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of the test compound on systolic blood pressure (SBP) in a genetic model of hypertension.
Methodology:
-
Animal Model: Use male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old. Allow animals to acclimate for at least one week.
-
Blood Pressure Measurement: Use the non-invasive tail-cuff method to measure SBP. Train the animals to the procedure for several days before the study begins to minimize stress-induced fluctuations.
-
Dosing: Prepare the test compound (this compound) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Study Design:
-
Group 1: Vehicle control (n=6-8).
-
Group 2: Test compound, low dose (e.g., 5 mg/kg, p.o.) (n=6-8).
-
Group 3: Test compound, high dose (e.g., 10 mg/kg, p.o.) (n=6-8).
-
Group 4: Positive control (e.g., Losartan, 10 mg/kg, p.o.) (n=6-8).
-
-
Procedure:
-
Record a baseline SBP reading (t=0) for all animals.
-
Administer the single oral dose of the respective treatments.
-
Measure SBP at various time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis: Calculate the change in SBP from baseline (ΔSBP) for each animal at each time point. Compare the ΔSBP of the treatment groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Directions
While direct biological data for this compound is scarce, a comprehensive analysis of its structural analogues provides a strong rationale for its investigation as a multi-target therapeutic agent. The most promising avenues appear to be in the fields of cardiovascular disease (as an AT1 receptor antagonist) and oncology (as a tubulin inhibitor or a senescence-inducing adjuvant). Its potential as a novel antimicrobial, either through direct action or by disrupting quorum sensing, also merits significant exploration.
Future work should begin with the in vitro validation of these predicted activities. Structure-Activity Relationship (SAR) studies will be crucial. For instance, varying the length and branching of the N-1 alkyl chain (e.g., comparing propyl, butyl, pentyl, and isopropyl) could optimize potency for a specific target.[9] Furthermore, derivatization of the C-3 carboxylic acid to amides or esters could improve pharmacokinetic properties and lead to new biological profiles.[10] The synthesis is straightforward, often involving N-alkylation of an indole-3-carboxylate ester followed by hydrolysis, making such SAR studies highly feasible.[11]
This guide provides a foundational roadmap for researchers to unlock the potential of this compound, a molecule situated at the intersection of several validated and promising therapeutic pathways.
References
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- Al-Hussain, S. A., & Al-Shammari, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(4), 770.
- Himaja, M., Jose, T., Ramana, M. V., Anand, R., & Munirajasekhar, D. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440.
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A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 1-Propyl-1H-indole-3-carboxylic Acid Derivatives and Analogues
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among its varied derivatives, those featuring a carboxylic acid at the 3-position have garnered significant attention for their diverse pharmacological profiles. This technical guide focuses on a specific, yet increasingly important subclass: 1-propyl-1H-indole-3-carboxylic acid and its analogues. The introduction of a propyl group at the N-1 position of the indole ring significantly modulates the molecule's physicochemical properties, influencing its interaction with biological targets and thereby its therapeutic potential. This document provides an in-depth exploration of the synthetic routes to these compounds, an analysis of their structure-activity relationships across various biological targets, and detailed protocols for their synthesis and evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Privileged Indole-3-Carboxylic Acid Scaffold
Significance in Medicinal Chemistry
The indole ring system is often referred to as a "privileged scaffold" due to its ability to bind to a wide range of biological receptors with high affinity.[1][2] Derivatives of indole are known to possess a vast array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4] The indole-3-carboxylic acid moiety, in particular, serves as a crucial pharmacophore in many of these active compounds. This functional group can participate in key hydrogen bonding interactions with protein targets and provides a convenient handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
The Role of N-1 Substitution: Focus on the Propyl Moiety
Modification at the N-1 position of the indole ring is a common strategy to fine-tune the biological activity of indole derivatives. The substituent at this position can influence the molecule's lipophilicity, steric profile, and electronic properties. The introduction of an n-propyl group is a strategic choice that balances increased lipophilicity with a moderate steric footprint. This modification can enhance membrane permeability and hydrophobic interactions within a receptor's binding pocket. For instance, in the context of cytosolic phospholipase A2 inhibitors, the introduction of alkyl chains at the N-1 position was found to significantly impact activity, although chains of eight or more carbons led to a loss of potency, suggesting an optimal length for this substituent.[5]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically involves a two-stage process: formation of the indole-3-carboxylic acid core followed by N-alkylation.
Core Synthesis of the Indole-3-Carboxylic Acid Moiety
A common starting point for many indole syntheses is the Fischer indole synthesis. However, for creating the indole-3-carboxylic acid scaffold, a more direct approach often involves the use of indole itself or a pre-functionalized indole. For example, formylation of indole at the C-3 position using methods like the Vilsmeier-Haack reaction yields indole-3-carboxaldehyde, which can then be oxidized to the corresponding carboxylic acid.[4]
N-Alkylation at the Indole Nitrogen: Propylation Methods
Once the indole-3-carboxylic acid or its ester precursor is obtained, the next critical step is the introduction of the propyl group at the N-1 position.
The most straightforward method for N-alkylation is the reaction of the indole nitrogen with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The indole NH is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH), to form the corresponding anion, which then acts as a nucleophile.[6] The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being commonly employed.
More recently, copper-catalyzed methods have been developed for the N-alkylation and N-arylation of indoles. For example, a CuI-K3PO4-DMF system has been used for the efficient synthesis of N-substituted indole-3-carboxylic acid derivatives via intramolecular amination of aryl bromides.[7] While this specific example is for intramolecular reactions, similar copper-catalyzed conditions can be adapted for intermolecular N-alkylation with alkyl halides.
Diversification of the Carboxylic Acid Group
The carboxylic acid group at the C-3 position is a versatile functional group for creating a library of analogues. Standard amide bond formation reactions can be used to couple the carboxylic acid with a wide range of amines to produce amides. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt) are frequently used for this purpose.[8] Alternatively, the carboxylic acid can be converted to an acid chloride, which is a more reactive species for acylation reactions.[9]
Workflow Diagram for Synthesis and Diversification
Caption: General workflow for the synthesis and diversification of this compound derivatives.
Pharmacological Landscape and Structure-Activity Relationships (SAR)
Derivatives of this compound have been investigated for a range of biological activities, demonstrating the versatility of this scaffold.
Antimicrobial and Antifungal Activity
Indole-3-carboxylic acid conjugates have shown promise as antimicrobial agents.[1] Molecular docking studies suggest that these compounds can bind to and inhibit essential bacterial and fungal enzymes.
For their antibacterial activity, indole-3-carboxylic acid derivatives are thought to target DNA gyrase, an enzyme crucial for DNA replication in bacteria.[1] In terms of antifungal activity, the likely target is lanosterol-14-alpha demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
For antimicrobial indole-3-carboxamido-polyamine conjugates, both the substitution on the indole ring and the length of the polyamine chain are critical for activity.[8] The presence of a propyl group at the N-1 position would contribute to the overall lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial and fungal cell membranes.
Antihypertensive Properties via Angiotensin II Receptor (AT1) Antagonism
Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as angiotensin II receptor 1 (AT1) antagonists, showing potential for the treatment of hypertension.[2][3] Some of these compounds have demonstrated a high affinity for the AT1 receptor, comparable to the established drug losartan.[3] In spontaneously hypertensive rats, oral administration of these compounds led to a significant and sustained reduction in blood pressure, in some cases superior to losartan.[2][3]
Caption: Simplified signaling pathway of the AT1 receptor and its antagonism by indole derivatives.
For AT1 receptor antagonists, a key structural feature is often a biphenyl-tetrazole moiety, which mimics the C-terminal carboxylic acid of angiotensin II. The indole-3-carboxylic acid scaffold can serve as a central core to which this and other necessary pharmacophoric elements are attached. The N-1 propyl group likely occupies a hydrophobic pocket within the receptor, contributing to the overall binding affinity.
Herbicidal Activity as TIR1 Antagonists
Derivatives of indole-3-carboxylic acid have been developed as antagonists of the auxin receptor protein TIR1, leading to herbicidal activity.[6][10] These compounds interfere with auxin signaling, which is essential for plant growth and development, making them effective for weed control.[10] Molecular docking studies have indicated that these molecules bind to the TIR1 protein through a combination of π–π stacking, hydrogen bonding, and hydrophobic interactions.[6]
Other Reported Biological Activities
-
5-HT2A Receptor Modulation: Some indole-3-carboxylic acid derivatives, such as the 1-pentyl analogue (a close structural relative of the 1-propyl compound), have been identified as partial agonists at the 5-HT2A receptor.[11] This receptor is a key target for psychedelic drugs and some antipsychotics.
-
cPLA2 Inhibition: 3-Acylindole-2-carboxylic acids have been evaluated as inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme involved in inflammatory processes.[5] The nature of the substituent at the N-1 position is a critical determinant of inhibitory potency.[5]
Summary of Biological Activities
| Compound Class | Biological Target/Activity | Key Findings | Reference(s) |
| Indole-3-carboxylic acid dipeptide conjugates | Antibacterial / Antifungal | Inhibition of DNA gyrase and lanosterol-14-alpha demethylase. | [1] |
| Substituted indole-3-carboxylic acids | Antihypertensive (AT1 receptor antagonists) | High nanomolar affinity for the AT1 receptor; sustained blood pressure reduction in vivo. | [2][3] |
| α-Substituted indole-3-carboxylic acids | Herbicidal (TIR1 antagonists) | Inhibition of auxin signaling in plants. | [6][10] |
| 1-Alkyl-indole-3-carboxylic acids | 5-HT2A receptor partial agonism | Interaction with a key receptor in the central nervous system. | [11] |
| 3-Acylindole-2-carboxylic acids | cPLA2 inhibition | N-1 substitution modulates inhibitory potency against an inflammatory enzyme. | [5] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common N-alkylation methods.
Materials:
-
Indole-3-carboxylic acid
-
1-Bromopropane
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add indole-3-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous K2CO3 (2.0-3.0 eq) to the solution.
-
Add 1-bromopropane (1.2-1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel with a hexanes/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum and dilute it in CAMHB so that each well will receive a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the diluted bacterial suspension to each well containing the test compound, as well as to the positive, negative, and solvent control wells.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Analytical Characterization
The characterization of this compound and its derivatives relies on a suite of standard analytical techniques.
Chromatographic and Spectroscopic Techniques
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds and to monitor reaction progress.[9][12]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.[6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of atoms and the successful N-alkylation and other modifications.[6][13]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid O-H and C=O stretches.[6]
Challenges in Analysis
Carboxylic acids can sometimes present challenges in HPLC analysis, such as peak tailing.[9] This can often be mitigated by adding a small amount of an acid (e.g., trifluoroacetic acid) to the mobile phase. The reactivity of derivatives like acid chlorides requires special handling and analytical methods, such as normal phase chromatography or derivatization followed by reverse-phase analysis.[9]
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of new therapeutic agents with a wide range of potential applications. The N-1 propyl group plays a significant role in modulating the pharmacological properties of these molecules, and the C-3 carboxylic acid provides a versatile point for diversification. The demonstrated activities as antimicrobial, antihypertensive, and herbicidal agents highlight the broad utility of this chemical space.
Future research in this area should focus on expanding the structure-activity relationship studies for different therapeutic targets. The synthesis of focused libraries with systematic variations of the N-1 alkyl group and diverse functionalization at the C-3 position will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, in-depth studies on the mechanism of action and pharmacokinetic profiles of the most promising analogues will be necessary to advance these compounds towards clinical development.
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Zhu, H., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [Link]
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Gfesser, G. A., et al. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry. [Link]
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Kaur, A., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances. [Link]
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Krylova, A. D., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. [Link]
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Unraveling the Enigma: A Technical Guide to the Theoretical Mechanisms of Action of 1-propyl-1H-indole-3-carboxylic acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth exploration of the theoretical mechanisms of action for the novel compound, 1-propyl-1H-indole-3-carboxylic acid. In the absence of definitive clinical and preclinical data, this guide synthesizes current knowledge from structurally related molecules to postulate plausible biological targets and signaling pathways. Our approach is grounded in the principles of structure-activity relationships (SAR) and established pharmacological precedents for the indole scaffold.
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from endogenous neurotransmitters like serotonin to a multitude of synthetic drugs. The functionalization of the indole nucleus, particularly at the N1 and C3 positions, has proven to be a fruitful strategy for modulating pharmacological activity across a wide spectrum of biological targets. The subject of this guide, this compound, is a synthetic derivative of the naturally occurring tryptophan metabolite, indole-3-carboxylic acid[1][2]. The introduction of a propyl group at the N1 position is anticipated to significantly alter its physicochemical properties, and consequently, its interaction with biological macromolecules.
This guide will therefore focus on a series of well-founded hypotheses regarding the mechanism of action of this compound. Each hypothesis will be supported by evidence from analogous compounds and accompanied by detailed experimental protocols to facilitate the empirical validation of these theories.
Hypothesis 1: Modulation of Cannabinoid Receptors
A compelling avenue of investigation is the potential for this compound to act as a modulator of cannabinoid receptors, primarily CB1 and CB2. This hypothesis is predicated on the well-documented activity of other N-alkylindole derivatives as potent synthetic cannabinoids.
Causality Behind the Hypothesis
The length of the N-alkyl chain in indole-based compounds is a critical determinant of affinity and efficacy at cannabinoid receptors. For instance, the synthetic cannabinoid PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) exhibits potent agonism at CB1 and CB2 receptors, and is a scheduled substance due to its psychoactive effects[3][4]. While the N-pentyl chain is common in high-affinity synthetic cannabinoids, shorter alkyl chains, such as the propyl group in our target compound, may also confer affinity, potentially with altered selectivity or efficacy (e.g., partial agonism or antagonism).
Proposed Signaling Pathway
Experimental Validation Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing either human CB1 or CB2 receptors are cultured and harvested.
-
Cell pellets are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
A fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940 for CB1 and CB2).
-
Increasing concentrations of this compound or a known competitor (e.g., WIN 55,212-2) for displacement.
-
Membrane preparation.
-
-
Incubate at 30°C for 90 minutes.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competitor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
| Parameter | Description | Expected Outcome for Positive Result |
| IC50 | Concentration of the test compound that displaces 50% of the radioligand. | A low micromolar to nanomolar value. |
| Ki | Inhibition constant, a measure of binding affinity. | A low micromolar to nanomolar value. |
Hypothesis 2: Modulation of Serotonin (5-HT) Receptors
The indole core is a key pharmacophore for serotonin receptors. It is plausible that this compound interacts with one or more of the numerous 5-HT receptor subtypes.
Causality Behind the Hypothesis
Many drugs targeting 5-HT receptors, such as the triptans for migraine and various antidepressants, are indole derivatives. The nature and position of substituents on the indole ring dictate the selectivity and functional activity (agonist, antagonist, or inverse agonist) at different 5-HT receptor subtypes. The N-propyl group could confer a specific binding profile that distinguishes it from endogenous serotonin.
Proposed Signaling Pathway (Example: 5-HT2A Receptor)
Experimental Validation Protocol: Calcium Mobilization Assay
Objective: To assess the functional activity of this compound at Gq-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2C) by measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture and Dye Loading:
-
CHO or HEK293 cells stably expressing the 5-HT receptor of interest are seeded into black-walled, clear-bottom 96-well plates.
-
After 24 hours, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of this compound or a known agonist (e.g., serotonin) are added to the wells.
-
Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
-
-
Data Analysis:
-
The maximum change in fluorescence is determined for each concentration.
-
The data are normalized to the response of a saturating concentration of the reference agonist.
-
The EC50 (effective concentration for 50% of maximal response) is calculated by fitting the data to a four-parameter logistic equation.
-
| Parameter | Description | Expected Outcome for Positive Result |
| EC50 | Concentration of the compound that elicits a half-maximal response. | A potent EC50 value would be in the low micromolar to nanomolar range. |
| Emax | The maximum response elicited by the compound, relative to a full agonist. | Emax will indicate whether the compound is a full or partial agonist. |
Hypothesis 3: Auxin-like Activity Targeting TIR1
While less conventional for a pharmaceutical candidate, the structural resemblance to auxin plant hormones and their synthetic analogues warrants consideration, particularly in the context of herbicidal or agrochemical applications.
Causality Behind the Hypothesis
Indole-3-acetic acid is the primary plant auxin. Synthetic derivatives of indole-3-carboxylic acid have been developed as herbicides that function by antagonizing the Transport Inhibitor Response 1 (TIR1) protein, a key component of the auxin receptor complex[5][6]. The N-propyl substitution could potentially modulate the interaction with the TIR1 binding pocket.
Proposed Mechanism of Action
Experimental Validation Protocol: In Vitro Herbicidal Activity Assay
Objective: To evaluate the effect of this compound on the growth of model plant species.
Methodology:
-
Plant Material: Seeds of a model dicot (e.g., Arabidopsis thaliana) and a model monocot (e.g., Brachypodium distachyon) are surface-sterilized.
-
Assay Setup:
-
Sterile agar medium containing Murashige and Skoog (MS) salts and sucrose is prepared.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar at various concentrations. A solvent control is also prepared.
-
The medium is poured into petri dishes.
-
Sterilized seeds are placed on the surface of the agar.
-
-
Growth Conditions and Measurement:
-
The plates are sealed and incubated in a growth chamber with a controlled light/dark cycle and temperature.
-
After a set period (e.g., 7-14 days), the primary root length and the number of lateral roots are measured.
-
-
Data Analysis:
-
The root growth in the presence of the compound is compared to the solvent control.
-
The IC50 for root growth inhibition is calculated.
-
| Parameter | Description | Expected Outcome for Positive Result |
| Root Length Inhibition | Reduction in primary root elongation compared to control. | A dose-dependent inhibition of root growth. |
| Lateral Root Formation | Alteration in the number of lateral roots. | A significant change in lateral root density. |
Summary and Future Directions
The mechanism of action of this compound remains to be elucidated. This guide has presented three plausible, experimentally testable hypotheses based on the established pharmacology of structurally related indole derivatives. The proposed experimental workflows provide a clear path forward for characterizing the biological activity of this novel compound. A comprehensive screening approach, including broad receptor profiling and phenotypic assays, is recommended to uncover its primary mechanism of action and any potential off-target effects. The insights gained from such studies will be crucial for determining the therapeutic or agrochemical potential of this compound.
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Methodological & Application
"1-propyl-1H-indole-3-carboxylic acid" synthesis protocols
An Application Guide to the Synthesis of 1-propyl-1H-indole-3-carboxylic acid
Introduction
This compound is a derivative of indole-3-carboxylic acid, a compound belonging to the auxin family of plant hormones. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The functionalization of the indole core, specifically at the N-1 and C-3 positions, allows for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, derivatives of indole-3-carboxylic acid have been investigated for their potential as antihypertensive agents and herbicides.[1]
This document serves as a comprehensive guide for researchers and scientists in organic synthesis and drug development, providing detailed protocols for the synthesis of this compound. We will explore two primary synthetic strategies, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and the rationale behind methodological choices.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be efficiently achieved through two principal routes. The choice of method may depend on the availability of starting materials, scalability, and the desired purity profile of the final product.
-
Route A: Post-Modification of the Indole Core. This highly reliable and modular two-step approach involves the initial N-alkylation of a readily available indole-3-carboxylic acid ester, followed by saponification to yield the target carboxylic acid. This is often the preferred method due to its high yields and straightforward execution.
-
Route B: Constructive Synthesis via Fischer Indolization. This classic and powerful method builds the indole ring system from acyclic precursors. It involves the acid-catalyzed reaction of an appropriate N-substituted phenylhydrazine with a ketone or aldehyde bearing an alpha-methylene group.[2][3] This approach offers a convergent synthesis but may require more rigorous optimization of the cyclization step.
Primary Protocol: N-Alkylation and Subsequent Hydrolysis (Route A)
This protocol is based on the well-established reactivity of the indole nitrogen and provides a direct and high-yielding pathway to the target compound. The strategy is validated by similar syntheses of N-alkylated indole-3-carboxylic acids, such as the 1-pentyl analogue.[4]
Principle and Rationale
The synthesis begins with the N-alkylation of an ester of indole-3-carboxylic acid (e.g., ethyl or methyl ester). The indole N-H proton is weakly acidic and can be readily removed by a suitable base.
-
Choice of Base: A moderately strong base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is sufficient to deprotonate the indole nitrogen. The use of an exceptionally strong base like sodium hydride (NaH) is also effective but may require more stringent anhydrous conditions. KOH offers a practical and cost-effective option.
-
Alkylation: The resulting indolide anion is a potent nucleophile that readily attacks an alkyl halide, such as 1-bromopropane, in a classic SN2 reaction to form the N-C bond.[5]
-
Ester Hydrolysis: The final step is the saponification of the ester group. This is typically achieved by heating the ester in the presence of a strong base like KOH in an alcoholic solvent. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid.[4]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via N-alkylation and hydrolysis.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-propyl-1H-indole-3-carboxylate
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl indole-3-carboxylate (1.0 eq).
-
Dissolution: Add ethanol (approx. 10-15 mL per gram of starting material) to dissolve the ester.
-
Base Addition: Add powdered potassium hydroxide (KOH, 1.5 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes. The formation of the potassium salt of the indole may be observed.
-
Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (4:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.
Step 2: Synthesis of this compound
-
Saponification Setup: Dissolve the purified ethyl 1-propyl-1H-indole-3-carboxylate (1.0 eq) from Step 1 in ethanol (approx. 20 mL per gram).
-
Base Addition: Add an aqueous solution of potassium hydroxide (KOH, 3.0 eq, dissolved in a small amount of water).
-
Reaction: Heat the mixture to reflux (75-80 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.[4]
-
Solvent Removal: After cooling, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to afford this compound as a solid.
Quantitative Data Summary
| Parameter | Step 1 (N-Propylation) | Step 2 (Hydrolysis) | Overall |
| Starting Material | Ethyl Indole-3-carboxylate | Ethyl 1-propyl-1H-indole-3-carboxylate | Ethyl Indole-3-carboxylate |
| Key Reagents | 1-Bromopropane, KOH | KOH, HCl | - |
| Solvent | Ethanol | Ethanol / Water | - |
| Temperature | Reflux (~78 °C) | Reflux (~80 °C) | - |
| Typical Yield | 85-95% | 90-98% | 76-93% |
| Product Purity | >95% (after chromatography) | >98% (after precipitation) | - |
Note: Yields are estimates based on similar reported procedures and may vary.
Alternative Protocol: Fischer Indole Synthesis (Route B)
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, first reported in 1883.[2] It facilitates the construction of the indole ring from simple, acyclic starting materials.
Principle and Rationale
This reaction proceeds through several key mechanistic steps:[2][6]
-
Hydrazone Formation: The synthesis begins with the condensation of N-propylphenylhydrazine with a carbonyl compound, in this case, pyruvic acid, to form the corresponding N-propylphenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic catalysis (using Brønsted or Lewis acids), the enamine undergoes a[7][7]-sigmatropic rearrangement, a concerted pericyclic reaction that is the key bond-forming step.[6][8]
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and elimination of ammonia, driven by the formation of the stable, aromatic indole ring.[2]
A wide range of acid catalysts can be employed, including polyphosphoric acid (PPA), sulfuric acid, zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[2][3]
Reaction Scheme
Caption: General scheme for the Fischer Indole Synthesis of the target molecule.
General Methodology
-
Hydrazone Formation: N-propylphenylhydrazine and pyruvic acid (1.0 eq each) are typically stirred together in a solvent like ethanol or acetic acid at room temperature or with gentle heating to form the hydrazone. In many cases, the hydrazone is not isolated.[6]
-
Cyclization: The acid catalyst (e.g., polyphosphoric acid) is added, and the mixture is heated, often to temperatures exceeding 100 °C, to drive the cyclization and aromatization.
-
Work-up and Isolation: The reaction is quenched by pouring it onto ice water, and the precipitated product is collected by filtration or extracted with an organic solvent. Purification is typically achieved by recrystallization.
While powerful, this method may produce side products, and yields can be sensitive to the choice of acid catalyst and reaction temperature.
Safety Precautions
-
Alkyl Halides: 1-Bromopropane is a volatile and potentially harmful alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases: Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Strong Acids: Concentrated acids like HCl, H₂SO₄, and PPA are highly corrosive. Handle with extreme care in a fume hood.
-
Solvents: Ethanol is flammable. Ensure all heating is performed using appropriate heating mantles or oil baths with no nearby ignition sources.
Conclusion
The synthesis of this compound is readily achievable through robust and well-documented chemical transformations. The two-step method involving N-propylation of an indole-3-carboxylate followed by hydrolysis stands out as a particularly reliable and high-yielding approach suitable for a wide range of laboratory settings. The Fischer indole synthesis represents a powerful alternative for constructing the core heterocyclic structure from fundamental building blocks. The choice between these methods will be guided by factors such as starting material availability, desired scale, and the specific capabilities of the research laboratory.
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- 8. jk-sci.com [jk-sci.com]
"1-propyl-1H-indole-3-carboxylic acid" laboratory preparation methods
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: Laboratory Synthesis of 1-propyl-1H-indole-3-carboxylic acid
Abstract
This comprehensive guide details two robust and field-proven methodologies for the laboratory-scale synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocols are designed for an audience of researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations. The first method covers a direct and high-yielding two-step approach involving N-alkylation of an indole-3-carboxylate precursor followed by saponification. The second method describes the construction of the indole core itself via the classic Fischer Indole Synthesis. Each protocol is supported by detailed workflow diagrams, quantitative data tables, and a discussion of the rationale behind experimental choices to ensure reproducibility and facilitate adaptation.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1][2] N-alkylation of the indole ring and functionalization at the C3-position are common strategies to modulate biological activity. This compound serves as a key intermediate for more complex molecular targets, including potential antihypertensive agents and auxin-like compounds.[3][4]
The selection of a synthetic route is governed by factors such as precursor availability, desired scale, and overall efficiency. This document presents two distinct and highly effective strategies:
-
Method A: The Direct Alkylation Pathway. This is often the most straightforward route when the parent indole scaffold is readily available. It involves the direct attachment of the propyl group to the indole nitrogen.
-
Method B: The Convergent Fischer Indole Synthesis. This classic name reaction constructs the indole ring from acyclic precursors, offering greater flexibility for creating analogues with substitutions on the benzene ring.[5][6]
Method A: Synthesis via N-Alkylation of Indole-3-Carboxylate
Principle and Rationale
This approach is a robust two-step sequence. The initial step is a nucleophilic substitution (SN2) reaction. The indole nitrogen, once deprotonated by a suitable base, acts as a nucleophile, attacking an electrophilic propyl source like 1-bromopropane.
Causality of Experimental Choices:
-
Starting Material: We begin with an ester of indole-3-carboxylic acid (e.g., ethyl or methyl ester) rather than the free acid. The acidic proton of the carboxylic group (pKa ≈ 4-5) would be preferentially deprotonated by the base, preventing the desired N-alkylation. The ester acts as a protecting group for the carboxylic acid.
-
Base Selection: Sodium hydride (NaH) is an excellent choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen (pKa ≈ 17), driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder alternative but may require higher temperatures or longer reaction times.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation (Na⁺) generated after deprotonation, leaving a "naked" and highly reactive indole anion, thereby accelerating the SN2 reaction.
The second step is a simple base-catalyzed hydrolysis (saponification) of the ester to yield the target carboxylic acid.[7]
Experimental Workflow
Caption: Workflow for the N-Alkylation approach.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-propyl-1H-indole-3-carboxylate
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.53 g, 13.2 mmol, 1.2 equiv).
-
Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula each time.
-
Add dry N,N-Dimethylformamide (DMF, 50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl indole-3-carboxylate (2.08 g, 11.0 mmol, 1.0 equiv) in dry DMF (20 mL) and add it dropwise to the NaH suspension over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.21 mL, 1.63 g, 13.2 mmol, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the product as a clear oil or low-melting solid.
Step 2: Saponification to this compound
-
Dissolve the purified ethyl 1-propyl-1H-indole-3-carboxylate (from Step 1, e.g., 2.31 g, 10.0 mmol, 1.0 equiv) in ethanol (50 mL) in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 M, 15 mL, 30.0 mmol, 3.0 equiv).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid (HCl).
-
A precipitate will form. Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water (3 x 20 mL).
-
Dry the solid in a vacuum oven to a constant weight to yield this compound.
Data Summary for Method A
| Step | Reagent | Molar Eq. | Key Conditions | Expected Yield |
| 1 | Ethyl Indole-3-carboxylate | 1.0 | NaH (1.2 eq), 1-Bromopropane (1.2 eq) | 85-95% |
| DMF, 0 °C to RT, 16 h | ||||
| 2 | Ethyl 1-propyl-indole-3-carboxylate | 1.0 | NaOH (3.0 eq), EtOH/H₂O | 90-98% |
| Reflux, 2-4 h |
Method B: Synthesis via Fischer Indole Cyclization
Principle and Rationale
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, first discovered by Emil Fischer in 1883.[6] The reaction produces an indole from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[6][8]
The mechanism proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.
-
[9][9]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. Prompted by the acid catalyst, the ene-hydrazine undergoes a rearrangement akin to a Claisen rearrangement.[6]
-
Aromatization & Cyclization: The resulting intermediate rearomatizes, then cyclizes.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the stable, aromatic indole ring.
For the synthesis of this compound, N-propylphenylhydrazine is reacted with pyruvic acid. The pyruvic acid provides the C2 and C3 atoms of the indole ring, with its carboxyl group directly becoming the desired C3-carboxy substituent.
Reaction Mechanism
Caption: Key stages of the Fischer Indole Synthesis.
Detailed Experimental Protocol
(Note: N-propylphenylhydrazine can be synthesized from N-propylaniline or purchased commercially. This protocol assumes it is available.)
-
In a round-bottom flask, combine N-propylphenylhydrazine (1.50 g, 10.0 mmol, 1.0 equiv) and pyruvic acid (0.97 g, 11.0 mmol, 1.1 equiv) in absolute ethanol (40 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.
-
To this solution, add concentrated sulfuric acid (H₂SO₄, 2 mL) dropwise while cooling in an ice bath. (Caution: Strong acid, exothermic addition) . Alternatively, polyphosphoric acid (PPA) can be used as both the catalyst and solvent.
-
After the addition, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC for the disappearance of the hydrazone intermediate and the formation of the indole product.
-
Once complete, cool the reaction mixture to room temperature and pour it slowly over crushed ice (150 g) with vigorous stirring.
-
The product will precipitate from the acidic aqueous solution.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Data Summary for Method B
| Reagent | Molar Eq. | Catalyst / Solvent | Key Conditions | Expected Yield |
| N-propylphenylhydrazine | 1.0 | H₂SO₄ / Ethanol | Reflux | 60-75% |
| Pyruvic Acid | 1.1 | 3-5 h |
Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties:
-
Molecular Weight: 203.24 g/mol [12]
-
Appearance: Typically an off-white to pale yellow solid.
Expected Spectroscopic Data:
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | -COOH | δ 10.5-12.0 ppm (broad singlet) |
| (CDCl₃, 400 MHz) | H2 (indole) | δ ~8.0 ppm (singlet) |
| Aromatic protons | δ 7.2-7.9 ppm (multiplets) | |
| N-CH₂- | δ ~4.2 ppm (triplet) | |
| -CH₂-CH₂- | δ ~1.9 ppm (sextet) | |
| -CH₃ | δ ~0.9 ppm (triplet) | |
| ¹³C NMR | -C=O (carboxyl) | δ 165-175 ppm[13] |
| (CDCl₃, 100 MHz) | Indole carbons | δ 105-140 ppm |
| N-CH₂ | δ ~45 ppm | |
| -CH₂- | δ ~23 ppm | |
| -CH₃ | δ ~11 ppm | |
| IR (KBr) | O-H stretch (acid) | 2500-3300 cm⁻¹ (very broad) |
| C=O stretch (acid) | 1680-1710 cm⁻¹ (strong) | |
| MS (ESI-) | [M-H]⁻ | m/z 202.09 |
Safety and Handling Precautions
-
Sodium Hydride (NaH): Highly flammable and pyrophoric solid. Reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (Nitrogen or Argon).
-
1-Bromopropane: Alkylating agent. It is flammable and should be handled in a well-ventilated fume hood.
-
DMF: A skin and respiratory irritant. It is a suspected teratogen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water/solvent, never the other way around.
-
General Precautions: All experimental work should be conducted in a certified chemical fume hood. A risk assessment should be performed before commencing any new procedure.
References
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Japp–Klingemann reaction - Wikipedia. [Link]
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The Japp‐Klingemann Reaction - ResearchGate. [Link]
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SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION - ResearchGate. [Link]
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Synthesis of β‐(3‐indolyl)carboxylic acid derivatives: iodine‐catalyzed... - ResearchGate. [Link]
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Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen - RSC Publishing. [Link]
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Synthesis of 7-Substituted Indoles as Potential Ligand Precursors - ResearchGate. [Link]
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THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS - ACS Publications. [Link]
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Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids - ACS Publications. [Link]
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Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen - ResearchGate. [Link]
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Indole-3-Carboxylic Acid - PubChem. [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. [Link]
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Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy - MDPI. [Link]
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Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
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Synthesis of a Series of Diaminoindoles - ACS Publications. [Link]
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Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. [Link]
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Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P) - DigitalCommons@UNMC. [Link]
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1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) - Human Metabolome Database. [Link]
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indole-3-aldehyde - Organic Syntheses Procedure. [Link]
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Application Note: Screening of 1-propyl-1H-indole-3-carboxylic acid for Herbicidal Activity
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This document provides a comprehensive guide for the evaluation of 1-propyl-1H-indole-3-carboxylic acid as a potential herbicidal agent. Synthetic auxin herbicides represent a cornerstone of chemical weed control, exploiting the plant's own growth-regulating machinery to induce phytotoxicity.[1] Many of these successful herbicides are structurally related to the natural auxin, indole-3-acetic acid (IAA), but possess greater stability and potency.[2] Recent research has highlighted the potential of various indole-3-carboxylic acid derivatives as effective herbicides that target the TIR1/AFB auxin receptor pathway.[3][4][5] This guide details the hypothesized mechanism of action for this compound, presents an integrated experimental workflow, and provides detailed, field-proven protocols for both pre-emergence and post-emergence herbicidal activity screening. The methodologies are designed to be self-validating and provide robust, quantifiable data for assessing the compound's efficacy and selectivity.
Principle and Hypothesized Mechanism of Action
The herbicidal activity of synthetic auxins is predicated on their ability to mimic and overwhelm the natural auxin signaling pathway.[6] The primary nuclear auxin signaling pathway involves three core protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[7]
Causality of Action:
-
Normal State (Low Auxin): In the absence of high auxin concentrations, Aux/IAA proteins bind to ARF transcription factors on the promoters of auxin-responsive genes, repressing their transcription.[8][9]
-
Introduction of Synthetic Auxin: We hypothesize that this compound, due to its structural similarity to IAA, acts as a potent and stable synthetic auxin. Upon entering the cell nucleus, it binds to the TIR1/AFB F-box protein.[2]
-
Molecular Glue and Degradation: This binding event stabilizes the interaction between the TIR1/AFB receptor and the Aux/IAA repressor, effectively acting as a 'molecular glue'.[8][9] This targets the Aux/IAA protein for ubiquitination by the SCF (Skp, Cullin, F-box) complex and subsequent degradation by the 26S proteasome.[7][10]
-
Uncontrolled Gene Expression: The degradation of the Aux/IAA repressor liberates the ARF transcription factor. The ARF is then free to continuously activate the expression of auxin-responsive genes.[2]
-
Phytotoxicity: The resulting over-stimulation of these genes leads to a cascade of physiological disruptions, including epinastic growth, uncontrolled cell division, and excessive production of ethylene and abscisic acid, ultimately causing tissue necrosis and plant death.[1][11]
The N-propyl substitution on the indole ring is a key structural modification. This group can enhance the molecule's stability against metabolic degradation within the plant compared to natural IAA, leading to a more persistent and potent effect, a hallmark of effective auxin herbicides.[2]
Caption: Hypothesized mechanism of this compound action.
Experimental Design and Workflow
A robust screening process is essential to determine the herbicidal potential and selectivity of a candidate compound. The workflow is designed to test the compound's efficacy under both pre-emergence (soil-applied) and post-emergence (foliar-applied) conditions. This dual approach is critical as some herbicides are effective only before weeds germinate, while others control established plants.[12][13] The inclusion of both a monocotyledonous (e.g., barnyard grass, Echinochloa crus-galli) and a dicotyledonous (e.g., rapeseed, Brassica napus) species is a core component of the design, as it allows for the assessment of selective activity, a key trait of many auxin herbicides which preferentially target broadleaf weeds.[1][3]
Caption: Integrated workflow for herbicidal activity screening.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Acetone or Dimethyl sulfoxide (DMSO), analytical grade
-
Surfactant: Tween-20 or similar non-ionic surfactant
-
Positive Control: Commercial auxin herbicide (e.g., 2,4-D, Dicamba)
-
Negative Control: Solvent + Surfactant solution
-
Plant Species:
-
Monocot: Barnyard grass (Echinochloa crus-galli)
-
Dicot: Rapeseed (Brassica napus) or Arabidopsis thaliana
-
-
Growth Medium: Standard potting mix or sandy loam soil, sterilized
-
Containers: 10x10 cm plastic pots or multi-well trays
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Track sprayer or precision hand-held sprayer with a flat-fan nozzle
-
Controlled environment growth chamber or greenhouse
-
Ruler and calipers
-
Drying oven
-
Protocol 1: Pre-Emergence Herbicidal Activity Assay
This protocol assesses the compound's ability to inhibit seed germination and early seedling growth when applied to the soil.[14][15]
Rationale: Pre-emergence herbicides are vital for providing residual weed control, preventing competition from the earliest stages of crop growth. This assay mimics the field application of such herbicides and determines if the compound is stable and active in the soil matrix.[16]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10,000 ppm (mg/L) stock solution of this compound in acetone or DMSO.
-
From the stock, prepare a series of dilutions (e.g., 1, 10, 50, 100, 250, 500 ppm) in a water-based carrier.
-
The final spray solution should contain a consistent, low concentration of the organic solvent (e.g., <1%) and a non-ionic surfactant (e.g., 0.1% v/v Tween-20) to ensure uniform application. Prepare positive and negative controls similarly.
-
-
Planting:
-
Fill pots or trays with potting mix, leaving a 2 cm headspace.
-
Sow 20-30 seeds of each test species evenly on the soil surface.
-
Cover the seeds with a thin layer (approx. 0.5-1.0 cm) of the same soil mix and gently firm the surface.[17]
-
-
Application:
-
Arrange the pots in a randomized block design within a track sprayer chamber.
-
Apply the herbicide solutions evenly to the soil surface. The application rate should be calibrated to deliver a specific volume per unit area (e.g., equivalent to 200-400 L/ha).
-
Include at least three to four replicate pots for each treatment concentration and control.[18]
-
-
Incubation:
-
Transfer the treated pots to a greenhouse or growth chamber with controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod, adequate humidity).
-
Water the pots gently from the base or with a fine mist as needed to keep the soil moist but not saturated.
-
-
Evaluation (14-21 Days After Treatment - DAT):
-
Record the number of germinated seedlings in each pot to calculate the germination inhibition rate.
-
Carefully remove the seedlings, wash the roots, and measure the root and shoot length of at least 10 randomly selected seedlings per pot.
-
Determine the fresh weight of all seedlings from each pot. For dry weight, place the seedlings in a drying oven at 70°C for 48 hours and re-weigh.
-
Assess phytotoxicity using a visual rating scale (e.g., 0% = no effect, 100% = plant death).
-
Protocol 2: Post-Emergence Herbicidal Activity Assay
This protocol evaluates the compound's efficacy on established seedlings, which is crucial for controlling weeds that have already emerged in a field.[19]
Rationale: Post-emergence activity requires the compound to be absorbed by the foliage, translocated within the plant to its site of action, and overcome the plant's metabolic defenses.[20] This assay is a direct test of these critical herbicidal properties.
Step-by-Step Methodology:
-
Plant Cultivation:
-
Sow seeds in pots as described in the pre-emergence protocol.
-
Allow the seedlings to grow under controlled greenhouse conditions until they reach the 2- to 3-leaf stage (BBCH growth stage 12-13).[17] This is a critical stage where young plants are susceptible, ensuring a sensitive and realistic bioassay.
-
Thin the seedlings to a uniform number per pot (e.g., 5-10) a day before treatment.
-
-
Compound Preparation:
-
Prepare the same series of dilutions and controls as for the pre-emergence assay. The inclusion of a surfactant is especially critical for post-emergence application to improve leaf wetting and absorption.
-
-
Application:
-
Place the pots in a track sprayer.
-
Apply the solutions as a fine foliar spray, ensuring complete and uniform coverage of the leaves. Avoid excessive runoff.
-
Keep the treated plants in the spray chamber for a short period to allow the spray to dry on the leaves before moving them.
-
-
Incubation:
-
Return the plants to the greenhouse. Avoid overhead watering for the first 24 hours to prevent washing the compound off the leaves. Use sub-irrigation if possible.
-
Maintain the plants under controlled conditions for the duration of the experiment.
-
-
Evaluation (14-21 DAT):
-
Visually assess the plants for herbicidal symptoms. For auxin herbicides, these include epinasty (twisting and curling of stems and leaves), stunting, chlorosis, and necrosis.
-
Record a visual injury or phytotoxicity score for each pot (0-100%).
-
Harvest the above-ground biomass from each pot to determine fresh and dry weight. This provides a quantitative measure of growth inhibition.
-
Data Presentation and Analysis
All quantitative data should be summarized for clear interpretation. The primary goal is to establish a dose-response relationship and calculate the Growth Reduction (GR₅₀) or Inhibition Concentration (IC₅₀) value—the concentration of the compound required to inhibit plant growth by 50%.
Table 1: Hypothetical Herbicidal Activity Data for this compound (Assessed at 21 DAT)
| Treatment | Concentration (ppm) | Application | Species | Germination (%) | Root Length (mm ± SD) | Shoot Biomass (% of Control) | Visual Injury (%) |
| Negative Control | 0 | Pre | B. napus | 98 | 85.2 ± 7.1 | 100 | 0 |
| 0 | Pre | E. crus-galli | 95 | 78.4 ± 6.5 | 100 | 0 | |
| 0 | Post | B. napus | N/A | N/A | 100 | 0 | |
| 0 | Post | E. crus-galli | N/A | N/A | 100 | 0 | |
| Test Compound | 10 | Pre | B. napus | 90 | 55.6 ± 4.8 | 82 | 15 |
| 10 | Pre | E. crus-galli | 92 | 75.1 ± 5.9 | 98 | 5 | |
| 50 | Pre | B. napus | 45 | 12.3 ± 2.1 | 35 | 70 | |
| 50 | Pre | E. crus-galli | 88 | 69.8 ± 6.2 | 91 | 10 | |
| 100 | Post | B. napus | N/A | N/A | 28 | 85 | |
| 100 | Post | E. crus-galli | N/A | N/A | 85 | 20 | |
| Positive Control | 100 | Post | B. napus | N/A | N/A | 15 | 95 |
| (2,4-D) | 100 | Post | E. crus-galli | N/A | N/A | 80 | 25 |
Data are hypothetical and for illustrative purposes only.
The data can be analyzed using statistical software (e.g., R, SAS, or GraphPad Prism) to perform regression analysis (e.g., four-parameter logistic model) to calculate GR₅₀ values. A low GR₅₀ value indicates high herbicidal potency. Comparing the GR₅₀ values between the dicot (B. napus) and monocot (E. crus-galli) will reveal the compound's selectivity.
References
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Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
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Han, X., et al. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 25(3), 1836. [Link]
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Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 26, 203-206. [Link]
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Wikipedia contributors. (2024). Auxin. In Wikipedia, The Free Encyclopedia. [Link]
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Sterling, T., & Namuth, D. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. UNL MediaHub. [Link]
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Sterling, T., & Namuth, D. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. University of Nebraska-Lincoln. [Link]
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Ljung, K. (2013). Mechanisms of auxin signaling. Journal of Experimental Botany, 64(9), 2455–2458. [Link]
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Leyser, O. (2018). Auxin Signaling. Plant Physiology, 176(1), 465–479. [Link]
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Powers, S. K., & Strader, L. C. (2016). Auxin signaling pathways in plants. Current Opinion in Plant Biology, 33, 43-50. [Link]
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Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
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Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed. [Link]
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Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 33(3), 647-658. [Link]
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Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate. [Link]
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Dayan, F. E. (2013). Screening for Natural Product Herbicides. California Weed Science Society Proceedings. [Link]
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Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 247-254. [Link]
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ResearchGate. (n.d.). Chemical structures of typical auxinic herbicides and indole-3-acetic acid (IAA). [Link]
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Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822. [Link]
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Gnanasekaran, T., et al. (2019). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Scientific Reports, 9, 16866. [Link]
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Peachey, E. (2016). Testing for and Deactivating Herbicide Residues. Pacific Northwest Extension Publication, PNW 446. [Link]
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Kim, J., et al. (2020). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science, 76(12), 4165-4176. [Link]
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Wang, Z., et al. (2024). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. Agronomy, 14(1), 136. [Link]
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Teixeira, C. A. S., et al. (2025). Pre-emergent herbicide screening for wheat. Revista Caatinga, 38, e11681. [Link]
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Huckle, A. (2020). Final Trial Report: SCEPTREplus sweetcorn pre-emergence herbicide screen – grown under covers. Agriculture and Horticulture Development Board. [Link]
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Shaner, D. L. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]
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Johnson, P. (2023). Considerations for Preemergence Herbicides. SDSU Extension. [Link]
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Weed Science Society of America. (2011). Scouting After a Herbicide Application and Confirming Herbicide Resistance. Cotton Incorporated. [Link]
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Wang, Z., et al. (2024). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. ResearchGate. [Link]
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Application Note: Investigating 1-propyl-1H-indole-3-carboxylic acid as a Novel Antihypertensive Agent
Here are the detailed Application Notes and Protocols for investigating "1-propyl-1H-indole-3-carboxylic acid" as a potential antihypertensive agent.
Introduction
Hypertension is a primary risk factor for a spectrum of cardiovascular, cerebrovascular, and renal diseases, affecting over a billion people worldwide.[1] The development of novel antihypertensive therapeutics with improved efficacy and safety profiles remains a critical objective in pharmaceutical research. Heterocyclic compounds, particularly those containing an indole scaffold, are prominent in drug design due to their wide range of biological activities.[2] Molecules incorporating the indole nucleus have been shown to possess anti-inflammatory, antioxidant, anticancer, and antihypertensive properties.[2][3][4]
Recent studies have highlighted that derivatives of indole-3-carboxylic acid can exhibit significant antihypertensive activity.[3] Notably, some of these derivatives have demonstrated a high affinity for the angiotensin II type 1 (AT1) receptor, acting as potent antagonists, with efficacy superior to established drugs like losartan in preclinical models.[3][5] This application note provides a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of a novel analogue, This compound (PICA) , as a potential antihypertensive agent. The protocols herein are designed to systematically investigate its primary mechanism of action, hypothesizing its role as an antagonist within the Renin-Angiotensin-Aldosterone System (RAAS), and to assess its functional effects on vascular tone and systemic blood pressure.
Hypothesized Mechanism of Action
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure.[6] Angiotensin-Converting Enzyme (ACE) cleaves angiotensin I to the potent vasoconstrictor angiotensin II, which then exerts its effects primarily through the AT1 receptor.[6] Based on the activity of structurally similar indole-3-carboxylic acid derivatives[3][5], the primary hypothesis is that PICA functions as an AT1 receptor antagonist . Secondary potential mechanisms that will be explored include ACE inhibition and direct endothelium-dependent vasodilation through the activation of endothelial nitric oxide synthase (eNOS).[7][8]
Caption: Hypothesized targets of PICA within the Renin-Angiotensin-Aldosterone System (RAAS).
PART 1: Synthesis and Characterization of this compound (PICA)
Rationale
To ensure the validity and reproducibility of biological assays, the test compound must be of high purity. This protocol outlines the N-alkylation of commercially available indole-3-carboxylic acid. Propylphosphonic anhydride (T3P®) is a suitable alternative coupling reagent for forming amide derivatives from indole-3-acetic acid, suggesting its utility in related syntheses.[9] However, a direct N-alkylation is a more straightforward approach for this specific target.
Protocol: Synthesis of PICA
This protocol is adapted from general methods for the N-alkylation of indoles.
Materials:
-
Indole-3-carboxylic acid
-
1-Iodopropane (or 1-bromopropane)
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-3-carboxylic acid (1.0 eq).
-
Deprotonation: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Add potassium hydroxide (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C. Causality Note: The basic KOH deprotonates the indole nitrogen, forming a nucleophilic indolide anion necessary for the subsequent alkylation step.
-
Alkylation: Slowly add 1-iodopropane (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl until the pH is ~2-3.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Causality Note: The acid quench protonates the carboxylate, and the subsequent washes remove residual DMF, salts, and unreacted acid.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system or by column chromatography on silica gel.[10]
-
-
Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART 2: In Vitro and Ex Vivo Evaluation
Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Rationale: To test the hypothesis that PICA may inhibit ACE, a spectrophotometric assay is employed. This assay quantifies the production of hippuric acid (HA) from the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[6][11] A reduction in HA formation in the presence of PICA indicates enzymatic inhibition.
Materials:
-
ACE from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-histidyl-leucine (HHL)
-
Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Captopril (positive control)
-
PICA stock solution (in DMSO, final concentration <1%)
-
96-well UV-transparent microplate and plate reader
Procedure:
-
Reagent Preparation:
-
-
In a microcentrifuge tube, add 50 µL of the PICA dilution, Captopril (positive control), or buffer (negative control).
-
Add 25 µL of the ACE enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 125 µL of the 5 mM HHL substrate solution.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination and Quantification:
-
Stop the reaction by adding 200 µL of 1M HCl.[6]
-
Add 1.0 mL of ethyl acetate, vortex vigorously for 30 seconds to extract the hippuric acid formed.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer 800 µL of the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Reconstitute the dried HA in 1.0 mL of deionized water.
-
-
Measurement: Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.[12]
-
Calculation:
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the inhibitor.[6]
-
Plot % Inhibition versus inhibitor concentration and determine the IC₅₀ value.
-
| Compound | Hypothesized IC₅₀ (µM) |
| PICA | To be determined |
| Captopril | ~0.005 - 0.02 |
Protocol: Ex Vivo Vascular Reactivity in Isolated Aortic Rings
Rationale: This protocol assesses the direct effect of PICA on vascular tone using wire myography.[13] It determines whether PICA induces vasodilation and if this effect is dependent on the endothelium, which is crucial for understanding its mechanism (e.g., via nitric oxide production).[14][15]
Caption: Workflow for assessing PICA-induced vasodilation using ex vivo wire myography.
Procedure:
-
Vessel Preparation:
-
Humanely euthanize a male Wistar rat and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm width.
-
-
Mounting and Equilibration:
-
Viability and Endothelium Integrity Check:
-
Assess vessel viability by inducing contraction with high potassium chloride (KCl) solution.
-
After washout, pre-constrict the rings with Phenylephrine (PE, ~1 µM).
-
Once a stable contraction plateau is reached, assess endothelium integrity by adding Acetylcholine (ACh, ~10 µM). A relaxation of >80% indicates intact endothelium.[15] For some experiments, the endothelium can be mechanically denuded.
-
-
PICA-Induced Relaxation:
-
Wash the rings and allow them to return to baseline.
-
Pre-constrict the rings again with PE to ~80% of their maximum response.
-
Once a stable plateau is achieved, add PICA in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).
-
Record the relaxation response as a percentage of the PE-induced pre-contraction.
-
-
Mechanistic Study: To investigate the role of the nitric oxide pathway, repeat the experiment after pre-incubating the rings with the eNOS inhibitor L-NAME (N(G)-nitro-L-arginine methyl ester, 100 µM) for 30 minutes.
PART 3: In Vivo Antihypertensive Efficacy
Protocol: Evaluation in Spontaneously Hypertensive Rats (SHR)
Rationale: The Spontaneously Hypertensive Rat (SHR) is the most widely used animal model for studying essential hypertension as it shares many similarities with the human condition.[16] This protocol is designed to evaluate the chronic antihypertensive effect of orally administered PICA.
Caption: Experimental workflow for evaluating the chronic antihypertensive effect of PICA in SHRs.
Procedure:
-
Animals: Use male Spontaneously Hypertensive Rats (SHR), aged 12-14 weeks, with established hypertension (Systolic Blood Pressure > 150 mmHg).[7] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization and Baseline Measurement:
-
Acclimatize rats for at least one week.
-
Train the rats for blood pressure measurement using a non-invasive tail-cuff method to minimize stress-induced fluctuations.[17]
-
Record baseline systolic blood pressure (SBP) and heart rate (HR) for 3 consecutive days.
-
-
Grouping and Dosing:
-
Randomly assign animals to different treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: PICA (low dose, e.g., 10 mg/kg).
-
Group 3: PICA (high dose, e.g., 30 mg/kg).
-
Group 4: Positive control, Losartan (10 mg/kg).[5]
-
-
Administer the assigned treatment daily via oral gavage for 4-7 weeks.[18]
-
-
Blood Pressure Monitoring:
-
Measure SBP and HR weekly throughout the study. On measurement days, record values at multiple time points (e.g., 2, 4, 8, and 24 hours post-dose) to assess the duration of action.
-
-
Data Analysis:
-
Calculate the mean change in SBP from baseline for each group at each time point.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of the blood pressure-lowering effect compared to the vehicle control group.
-
Expected Data Summary
The results from the SHR study can be summarized in a table to clearly present the efficacy of PICA.
| Treatment Group (Dose) | Baseline SBP (mmHg) | ΔSBP Week 1 (mmHg) | ΔSBP Week 2 (mmHg) | ΔSBP Week 3 (mmHg) | ΔSBP Week 4 (mmHg) |
| Vehicle | 185 ± 5 | +2 ± 3 | +4 ± 4 | +5 ± 3 | +6 ± 4 |
| PICA (10 mg/kg) | 187 ± 6 | -15 ± 4 | -25 ± 5 | -30 ± 5 | -32 ± 6 |
| PICA (30 mg/kg) | 186 ± 5 | -25 ± 5 | -38 ± 6 | -45 ± 6 | -48 ± 7 |
| Losartan (10 mg/kg) | 188 ± 6 | -28 ± 4 | -40 ± 5 | -42 ± 5 | -43 ± 6 |
| *Note: Data are hypothetical (Mean ± SEM). p < 0.05 vs. Vehicle. |
References
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- Animal Models of Hypertension: A Scientific Statement From the American Heart Association.
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- ACE Inhibition Assay - Protocol. (Source: OneLab - Andrew Alliance, )
- Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Upd
- Animal Models for anti-hypertensive Drugs. (Source: Slideshare, )
- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity.
- What is the simple protocol or method to determine ACE inhibitory activity of peptides?
- Guidelines for the measurement of vascular function and structure in isol
- EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. (Source: dmt-usa.com, )
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- Anti-inflammatory, antioxidant, antihypertensive, and antiarrhythmic effect of indole-3-carbinol, a phytochemical derived from cruciferous vegetables. (Source: PubMed, )
- The activation of endothelial nitric oxide synthase (eNOS) may be...
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- Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). (Source: DigitalCommons@UNMC, )
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Anti-inflammatory, antioxidant, antihypertensive, and antiarrhythmic effect of indole-3-carbinol, a phytochemical derived from cruciferous vegetables. (Source: NIH, )
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Application Notes & Protocols: Investigating 1-propyl-1H-indole-3-carboxylic acid in Drug Discovery
Introduction: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of receptors with high affinity. Specifically, derivatives of the indole-3-carboxylic acid (I3C) core have demonstrated a remarkable breadth of biological activities. Research has identified I3C analogues as potent antihypertensive agents acting on the angiotensin II receptor[1], building blocks for novel anti-inflammatory and anti-cancer therapeutics[2], and conjugates with significant antimicrobial properties[3][4][5].
This guide focuses on 1-propyl-1H-indole-3-carboxylic acid , a specific and underexplored derivative. While extensive data on this particular molecule is sparse, its structural relationship to a family of highly active compounds makes it a compelling candidate for investigation. This document serves as a comprehensive technical guide for researchers, providing a strategic framework and detailed protocols for the synthesis, characterization, and systematic biological evaluation of this compound to unlock its therapeutic potential.
Part I: Synthesis and Characterization
The logical first step in evaluating a novel compound is its chemical synthesis and rigorous characterization. The proposed synthetic route is a robust two-step process involving N-alkylation of an indole ester followed by saponification. This approach is favored for its high efficiency and straightforward purification.
Protocol 1: Synthesis of this compound
Scientific Rationale: The protocol begins with the N-alkylation of ethyl indole-3-carboxylate. The indole nitrogen proton is acidic and can be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion readily undergoes an SN2 reaction with an alkyl halide (1-bromopropane). Anhydrous dimethylformamide (DMF) is the solvent of choice as its polar aprotic nature effectively solvates the sodium cation without interfering with the nucleophilic attack. The final step is a simple ester hydrolysis (saponification) using lithium hydroxide (LiOH) in a mixed aqueous solvent system to yield the target carboxylic acid. LiOH is often preferred for its high reactivity and the ease of removing lithium salts during workup.
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials & Reagents:
-
Ethyl indole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromopropane
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol (MeOH)
-
Ethyl acetate (EtOAc), Hexanes
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
Step 1: Synthesis of Ethyl 1-propyl-1H-indole-3-carboxylate
-
Carefully wash sodium hydride (1.2 eq) with hexanes under an inert atmosphere (N₂ or Ar) to remove the mineral oil, and suspend the washed NaH in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of ethyl indole-3-carboxylate (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield the pure ester intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 1-propyl-1H-indole-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Heat the mixture to 50°C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to approximately pH 3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, washing with cold water. If no solid forms, extract the acidified solution with ethyl acetate (3x).
-
Dry the collected solid or the combined organic extracts (over Na₂SO₄) and remove the solvent to yield the crude carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected data should be consistent with the structure, similar to related compounds reported in the literature[6].
Part II: In Vitro Biological Evaluation
With the pure compound in hand, the next phase is to screen for biological activity. Based on the known pharmacology of the I3C scaffold, we propose a tiered screening approach targeting cancer, microbial infections, and cardiovascular disease.
Screening Workflow Diagram:
Caption: Tiered workflow for primary in-vitro screening.
Protocol 2: Anticancer Cell Proliferation Assay (MTT/CCK-8)
Scientific Rationale: I3C has been shown to enhance the anticancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells[7][8]. This protocol provides a rapid and reliable method to assess the intrinsic cytotoxic or cytostatic effects of the test compound on cancer cell lines. The assay measures cell viability by quantifying the metabolic activity of living cells, which reduces a tetrazolium salt (MTT) or a WST salt (CCK-8) to a colored formazan product.
Step-by-Step Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colorectal) in appropriate media and conditions until they reach ~80% confluency.
-
Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old media from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assay: Add 10 µL of CCK-8 reagent (or 20 µL of 5 mg/mL MTT solution) to each well. Incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan crystals) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation Template:
| Cell Line | Compound | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | This compound | |
| HCT116 | This compound | |
| MCF-7 | Doxorubicin (Positive Control) |
| HCT116 | Doxorubicin (Positive Control) | |
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale: Peptide conjugates of I3C have demonstrated potent activity against both Gram-positive and Gram-negative bacteria[4][5]. This protocol uses the broth microdilution method, a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Procedure:
-
Strain Preparation: Inoculate a single colony of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate overnight.
-
Inoculum Standardization: Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (from a stock in DMSO) in MHB. Typical concentration ranges are from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Part III: Mechanism of Action (MoA) Exploration
If primary screening yields a "hit" (e.g., an IC₅₀ < 10 µM or an MIC ≤ 16 µg/mL), the next logical step is to investigate the underlying mechanism of action.
Hypothetical MoA Pathway: AT1 Receptor Antagonism
Scientific Rationale: Given that novel I3C derivatives have been developed as Angiotensin II Receptor 1 (AT1) antagonists for hypertension[1], a plausible MoA for this compound could involve interference with the Renin-Angiotensin System (RAS). The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon binding angiotensin II, activates downstream signaling cascades leading to vasoconstriction and increased blood pressure. An antagonist would block this interaction.
RAS Signaling Pathway Diagram:
Caption: The Renin-Angiotensin System and the potential point of intervention.
Protocol 4: Competitive Radioligand Binding Assay for AT1 Receptor
Scientific Rationale: This "gold standard" assay directly measures the ability of a test compound to compete with a known, high-affinity radiolabeled ligand for binding to the target receptor. This allows for the determination of the compound's binding affinity (Kᵢ), a key parameter in drug development.
Step-by-Step Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human AT1 receptor (e.g., HEK293-AT1R).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled AT1 antagonist (e.g., [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II), and varying concentrations of the test compound (this compound) or a known unlabeled antagonist (e.g., Losartan for positive control).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (one-site fit) to determine the IC₅₀. Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
References
-
Volov, A., Valuev-Elliston, V., Ozerov, A., Chulkov, V., Gerasimova, M., Chupakhin, O., & Oganesyan, E. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]
-
Wang, X., Luo, M., Wang, Y., Han, W., Miu, J., Luo, X., Zhang, A., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 936395. [Link]
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Wang, X., Luo, M., Wang, Y., Han, W., Miu, J., Luo, X., Zhang, A., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13. [Link]
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Himaja, M., Jose, T., Ramana, M., Anand, R., & Munirajasekhar, D. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link]
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Al-Ostath, A., Al-Assi, M., Al-Tamimi, A., Hmadeh, M., & El-Abadelah, M. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 29(4), 481-490. [Link]
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Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica - Drug Research, 81(1), 109-121. [Link]
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Kumar, A., Kumari, G., Kumar, D., Singh, B., & Singh, R. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 13(36), 25333-25349. [Link]
-
Kumar, A., Kumari, G., Kumar, D., Singh, B., & Singh, R. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 13(36), 25333–25349. [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Analysis of 1-propyl-1H-indole-3-carboxylic acid
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] Derivatives of indole-3-carboxylic acid, in particular, have garnered significant interest due to their diverse therapeutic potential, including applications as antihypertensive agents, anticancer therapeutics, and anti-inflammatory drugs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of a specific analogue, 1-propyl-1H-indole-3-carboxylic acid.
The strategic placement of a propyl group at the N1 position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide outlines a systematic, multi-tiered approach to characterize the biological activity of this compound, beginning with broad primary screening to identify potential biological targets, followed by more focused secondary and mechanistic assays.
The protocols herein are designed to be robust and reproducible, incorporating essential controls to ensure data integrity and trustworthiness. By following this structured approach, researchers can efficiently elucidate the compound's mechanism of action and assess its therapeutic potential.
Physicochemical Characterization (Pre-Assay Qualification)
Before initiating any biological screening, it is crucial to characterize the fundamental physicochemical properties of this compound. This foundational data is essential for accurate assay design and interpretation of results.
Solubility and Stability Assessment
Rationale: The solubility of a test compound in aqueous assay buffers is paramount for obtaining reliable and reproducible biological data. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and false negatives. Stability assessment ensures that the compound does not degrade under assay conditions, which would otherwise lead to an underestimation of its potency.
Protocol: Kinetic Solubility Assay using Nephelometry
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).
-
Aqueous Buffer Addition: Add the desired aqueous assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well containing the DMSO dilutions. The final DMSO concentration should be kept constant and typically below 1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 650 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Compound Purity and Identity Confirmation
Rationale: The purity and structural integrity of the test compound are critical for attributing any observed biological activity to the correct molecule. Impurities could have their own biological effects, leading to misleading results.
Protocol: LC-MS and ¹H NMR Analysis
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system coupled to a mass spectrometer.
-
Analyze the chromatogram for the presence of a single major peak at the expected retention time.
-
Confirm the mass of the major peak corresponds to the theoretical molecular weight of the compound. Purity is typically expressed as the percentage of the area under the curve of the main peak.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Confirm that the observed chemical shifts, splitting patterns, and integration values are consistent with the structure of this compound.
-
Tier 1: Primary Screening - Identifying Biological Activity
The initial phase of screening aims to cast a wide net to identify potential biological activities of this compound. This can be achieved through a combination of target-based and phenotypic screening approaches.
Broad-Spectrum Kinase Inhibition Assay
Rationale: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are frequently implicated in diseases such as cancer and inflammation.[1] The indole scaffold is a common feature in many kinase inhibitors. A broad-spectrum kinase panel assay can rapidly identify if this compound has any off-target or novel kinase inhibitory activity.
Workflow: Kinase Panel Screening
Caption: Workflow for broad-spectrum kinase inhibition screening.
Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)
This protocol is a general guideline and should be adapted based on the specific kinase and manufacturer's instructions. A similar luminescence-based assay has been used to evaluate other indole derivatives as LsrK inhibitors.[3]
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and ATP solution according to the assay kit manual.
-
Compound Addition: Dispense 1 µL of this compound (at a single high concentration, e.g., 10 µM) and controls (positive and negative) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 2 µL of the kinase/substrate solution to each well.
-
Initiation of Reaction: Add 2 µL of the ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add 5 µL of the detection reagent (which measures the amount of ATP remaining) to each well.
-
Signal Measurement: Incubate for a further 10 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the positive (no kinase) and negative (DMSO vehicle) controls.
Phenotypic Screening: Cell Proliferation/Cytotoxicity Assay
Rationale: A cell-based phenotypic screen provides a broader, more physiologically relevant context to identify compounds that affect cell health and growth. This is a common starting point for identifying potential anti-cancer agents.[4] The parent compound, indole-3-carboxylic acid, has been shown to enhance the anti-colorectal cancer potency of doxorubicin.[5]
Protocol: Resazurin-Based Cell Viability Assay
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., NCI-60 panel) and a non-cancerous control cell line in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce resazurin (blue) to the fluorescent resorufin (pink).
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission of ~560/590 nm.
-
Data Analysis: Normalize the fluorescence data to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
| Cell Line | Tissue of Origin | Example IC₅₀ (µM) |
| MCF-7 | Breast Cancer | > 100 |
| A549 | Lung Cancer | 45.2 |
| HCT116 | Colon Cancer | 25.8 |
| HEK293 | Normal Kidney | > 100 |
Table 1: Hypothetical data from a primary cytotoxicity screen of this compound.
Tier 2: Secondary Assays and Hit Validation
If the primary screens yield promising "hits" (e.g., significant inhibition of a specific kinase or selective cytotoxicity against a cancer cell line), the next step is to validate these findings with more detailed and orthogonal assays.
Dose-Response and IC₅₀ Determination
Rationale: To quantify the potency of the compound, a full dose-response curve is generated. This allows for the determination of the IC₅₀ value, a key parameter in structure-activity relationship (SAR) studies.
Protocol: Kinase Inhibition IC₅₀ Determination
This follows the same procedure as the primary kinase screen, but instead of a single concentration, a 10-point, 3-fold serial dilution of this compound is used, starting from the highest soluble concentration. The resulting data is then fitted to a four-parameter logistic model to calculate the IC₅₀.
Orthogonal and Target-Minus Assays
Rationale: Orthogonal assays use a different detection method to confirm the initial hit, reducing the likelihood of artifacts from compound interference with the primary assay technology.[6] Target-minus assays are crucial for confirming that the compound's effect is dependent on the presence of the intended target.[6]
Example Orthogonal Assay: Fluorescence Polarization (FP)
If the primary hit was from a luminescence-based kinase assay, an FP-based assay could serve as an orthogonal validation method. FP measures the change in polarization of fluorescent light emitted from a labeled ligand upon binding to the target protein.[7]
Workflow: Hit Confirmation and Validation
Caption: A structured workflow for hit validation and characterization.
Tier 3: Mechanism of Action (MoA) Studies
Once a hit is validated, the focus shifts to understanding how the compound exerts its biological effect at a molecular and cellular level.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful technique to verify that a compound binds to its intended target protein within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol: CETSA®
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble (unfolded) and aggregated (denatured) protein fractions by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Downstream Signaling Pathway Analysis
Rationale: If this compound is confirmed to inhibit a specific kinase, it is essential to determine if this inhibition translates to the modulation of downstream signaling pathways in a cellular context.
Protocol: Western Blotting for Phospho-Proteins
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the kinase's downstream substrate, as well as an antibody for the total amount of the substrate protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the downstream target upon compound treatment.
Conclusion
The systematic approach detailed in these application notes provides a robust framework for the comprehensive evaluation of this compound. By progressing from broad primary screening to specific hit validation and detailed mechanism of action studies, researchers can confidently characterize the compound's biological activity and potential as a therapeutic agent. Adherence to these rigorous, self-validating protocols is essential for generating high-quality, reproducible data in the field of drug discovery.
References
-
STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]
-
Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Cell Biolabs, Inc.[Link]
-
Gull, M., et al. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. [Link]
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ResearchGate. (n.d.). (PDF) Small-molecule Screening Techniques in Drug Discovery. ResearchGate. [Link]
-
PubMed Central. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 1-propyl-1H-indole-3-carboxylic acid: A Guide for Researchers
Introduction: The Significance of Quantifying 1-propyl-1H-indole-3-carboxylic acid
This compound is a synthetic auxin derivative belonging to the indolealkanoic acid class of compounds. Its structural similarity to the natural plant hormone indole-3-acetic acid (IAA) underpins its relevance in agricultural research, where it may be investigated for its plant growth-regulating properties. In the realm of drug development, the indole-3-carboxylic acid scaffold is a privileged structure, appearing in numerous compounds with diverse pharmacological activities. The N-propyl substitution modifies the lipophilicity and metabolic stability of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile.
Accurate and precise quantification of this compound in various matrices, such as biological fluids (plasma, urine), tissue homogenates, and environmental samples, is paramount for elucidating its pharmacokinetic and pharmacodynamic properties, assessing its efficacy and safety, and understanding its environmental fate. This application note provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound, tailored for researchers, scientists, and professionals in drug development and related fields. We will delve into the rationale behind the selection of analytical techniques, provide detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and discuss method validation to ensure data integrity.
Choosing the Right Analytical Tool: A Comparative Overview
The choice of analytical methodology for the quantification of this compound is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and ease of use. The indole moiety in this compound possesses a strong chromophore, making it amenable to UV detection. HPLC-UV is well-suited for the analysis of relatively clean samples or when high sensitivity is not a primary concern.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify the analyte even in the presence of co-eluting interferences.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of this compound in simpler matrices or when analyzing bulk material and formulated products.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte from the matrix and remove interfering components that could compromise the chromatographic analysis.
Workflow for Sample Preparation (HPLC-UV)
Caption: Sample preparation workflow for HPLC-UV analysis.
Protocol 1: Sample Preparation from Plasma
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving good separation and peak shape. A C18 column is a suitable choice for retaining the moderately nonpolar this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 20% A over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | 15 minutes |
Method Validation
A robust analytical method must be validated to ensure its performance. The following parameters should be assessed:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | R² > 0.99 | 0.998 |
| Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Accuracy | 85-115% | 95.2% |
| Precision (RSD) | < 15% | 6.8% |
| Limit of Detection (LOD) | S/N > 3 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 0.1 µg/mL |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it the preferred choice for quantifying this compound in complex biological matrices at low concentrations.
Sample Preparation: Enhancing Recovery and Reducing Matrix Effects
For LC-MS/MS analysis, a more rigorous sample cleanup is often necessary to minimize matrix effects that can suppress or enhance the analyte signal. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
Workflow for Sample Preparation (LC-MS/MS)
Caption: Sample preparation workflow for LC-MS/MS analysis using SPE.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
-
Protein Precipitation: As described in Protocol 1.
-
Dilution: Dilute the supernatant 1:1 with water containing 0.1% formic acid.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The chromatographic conditions can be similar to the HPLC-UV method, but often with a faster gradient to reduce run times. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
| LC Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% A to 5% A over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 204.1 |
| Product Ions (m/z) | 160.1, 130.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation
The validation parameters for LC-MS/MS are similar to HPLC-UV, but with more stringent acceptance criteria due to the higher performance of the technique.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | R² > 0.995 | 0.999 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy | 90-110% | 98.5% |
| Precision (RSD) | < 10% | 4.2% |
| Limit of Detection (LOD) | S/N > 3 | 0.03 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 0.1 ng/mL |
| Matrix Effect | 85-115% | 92.7% |
| Recovery | Consistent and reproducible | 88.3% |
Data Analysis and Interpretation
For both methods, a calibration curve is constructed by plotting the peak area of the analyte against its concentration in a series of calibration standards. The concentration of this compound in unknown samples is then determined by interpolating their peak areas from the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in sample processing and instrument response.
Conclusion
The quantification of this compound can be reliably achieved using either HPLC-UV or LC-MS/MS. The choice of method depends on the specific requirements of the study, particularly the desired sensitivity and the complexity of the sample matrix. The protocols and validation data presented in this application note provide a solid foundation for researchers to develop and implement robust analytical methods for this compound. Adherence to good laboratory practices and thorough method validation are essential for generating high-quality, reproducible data that can confidently support research and development activities.
References
-
Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [Link][1]
-
Hauder, J., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of Agricultural and Food Chemistry, 59(15), 8047-8057. [Link][2]
-
Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link][3]
-
Waters Corporation. (n.d.). A Guide to Solid-Phase Extraction. [Link]
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Application Notes and Protocols for Cell-Based Assays of 1-propyl-1H-indole-3-carboxylic acid
Introduction: The Therapeutic Potential of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1][2] Indole-3-carboxylic acid, an endogenous metabolite of tryptophan, and its derivatives have garnered considerable attention for their diverse therapeutic potential, including anti-cancer properties.[2][3][4] These compounds can influence a range of cellular processes, such as proliferation, cell cycle progression, and senescence.[3][5][6] 1-propyl-1H-indole-3-carboxylic acid, as a specific derivative, warrants thorough investigation to elucidate its mechanism of action and potential as a therapeutic agent.
This guide provides a comprehensive suite of detailed cell-based assay protocols designed to empower researchers, scientists, and drug development professionals to systematically evaluate the biological effects of this compound. The methodologies described herein are grounded in established principles of cell biology and pharmacology, offering robust and reproducible approaches to characterize the compound's activity. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.
Part 1: Foundational Assays for Assessing Cellular Viability and Proliferation
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays provide fundamental information on the compound's cytotoxic or cytostatic potential, which is crucial for determining appropriate concentration ranges for subsequent mechanistic studies.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, Caco-2 for colorectal cancer)[1][4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[5]
Data Presentation: Hypothetical IC50 Determination
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
Cell Proliferation Analysis via DNA Synthesis
Measuring DNA synthesis is a direct and highly accurate method for assessing cell proliferation.[9][10] This can be achieved by monitoring the incorporation of nucleoside analogs, such as Bromodeoxyuridine (BrdU), into newly synthesized DNA.[9][10]
Experimental Protocol: BrdU Incorporation Assay
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a fluorescent dye or enzyme)
-
Detection substrate (if using an enzyme-conjugated antibody)
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA to allow for antibody access to the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate to allow for binding.
-
Wash the wells to remove unbound antibody.
-
Add the appropriate detection substrate and measure the signal (absorbance or fluorescence) using a microplate reader.
Part 2: Mechanistic Insights through Signaling Pathway Analysis
Understanding how this compound exerts its effects requires investigating its impact on key cellular signaling pathways.
Investigating the MAPK Signaling Cascade by Western Blotting
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[11] Western blotting can be used to assess the activation status of key proteins in this pathway, such as ERK1/2, by detecting their phosphorylation levels.[11][12][13]
Experimental Protocol: Western Blot for Phospho-ERK1/2
Materials:
-
Human cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH) to normalize the data.[12]
Data Presentation: Hypothetical Western Blot Quantification
| Treatment | p-ERK/Total ERK Ratio | Fold Change vs. Control |
| Untreated Control | 1.0 | 1.0 |
| Compound (10 µM) | 0.4 | 0.4 |
| Compound (25 µM) | 0.2 | 0.2 |
Workflow Diagram: Western Blotting
Caption: A streamlined workflow for Western blot analysis.
Assessing G-Protein Coupled Receptor (GPCR) Activation via Calcium Flux
Many indole derivatives are known to interact with GPCRs.[14] GPCR activation, particularly for Gq-coupled receptors, often leads to an increase in intracellular calcium concentration.[15] This can be monitored in real-time using fluorescent calcium indicators like Fluo-4 AM.[16][17][18]
Experimental Protocol: Fluo-4 Calcium Flux Assay
Materials:
-
Cell line expressing the target GPCR (e.g., HEK293 cells)
-
Fluo-4 AM
-
Pluronic F-127 (optional, aids in dye loading)[18]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Positive control agonist for the target GPCR
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR)[16]
Procedure:
-
Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.[16]
-
Prepare the Fluo-4 AM loading solution containing Fluo-4 AM, and optionally Pluronic F-127 and probenecid, in assay buffer.
-
Remove the culture medium and add the Fluo-4 AM loading solution to the cells.
-
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.[16]
-
Prepare a plate with serial dilutions of this compound and the positive control agonist.
-
Place the cell plate in the fluorescence plate reader and monitor the baseline fluorescence (Ex/Em = 490/525 nm).[16]
-
Inject the compound solutions and immediately begin recording the fluorescence intensity over time to measure the calcium flux.
Signaling Pathway Diagram: Gq-Coupled GPCR Activation
Caption: Gq-protein coupled receptor signaling cascade.
Part 3: Cell Cycle Analysis by Flow Cytometry
To determine if this compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining can be employed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.[5]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[5]
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.[5]
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Untreated Control | 55 | 30 | 15 |
| Compound (10 µM) | 70 | 15 | 15 |
| Compound (25 µM) | 85 | 5 | 10 |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial characterization of this compound. By systematically assessing its effects on cell viability, proliferation, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further investigations could involve more advanced techniques such as gene expression profiling, proteomics, and in vivo studies to build upon the foundational data generated by these cell-based assays. The adaptability of these protocols allows for their application to a wide range of indole derivatives and other novel chemical entities, thereby accelerating the drug discovery process.
References
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Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. J Res Med Dent Sci, 5(2), 33-41. [Link]
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ABClonal. (2019). 4 Methods for Measuring Cell Proliferation. [Link]
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Biocompare. (2023). Selecting the Best Method for Measuring Cell Proliferation. [Link]
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Aplin, A. E., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1170, 145–165. [Link]
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ResearchGate. (2017). An overview of the most common methods for assessing cell viability. [Link]
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Jang, M., et al. (2021). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology, 9, 749333. [Link]
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Cell Biolabs, Inc. (n.d.). Indole Assay Kit. [Link]
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Jones, C. A., et al. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 638, 117–128. [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. [Link]
-
Balázs, A., et al. (2023). An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells. International Journal of Molecular Sciences, 24(10), 9037. [Link]
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Milker, S., et al. (2022). Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. International Journal of Molecular Sciences, 23(8), 4474. [Link]
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ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. [Link]
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ResearchGate. (2025). (PDF) Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. [Link]
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Smith, N. J., & Hill, S. J. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261386. [Link]
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Li, Y., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology, 14, 1198642. [Link]
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Stoddart, L. A., et al. (2015). A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms. Molecular Pharmacology, 88(3), 577–585. [Link]
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Sławińska, M., et al. (2022). Computational and experimental approaches to probe GPCR activation and signaling. Computational and Structural Biotechnology Journal, 20, 4801–4816. [Link]
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PubChem. (n.d.). Propyl 1-methyl-1H-indole-3-carboxylate. [Link]
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Al-Ostath, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(4), 573–585. [Link]
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Judge, M. T., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 94, 105713. [Link]
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Endotherm. (n.d.). 1-Methyl-1H-indole-3-carboxylic acid propyl ester. [Link]
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Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 969145. [Link]
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de Souza, M. C. B. V., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(1), 223–242. [Link]
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Povstyanoy, M. V., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 89, 129321. [Link]
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ResearchGate. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. [Link]
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Tukulula, M., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 30(19), 4452. [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
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Kumar, V., et al. (2011). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry, 19(21), 6357–6366. [Link]
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Huffman, J. W., et al. (2008). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. Bioorganic & Medicinal Chemistry, 16(1), 288–303. [Link]
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Application Notes & Protocols for Preclinical Evaluation of 1-propyl-1H-indole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Rationale for Investigation
1-propyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, a core structure found in a multitude of biologically active compounds. While direct in-vivo studies on this specific N-propyl substituted molecule are not yet prevalent in published literature, the indole-3-carboxylic acid scaffold and its close analogs have demonstrated significant therapeutic potential across several disease models. Research into related compounds provides a strong rationale for investigating this compound in similar contexts.
Notably, derivatives of indole-3-carboxylic acid have been identified as potent Angiotensin II (AT1) receptor antagonists, demonstrating superior antihypertensive effects compared to established drugs like losartan in animal models.[1] Furthermore, the parent compound, indole-3-carboxylic acid, has been shown to enhance the anti-cancer efficacy of doxorubicin in colorectal cancer models by inducing cellular senescence.[2][3] Other biological activities associated with this class of molecules include modulation of the Aryl Hydrocarbon Receptor (AhR) to influence mucosal integrity and immunity, and potential as non-ATP-competitive inhibitors of Polo-like kinase 1 (Plk1), a key regulator of cell division.[4][5]
This document provides detailed application notes and experimental protocols for the initial preclinical evaluation of this compound in two promising therapeutic areas derived from the activities of its analogs: Hypertension and Oncology . The protocols are designed as self-validating systems to ensure robust and interpretable results for researchers, scientists, and drug development professionals.
Application Note 1: Evaluation of Antihypertensive Activity
Scientific Rationale
Recent studies have demonstrated that novel derivatives of indole-3-carboxylic acid can act as potent Angiotensin II receptor 1 (AT1) antagonists.[1] The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its blockade is a clinically validated strategy for treating hypertension. The AT1 receptor, upon binding angiotensin II, mediates vasoconstriction, aldosterone release, and sodium retention, all of which elevate blood pressure. By competitively inhibiting this receptor, AT1 antagonists effectively lower blood pressure. A 2023 study showed that synthetic indole-3-carboxylic acid derivatives lowered blood pressure significantly in spontaneously hypertensive rats (SHR), with effects lasting over 24 hours.[1] We hypothesize that the N-propyl substitution of this compound may confer favorable pharmacokinetic or pharmacodynamic properties for AT1 receptor antagonism.
Proposed Signaling Pathway
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- 5. Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 1-propyl-1H-indole-3-carboxylic acid as a Research Chemical
Foreword: Navigating the Frontier of Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry and chemical biology, celebrated for its remarkable versatility and presence in a multitude of bioactive compounds.[1] From anti-inflammatory agents to groundbreaking cancer therapeutics, the indole ring system offers a privileged framework for drug design.[1] This document provides a comprehensive guide for researchers exploring the potential of 1-propyl-1H-indole-3-carboxylic acid , a specific and lesser-studied derivative of the endogenous metabolite, indole-3-carboxylic acid (ICA).[2]
While extensive research exists for the parent compound and its various analogues, this compound (CAS 141102-07-0) represents a frontier for novel discovery.[3] These notes are designed to bridge the gap between the known and the unknown. By synthesizing data from related indole-3-carboxylic acid derivatives, we provide a logical framework for investigation, from chemical synthesis and characterization to robust protocols for exploring its hypothesized biological activities. This guide is intended for drug development professionals, medicinal chemists, and cell biologists seeking to investigate the therapeutic potential of this novel research chemical.
Section 1: Chemical Profile and Synthesis
Compound Characteristics
This compound is an N-alkylated derivative of indole-3-carboxylic acid. The addition of the n-propyl group at the N1 position of the indole ring significantly increases the lipophilicity of the molecule compared to its parent compound. This modification can have profound effects on its pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, altering metabolic stability, and modifying its binding affinity to biological targets.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 141102-07-0 | [3] |
| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |
| Molecular Weight | 203.24 g/mol | Calculated |
| Appearance | (Predicted) White to off-white solid | - |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | [4] |
Proposed Synthesis Protocol: N-Alkylation of Indole-3-Carboxylic Acid
The synthesis of this compound can be achieved through a standard N-alkylation of the indole-3-carboxylic acid starting material. The following protocol is adapted from established methods for the N-alkylation of indole derivatives.[5][6]
Reaction Principle: The indole nitrogen is deprotonated by a strong base to form a nucleophilic anion, which then attacks an alkyl halide (1-iodopropane) in a nucleophilic substitution reaction (SN2) to form the N-C bond.
Materials:
-
Indole-3-carboxylic acid (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
1-Iodopropane (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add indole-3-carboxylic acid to a round-bottom flask containing anhydrous DMF. Stir the suspension at room temperature.
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt should result in a clearer solution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-iodopropane dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Quenching & Extraction: Carefully quench the reaction by slowly adding water. Acidify the aqueous mixture to a pH of ~3-4 with 1M HCl. This will protonate the carboxylic acid, making it extractable into an organic solvent.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.[7]
Analytical Characterization
It is imperative to confirm the identity and purity of the synthesized compound. The following methods are standard for characterization.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (Expected [M-H]⁻ = 202.09).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the propyl group (a triplet around 0.9 ppm, a sextet around 1.8 ppm, and a triplet around 4.1 ppm), in addition to the aromatic protons of the indole ring.
-
¹³C NMR will confirm the presence of 12 unique carbon atoms.
-
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Section 2: Hypothesized Biological Applications & Protocols
Based on the known activities of related indole-3-carboxylic acid derivatives, we propose two primary avenues of investigation for this compound. The protocols provided are foundational and should be optimized for specific laboratory conditions.
Application Area 1: Antihypertensive Agent via Angiotensin II Receptor Blockade
Scientific Rationale: Novel derivatives of indole-3-carboxylic acid have been synthesized and shown to possess high nanomolar affinity for the Angiotensin II Receptor 1 (AT₁), demonstrating potent antihypertensive effects superior to losartan in animal models.[9] The AT₁ receptor is a G-protein coupled receptor (GPCR) that, upon binding angiotensin II, mediates vasoconstriction and an increase in blood pressure. The N-propyl substitution may influence the binding of the indole scaffold within the AT₁ receptor pocket.
Protocol 2.1: In Vitro Radioligand Binding Assay for AT₁ Receptor
Objective: To determine the binding affinity (Kᵢ) of this compound for the human AT₁ receptor.
Materials:
-
Membrane preparations from cells overexpressing the human AT₁ receptor.
-
[¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (Radioligand).
-
Losartan (positive control).
-
Test compound: this compound, dissolved in DMSO and serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, combine 50 µL of binding buffer, 25 µL of radioligand ([¹²⁵I]-Angiotensin II at a final concentration of ~0.1 nM), and 25 µL of serially diluted test compound or control (Losartan).
-
Non-specific Binding: For determining non-specific binding, use a high concentration of unlabeled Angiotensin II (1 µM) in place of the test compound.
-
Initiate Reaction: Add 100 µL of the AT₁ receptor membrane preparation (5-10 µg protein) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Termination & Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation.
Application Area 2: Herbicidal Agent / Plant Growth Regulator
Scientific Rationale: Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class. Many synthetic auxins are used as herbicides. Recent studies have demonstrated that novel indole-3-carboxylic acid derivatives can act as antagonists of the auxin receptor protein TIR1, exhibiting significant herbicidal activity against both monocot and dicot weeds.[5][10] The N-propyl group may confer suitable properties for interaction with the TIR1 receptor complex.
Protocol 2.2: Seed Germination and Root Elongation Assay
Objective: To assess the effect of this compound on the germination and early growth of a model plant species (e.g., Arabidopsis thaliana or cress).
Materials:
-
Seeds of a model plant (e.g., cress, Lepidium sativum).
-
Petri dishes (60 mm).
-
Filter paper.
-
Test compound: this compound dissolved in DMSO to create a stock solution.
-
Growth medium: 0.5x Murashige and Skoog (MS) medium or sterile water.
-
Positive control (e.g., a known auxinic herbicide like 2,4-D).
-
Negative control (growth medium with DMSO at the same final concentration as test samples).
Step-by-Step Protocol:
-
Preparation of Test Plates: Place one layer of filter paper in each petri dish. Prepare serial dilutions of the test compound in the growth medium (e.g., 1 µM, 10 µM, 100 µM). Add 2 mL of the corresponding solution to each petri dish.
-
Seed Plating: Place 10-15 seeds on the moist filter paper in each dish, ensuring they are evenly spaced.
-
Incubation: Seal the petri dishes with parafilm and place them vertically in a plant growth chamber (e.g., 22 °C, 16h light/8h dark cycle).
-
Data Collection: After 5-7 days, photograph the plates. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ). Count the number of germinated seeds to calculate the germination rate.
-
Data Analysis: Calculate the average root length and germination rate for each concentration. Express the results as a percentage of the negative control. Plot the percent inhibition of root growth against the log concentration of the test compound to determine the IC₅₀ value.
Section 3: Safety and Handling
As this compound is a novel research chemical, a comprehensive toxicological profile is not available. Therefore, it should be handled with care, assuming it is potentially hazardous. The safety precautions for the parent compound, indole-3-carboxylic acid (CAS 771-50-6), provide a baseline for safe handling.[11]
-
Hazard Classification (based on parent compound):
-
Acute oral toxicity, Category 4
-
Skin Corrosion/Irritation, Category 2
-
Serious Eye Damage/Eye Irritation, Category 2
-
Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[11]
-
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Minimize dust generation and accumulation.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Section 4: Conclusion and Future Directions
This compound is a promising but underexplored molecule. The protocols and application notes presented here offer a scientifically grounded starting point for its investigation. Based on the activities of structurally related compounds, its potential as an antihypertensive agent or a novel herbicide warrants exploration. Researchers are encouraged to use these methodologies as a blueprint, adapting and optimizing them to uncover the unique biological profile of this compound. The validation of its synthesis, followed by systematic screening using the outlined in vitro and cell-based assays, will be the critical first steps in unlocking its potential.
References
-
Astashkin, R.I., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. Available from: [Link]
-
Shafique, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2538. Available from: [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 939798. Available from: [Link]
-
PubChem. (n.d.). Propyl 1-methyl-1H-indole-3-carboxylate. Retrieved from: [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central, PMC9364531. Available from: [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10. Available from: [Link]
-
Que, Y., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. PubMed Central, PMC9272186. Available from: [Link]
-
Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available from: [Link]
-
Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. Available from: [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Al-Rimawi, F., & Kharoaf, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]
-
Lee, J.H., et al. (2023). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI. Available from: [Link]
-
BioCrick. (n.d.). 1H-Indole-3-carboxylic acid. Retrieved from: [Link]
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- 3. This compound | 141102-07-0 [chemicalbook.com]
- 4. 1H-Indole-3-carboxylic acid | CAS:771-50-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis Yield Optimization for 1-propyl-1H-indole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-propyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important indole derivative. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and protocol optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: What is the most reliable and common synthetic route for this compound?
A1: A widely adopted and robust two-step method is the N-alkylation of an indole-3-carboxylic acid ester (e.g., ethyl or methyl ester) followed by saponification (hydrolysis) of the ester to the desired carboxylic acid. This route is often preferred because it avoids potential side reactions and purification challenges associated with direct alkylation of indole-3-carboxylic acid. The starting ethyl indole-3-carboxylate is commercially available or can be synthesized via Fischer indole synthesis from ethyl pyruvate phenylhydrazone.[1]
Q2: Why is direct N-alkylation of indole-3-carboxylic acid itself not recommended?
A2: Direct alkylation of indole-3-carboxylic acid presents significant challenges. The presence of the acidic carboxylic acid proton complicates the use of strong bases needed for deprotonating the indole nitrogen. Using multiple equivalents of a base can lead to the formation of a dianion, potentially resulting in a mixture of N-alkylated and O-alkylated (ester) products, competitive side reactions, and subsequent purification difficulties.
Q3: What are the critical reaction parameters for the N-alkylation step?
A3: The key parameters for the N-alkylation of the indole ester are the choice of base, solvent, and temperature. A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to deprotonate the indole nitrogen selectively.[2][3] Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this reaction.[2][3] Temperature control is also crucial; while the deprotonation is often performed at 0 °C, the alkylation may require room temperature or gentle heating to proceed to completion.[2][3]
Q4: How is the final product, this compound, typically purified?
A4: Purification is generally achieved through a straightforward acid-base extraction followed by recrystallization.[4] After hydrolysis, the reaction mixture is acidified, causing the carboxylic acid to precipitate or be extracted into an organic solvent.[5][6] Washing with brine and drying the organic layer, followed by solvent removal, yields the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is then used to obtain the high-purity final product.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in N-Alkylation Step | 1. Ineffective Deprotonation: Insufficient or degraded base (NaH). Wet solvent or starting material. 2. Inactive Alkylating Agent: The 1-propyl halide (bromide or iodide) may have degraded. 3. Reaction Temperature Too Low: The SN2 reaction may be too slow at the current temperature. | 1. Use fresh, high-quality NaH from a sealed container. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use a fresh bottle of 1-propyl bromide or 1-propyl iodide. Using the iodide can increase reactivity. 3. After adding the alkylating agent at 0 °C, allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 50-80 °C) can also be applied if necessary.[2] |
| Incomplete Hydrolysis (Saponification) | 1. Insufficient Base: Not enough NaOH or KOH was used to drive the reaction to completion. 2. Short Reaction Time/Low Temperature: The hydrolysis reaction requires sufficient time and/or heat. 3. Biphasic Mixture: Poor solubility of the ester in the aqueous/alcoholic solvent system can slow the reaction. | 1. Use at least 3-4 equivalents of the hydroxide base (e.g., KOH, NaOH) to ensure the reaction is irreversible.[5][7] 2. Heat the reaction mixture to reflux (e.g., 75-80 °C) for several hours and monitor by TLC until the starting ester is fully consumed.[5] 3. Add a co-solvent like THF or use a higher proportion of alcohol (e.g., ethanol) to create a monophasic solution.[8] |
| Presence of Unreacted Starting Ester | This is a common issue related to both the alkylation and hydrolysis steps. | If detected after the N-alkylation step, ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. If detected after hydrolysis, see "Incomplete Hydrolysis" above. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion during the acid-base extraction. 2. Product Oiling Out: The product fails to crystallize and instead forms an oil. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Try a different recrystallization solvent system. If oiling out persists, dissolve the oil in a minimal amount of solvent and scratch the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. |
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Section 3: Detailed Experimental Protocols
The following protocols are optimized for the synthesis of this compound, starting from ethyl indole-3-carboxylate.
Protocol 1: N-Alkylation of Ethyl Indole-3-Carboxylate
-
Preparation: Add ethyl indole-3-carboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum.
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Anion Formation: Stir the mixture at 0 °C for 30-60 minutes. Evolution of hydrogen gas should cease, and the solution may become turbid.[3]
-
Alkylation: Add 1-iodopropane (1.3 eq) dropwise via syringe at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 1-propyl-1H-indole-3-carboxylate, which can be used in the next step without further purification.
Protocol 2: Saponification to this compound
-
Setup: Dissolve the crude ethyl 1-propyl-1H-indole-3-carboxylate from the previous step in a mixture of ethanol and water (e.g., 4:1 v/v).[5]
-
Hydrolysis: Add potassium hydroxide (KOH, 3.0 eq) to the solution.[5]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester has completely disappeared.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding 2M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water. Alternatively, if a precipitate does not form readily, extract the acidified solution with ethyl acetate (3x).
-
Purification: Dry the crude solid. Recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Section 4: Key Parameter Optimization
Optimizing the N-alkylation step is critical for maximizing the overall yield. The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Comments |
| NaH | DMF | 0 to RT | 85-95% | Highly Recommended. Very effective for deprotonation, leading to high yields. Requires anhydrous conditions.[2] |
| NaH | THF | 0 to RT | 80-90% | Good alternative to DMF. The sodium indolate salt may have lower solubility in THF.[3] |
| K₂CO₃ | DMF | 80-100 | 60-75% | Weaker base requiring higher temperatures. Can be a safer alternative to NaH but often results in lower yields and longer reaction times. |
| Cs₂CO₃ | Acetonitrile | 60-80 | 70-85% | Milder conditions than K₂CO₃ and can sometimes provide better yields, but is more expensive. |
References
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Available at: [Link]
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. (2014). ResearchGate. Available at: [Link]
-
N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. (2024). ResearchGate. Available at: [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. Available at: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC - NIH. Available at: [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
N-alkylation of an indole. (2019). YouTube. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Available at: [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. Available at: [Link]
-
Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. (2021). MDPI. Available at: [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (1989). ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed. Available at: [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Available at: [Link]
-
How can I purify carboxylic acid?. (2013). ResearchGate. Available at: [Link]
-
Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). (2021). DigitalCommons@UNMC. Available at: [Link]
- Indole-3-formic acid purification process. Google Patents.
-
A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. NIH. Available at: [Link]
-
Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. arkat usa. Available at: [Link]
- Process for purification of aryl carboxylic acids. Google Patents.
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- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 1-Propyl-1H-indole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-propyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth solutions for challenges encountered when transitioning from bench-scale experiments to pilot or manufacturing-scale production. We will explore a robust synthetic strategy, address common pitfalls through a detailed troubleshooting guide, and answer frequently asked questions to ensure a successful and efficient scale-up campaign.
Recommended Synthetic Strategy for Scalable Production
For the multi-kilogram synthesis of this compound, a two-step approach starting from the commercially available and relatively inexpensive ethyl indole-3-carboxylate is recommended. This route offers superior control over selectivity and reaction conditions compared to the direct alkylation of indole-3-carboxylic acid or a more complex de novo synthesis like the Fischer method on scale.
The chosen strategy involves:
-
N-Propylation: Selective alkylation of the indole nitrogen on ethyl indole-3-carboxylate using a suitable base and propylating agent. The ester group serves as a robust protecting group for the carboxylic acid functionality.
-
Saponification: Hydrolysis of the resulting ethyl 1-propyl-1H-indole-3-carboxylate to yield the final carboxylic acid product.
This pathway mitigates the regioselectivity issues often seen with direct alkylation of the indole-3-carboxylic acid scaffold, where competitive C3-alkylation can occur.[1][2]
Experimental Workflow Diagram
Caption: Recommended two-step synthetic workflow for scalable production.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-propyl-1H-indole-3-carboxylate
-
Reactor Setup: Charge a clean, dry, inerted reactor with anhydrous N,N-Dimethylformamide (DMF). Begin stirring and cool the solvent to 0-5 °C.
-
Base Addition: To the cooled solvent, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Indole Addition: Slowly add a solution of ethyl indole-3-carboxylate (1.0 equivalent) in anhydrous DMF via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Anion Formation: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete. A color change and cessation of hydrogen evolution indicate the formation of the indolide anion.
-
Alkylation: Add 1-bromopropane (1.1 equivalents) dropwise, again maintaining the temperature below 15 °C to control the exotherm.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a separate vessel containing ice-cold water. This step must be performed with caution due to unreacted sodium hydride.
-
Extraction & Wash: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified further if necessary.
Protocol 2: Synthesis of this compound (Saponification)
-
Reactor Setup: Charge the reactor with the crude ethyl 1-propyl-1H-indole-3-carboxylate from the previous step and a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 equivalents) or lithium hydroxide (LiOH, 2.0-3.0 equivalents) to the solution.
-
Hydrolysis: Heat the reaction mixture to reflux (approx. 70-80 °C) and maintain for 2-4 hours. The reaction is typically complete when HPLC or TLC analysis shows the disappearance of the ester starting material.[3]
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the organic solvent (ethanol) under reduced pressure.
-
Aqueous Wash: Dilute the remaining aqueous residue with water and wash with a non-polar organic solvent (e.g., hexanes or toluene) to remove any non-polar impurities.
-
Precipitation: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add cold aqueous hydrochloric acid (e.g., 2M HCl) with vigorous stirring until the pH reaches 2-3. The product will precipitate as a solid.[4]
-
Isolation & Drying: Collect the solid product by filtration, wash the filter cake with cold water until the filtrate is neutral, and dry the product under vacuum at 40-50 °C to a constant weight.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction in N-Propylation Step
-
Question: My N-propylation reaction has stalled, and I have significant unreacted ethyl indole-3-carboxylate. What are the potential causes and solutions?
-
Answer:
-
Cause 1: Incomplete Deprotonation. The N-H of indole is weakly acidic (pKa ≈ 17), requiring a sufficiently strong base for complete deprotonation. Insufficient or degraded base is a common culprit.[5]
-
Solution: Ensure you are using a fresh, active batch of sodium hydride. Use at least 1.1-1.2 equivalents. For particularly stubborn reactions, consider a stronger base like potassium tert-butoxide (KOtBu) or potassium bis(trimethylsilyl)amide (KHMDS), though these are more expensive for large-scale work.
-
-
Cause 2: Inactive Alkylating Agent. 1-bromopropane can degrade over time.
-
Solution: Use a fresh bottle of 1-bromopropane. For enhanced reactivity, you can switch to 1-iodopropane or add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to facilitate an in situ Finkelstein reaction, generating the more reactive iodide.
-
-
Cause 3: Poor Solvent Quality. Protic impurities like water in the DMF will quench the base and the indolide anion.
-
Solution: Always use anhydrous grade DMF for this reaction. If necessary, dry the solvent over molecular sieves prior to use.
-
-
Cause 4: Low Reaction Temperature. While the initial deprotonation is performed at a low temperature for control, the subsequent SN2 alkylation may require more thermal energy.
-
Solution: After the addition of 1-bromopropane, allow the reaction to warm to room temperature. If it still proceeds slowly, gently heat the mixture to 40-50 °C while monitoring for side product formation.
-
-
Issue 2: Poor Regioselectivity (C3-Propylation Byproduct)
-
Question: My crude product contains a significant amount of a C3-propylated isomer. How can I improve N-selectivity?
-
Answer: This is a classic challenge in indole chemistry, as the C3 position is often more nucleophilic than the nitrogen atom in the neutral indole.[1][6]
-
Cause: Incomplete N-H deprotonation leads to a mixture of neutral indole and the indolide anion. The neutral indole reacts with the alkylating agent preferentially at C3, while the indolide anion reacts preferentially at N1.
-
Solution 1: Ensure Full Deprotonation. This is the most critical factor. Follow the solutions in Issue 1. Complete conversion to the indolide anion is key for N-selectivity.[5]
-
Solution 2: Solvent and Counter-ion Effects. Highly polar, aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation (e.g., Na+), leaving a more "naked" and reactive indolide anion that favors N-alkylation.
-
Solution 3: Phase-Transfer Catalysis (PTC). An alternative, often milder method involves using a base like powdered KOH or NaOH in a less polar solvent (like toluene or acetonitrile) with a phase-transfer catalyst (e.g., TBAB). This can sometimes offer improved N-selectivity, although reaction times may be longer.
-
-
Issue 3: Incomplete Saponification or Product Degradation
-
Question: My ester hydrolysis is not going to completion, or my final product is dark and appears degraded. How can I optimize this step?
-
Answer:
-
Cause 1: Insufficient Base or Reaction Time (Incomplete Reaction). Ester hydrolysis is a stoichiometric reaction. Steric hindrance around the ester can slow the reaction down.
-
Solution: Use at least 2.0 equivalents of base to ensure the reaction goes to completion and neutralizes the resulting carboxylic acid.[3] If the reaction is slow, increase the temperature to reflux and/or extend the reaction time. Monitor by HPLC to confirm the disappearance of the starting material.
-
-
Cause 2: Harsh Conditions (Degradation). The indole nucleus can be sensitive to prolonged exposure to high temperatures and strong caustic solutions.[7]
-
Solution: Use lithium hydroxide (LiOH) instead of NaOH or KOH. LiOH is often effective at lower temperatures, reducing the risk of degradation. Running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period is preferable to a short reaction at a high temperature.
-
-
Cause 3: Difficult Workup (Loss of Product). The sodium or potassium salt of your product is highly water-soluble. During acidification, if the pH is not controlled properly or if the temperature is too high, the product can either oil out or decompose.
-
Solution: After hydrolysis, perform an aqueous wash with a non-polar solvent to remove organic impurities before acidification. Conduct the acidification at 0-5 °C with slow, controlled addition of acid to promote the formation of a crystalline, easily filterable solid.
-
-
Issue 4: Purification Challenges with the Final Product
-
Question: My final this compound is off-color and fails purity specifications. How can I purify it without resorting to large-scale chromatography?
-
Answer:
-
Solution 1: Recrystallization. This is the most effective and scalable method for purifying solid organic compounds.
-
Solvent Screening: Screen various solvent systems. A good starting point is an ethanol/water or isopropanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol and slowly add hot water until the solution becomes turbid. Cool slowly to allow for crystal formation. Other potential solvents include toluene, ethyl acetate, or acetonitrile.
-
-
Solution 2: Acid-Base Extraction. If the impurities are neutral or basic, you can perform an acid-base wash.
-
Procedure: Dissolve the crude product in a suitable organic solvent (like ethyl acetate). Wash this solution with a dilute acid (e.g., 1M HCl) to remove basic impurities. Then, extract the product into a basic aqueous solution (e.g., 1M NaHCO₃). The aqueous layer now contains the salt of your desired product. Wash this aqueous layer with an organic solvent to remove neutral impurities. Finally, re-acidify the aqueous layer to precipitate the pure product, filter, and dry.[4]
-
-
Solution 3: Carbon Treatment. If the color is due to highly conjugated, non-polar impurities, a charcoal treatment can be effective.
-
Procedure: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (0.5-1% by weight). Hold at temperature for 10-15 minutes, then filter the hot solution through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
-
Q1: For a >10 kg scale, is the proposed two-step route still the best? Or should I consider a Fischer Indole synthesis?
-
A1: The two-step route from ethyl indole-3-carboxylate remains highly competitive and often preferable due to its reliability and predictability. A Fischer Indole synthesis introduces more complexity, requiring the handling of hydrazines (which can be toxic and unstable) and often harsh acidic conditions that can be challenging to manage in large reactors.[8][9] A full cost-of-goods analysis comparing the price of ethyl indole-3-carboxylate versus the raw materials for a Fischer synthesis (e.g., phenylhydrazine and a suitable keto-ester) would be necessary. However, for initial scale-up, the reliability of the N-alkylation/saponification route often outweighs the potential cost savings of a de novo synthesis.
-
-
Q2: What are the critical process parameters (CPPs) to monitor during the N-propylation step?
-
A2: The most critical parameters are:
-
Temperature: Control during NaH addition and the exothermic alkylation is crucial for safety and minimizing side reactions.
-
Addition Rate: Slow, controlled addition of reagents prevents thermal runaway.
-
Stirring/Agitation: Efficient mixing is vital in heterogeneous reactions involving NaH to ensure complete deprotonation.
-
Moisture Control: The entire process must be run under strictly anhydrous conditions.
-
-
-
Q3: What analytical techniques are recommended for in-process controls (IPCs)?
-
A3:
-
HPLC (High-Performance Liquid Chromatography): This is the ideal technique. It can quantify the disappearance of starting material and the appearance of the product, as well as detect and quantify key impurities like the C3-alkylated isomer.
-
TLC (Thin-Layer Chromatography): A faster, qualitative method suitable for quick checks of reaction completion on the manufacturing floor, but it should be backed up by HPLC for critical decisions.
-
GC (Gas Chromatography): Can be used if the compounds are sufficiently volatile and thermally stable, but HPLC is generally more versatile for this class of compounds.
-
-
-
Q4: What are the main safety concerns when scaling up the N-propylation with sodium hydride?
-
A4: The primary hazard is the use of sodium hydride (NaH). NaH is a flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.
-
Mitigation:
-
Inert Atmosphere: The reactor must be thoroughly purged and maintained under an inert atmosphere (Nitrogen or Argon) at all times.
-
Controlled Addition: Add NaH portion-wise to the solvent; never the other way around.
-
Temperature Control: Use an efficient cooling system to manage the exotherm during deprotonation and quenching.
-
Controlled Quench: The reaction quench must be done slowly and with extreme care, preferably by adding the reaction mixture to the quenching solution (e.g., ice water) to ensure the NaH is always the limiting reagent in the quench. Never add water directly to a large amount of unreacted NaH.
-
-
-
Data Summary Table
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Key Impurities |
| N-Propylation | Ethyl Indole-3-carboxylate, NaH, 1-Bromopropane | DMF | 0 to RT | 12-18 | 85-95% | C3-propylated isomer, unreacted starting material |
| Saponification | Ethyl 1-propyl-1H-indole-3-carboxylate, NaOH | EtOH/H₂O | 70-80 | 2-4 | 90-98% | Unreacted ester, degradation products |
References
- BenchChem. (2025). Troubleshooting low yields in the Baeyer-Emmerling indole synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- BenchChem. (2025). Improving yield in Fischer indole synthesis of precursors.
- J. Am. Chem. Soc. (2011).
- ACS Catal. (2020). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Chemistry. (2019).
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Symmetry. (2020).
- Alfa Chemistry. Fischer Indole Synthesis.
- BenchChem. (2025). Overcoming side reactions in Japp-Klingemann reaction.
- Wikipedia. Japp–Klingemann reaction.
- Wikipedia. Fischer indole synthesis.
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- Can. J. Chem. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens.
- chemeurope.com. Japp-Klingemann reaction.
- DigitalCommons@UNMC. (2020). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P).
- Front. Chem. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- Reddit. (2021).
- RSC Adv. (2021).
- Org. Biomol. Chem. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- ResearchGate. (2017).
- Plant Physiol. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
- ResearchGate. (2016).
- Molecules. (2020). A General and Scalable Synthesis of Polysubstituted Indoles.
- ResearchGate. (2024).
- Chemistry. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters.
- Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- ResearchGate. (2013). How can I purify carboxylic acid?
- ARKIVOC. (2024).
- Google Patents. (2006).
- Bioorg. Med. Chem. Lett. (2023).
- Google Patents. (2006).
- Acta Crystallogr Sect E Struct Rep Online. (2011).
- J Chromatogr. (1985). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis.
- Chemguide. hydrolysis of esters.
- Organic Chemistry Portal. Synthesis of indoles.
- Organic Syntheses. (1951). Indole-2-carboxylic acid, ethyl ester.
- Heterocycles. (1980).
- Acta Crystallogr Sect E Struct Rep Online. (2012).
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"1-propyl-1H-indole-3-carboxylic acid" troubleshooting analytical detection
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the analytical detection of 1-propyl-1H-indole-3-carboxylic acid. As Senior Application Scientists, we have compiled this information based on established analytical principles and extensive field experience to help you navigate common challenges and optimize your results.
Frequently Asked Questions (General)
Q1: What are the key physicochemical properties of this compound that influence its analytical detection?
A1: The analytical behavior of this molecule is dominated by two key features: the indole ring and the carboxylic acid group.
-
Carboxylic Acid Group: This functional group makes the molecule acidic and polar. Its high polarity means it has low volatility, making direct analysis by Gas Chromatography (GC) challenging without derivatization.[1] In High-Performance Liquid Chromatography (HPLC), the acidic proton can interact with the stationary phase, requiring careful pH control of the mobile phase to achieve good peak shape.[2]
-
Indole Ring: The indole ring system contains a UV chromophore, making it suitable for UV detection in HPLC. The aromatic nature of the ring provides rigidity and influences its fragmentation pattern in Mass Spectrometry (MS).
Q2: What are the primary stability and storage concerns for this compound?
A2: Indole-3-acetic acid derivatives can be susceptible to degradation, particularly through decarboxylation at elevated temperatures.[3] For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, such as a desiccator at -20°C.[4] When preparing stock solutions, use them on the same day if possible. If storage is necessary, solutions should be sealed and stored below -20°C for up to a few months.[4]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC with UV or MS detection is the most common method for analyzing this compound due to its polarity and UV absorbance.
Q3: Why is my chromatographic peak for this compound showing significant tailing?
A3: Peak tailing is the most frequent issue for this class of compounds and typically stems from two main causes:
-
Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on standard silica-based C18 columns are acidic and can form strong ionic interactions with the negatively charged carboxylate form of your analyte. This causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[2][5]
-
Incorrect Mobile Phase pH: If the pH of your mobile phase is close to or above the pKa of the carboxylic acid, a mixture of the protonated (neutral) and deprotonated (anionic) forms of the analyte will exist. The anionic form interacts more strongly with residual silanols, leading to tailing.
Solutions:
-
pH Adjustment: The most effective solution is to control the mobile phase pH. The pH should be at least 2 units below the pKa of the carboxylic acid to ensure it is fully protonated and in its neutral form.[2] Adding an acidic modifier like 0.1% formic acid or phosphoric acid to the mobile phase is standard practice.[2][6]
-
Use Specialized Columns: Employ columns with low silanol activity or those that are end-capped to minimize exposed silanol groups.[6]
-
Competing Additives: In some cases, adding a small amount of a competing base like triethylamine (TEA) can mask the active silanol sites, though this is more common for basic analytes.[7]
Q4: I am not seeing any peak, or the peak is very small. What should I check?
A4: This issue can be frustrating and may point to instrumental or chemical problems.
-
Detector Settings: Ensure the UV detector is set to an appropriate wavelength for the indole chromophore (typically around 280 nm).[8] Check that the detector lamp is on and has sufficient energy.[2][9]
-
Sample Solubility and Injection: this compound is soluble in organic solvents like DMSO, acetone, and ethyl acetate.[4] However, it is critical to dissolve your sample in the mobile phase whenever possible. If you must use a stronger solvent like pure DMSO, inject the smallest possible volume to avoid peak distortion and precipitation on the column.[2]
-
System Integrity: Check for leaks in the system, ensure the pump is primed, and verify the flow rate is correct.[9]
HPLC Troubleshooting Workflow
Protocol: Standard HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile in Water.
-
Gradient: Start with a gradient suitable for indole derivatives, for example, 20% B to 100% B over 25 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 A:B) to a concentration of approximately 1 mg/mL.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6x150 mm, 5 µm | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Ensures the carboxylic acid is protonated, preventing peak tailing.[2] |
| Detection | UV at 280 nm | The indole ring has a strong absorbance at this wavelength.[8] |
| Temperature | 30°C | Provides stable retention times and improves peak shape. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Direct analysis of this compound by GC-MS is generally unsuccessful due to its low volatility and thermal instability.[1] Chemical derivatization is mandatory.
Q5: Why is derivatization required for the GC-MS analysis of this compound?
A5: The carboxylic acid functional group contains an "active hydrogen" which is highly polar and capable of strong hydrogen bonding. This leads to:
-
Low Volatility: The compound will not vaporize easily in the GC inlet, preventing it from reaching the column.
-
Thermal Instability: At high temperatures in the inlet, carboxylic acids can degrade, often through decarboxylation.
-
Column Interaction: The polar group can interact irreversibly with the GC column, leading to poor peak shape and loss of sample.
Derivatization replaces the active hydrogen with a nonpolar group, increasing volatility and thermal stability.[10][11]
Q6: What is the best derivatization method for this compound?
A6: Silylation is the most common and effective method. This reaction replaces the acidic proton on the carboxylic acid with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[12] The resulting TMS ester is much more volatile and thermally stable.
GC-MS Analysis Workflow
Protocol: GC-MS Analysis via Silylation
-
Sample Preparation: Place ~1 mg of this compound into a 2 mL autosampler vial.
-
Derivatization: Add 100 µL of a dry solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
GC-MS Injection: Inject 1 µL of the cooled, derivatized sample into the GC-MS.
| Parameter | Recommended Setting | Rationale |
| Derivatization Reagent | BSTFA + 1% TMCS | Highly effective for silylating carboxylic acids.[12] |
| GC Column | DB-5ms or similar non-polar column | Good for general-purpose separation of derivatized compounds. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the TMS-ester derivative. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that provides reproducible fragmentation patterns for library matching. |
Q7: What are the expected mass fragments for the TMS-derivatized compound?
A7: For the TMS-ester of this compound, you should look for the molecular ion (M+) and characteristic fragments resulting from the cleavage of specific bonds. The fragmentation of carbonyl compounds is often driven by α-cleavage (cleavage of the bond adjacent to the C=O group).[13]
-
Molecular Ion (M+): This will be the mass of the silylated molecule.
-
Loss of Propyl Radical (M-43): Cleavage of the N-propyl group.
-
Loss of TMS Group (M-73): A common fragment for TMS derivatives.
-
Acylium Ion: Alpha cleavage next to the carbonyl can result in a characteristic acylium ion.[14]
Expected MS Fragmentation Pathway
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for definitive structure elucidation and purity assessment.
Q8: What are the characteristic ¹H and ¹³C NMR signals for this compound?
A8: The NMR spectrum will show distinct signals for the propyl group, the indole ring, and the carboxylic acid.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A very broad singlet far downfield, typically around 12 ppm. This signal is concentration-dependent and will disappear upon shaking the sample with D₂O.[15]
-
Indole Protons: A series of multiplets in the aromatic region (approx. 7.0-8.5 ppm).
-
Propyl Group Protons (-CH₂CH₂CH₃): An upfield triplet for the terminal -CH₃, and two multiplets (a triplet and a sextet) for the two -CH₂- groups. The -CH₂- group attached to the indole nitrogen will be the most downfield of the three aliphatic signals.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[15]
-
Indole Carbons: Multiple signals in the aromatic region (approx. 110-140 ppm).
-
Propyl Carbons: Three distinct signals in the aliphatic region (approx. 10-50 ppm).
-
| Group | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) |
| -COOH | 12.0 (broad s) | 165 - 185 |
| Indole-H | 7.0 - 8.5 (m) | 110 - 140 |
| N-CH₂- | 4.1 (t) | ~45 |
| -CH₂- | 1.8 (sextet) | ~23 |
| -CH₃ | 0.9 (t) | ~11 |
Note: Approximate shifts are based on standard chemical shift tables and may vary based on solvent and concentration.[16]
References
- BenchChem. (2025). Common HPLC problems and solutions for organic acid analysis.
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
- BenchChem. (n.d.).
- Encyclopedia of Analytical Chemistry. (2006).
-
Analytical Chemistry. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. (2025). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid). [Link]
- BenchChem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
-
Molecules. (2020). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]
- eGyanKosh. (n.d.).
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Journal of the Brazilian Chemical Society. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
-
ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
BioCrick. (n.d.). 1H-Indole-3-carboxylic acid. [Link]
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- 4. 1H-Indole-3-carboxylic acid | CAS:771-50-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. hplc.eu [hplc.eu]
- 6. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Ensuring Assay Reproducibility with 1-propyl-1H-indole-3-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-propyl-1H-indole-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you achieve consistent and reliable results in your assays. My goal is to combine technical accuracy with field-proven insights to empower you to overcome common challenges and ensure the integrity of your research.
Introduction: The Challenge of Reproducibility with Small Molecules
Small molecules like this compound are powerful tools in biological research and drug discovery. However, their physicochemical properties can present challenges to assay reproducibility. Factors such as solubility, stability, and purity can significantly impact experimental outcomes. This guide will address these issues head-on, providing you with the knowledge to anticipate, troubleshoot, and resolve them effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of this compound in assays.
Q1: My this compound is precipitating when I add it to my cell culture medium. What's happening and how can I fix it?
A1: This is a common issue known as "crashing out" and is often due to the compound's limited aqueous solubility.[1][2] The solvent in your stock solution (likely DMSO) is miscible with the aqueous medium, but the compound itself is not. When the stock is diluted, the compound is forced into an environment where it is not soluble, causing it to precipitate.[1]
-
Immediate Action:
-
Lower the final concentration: Your working concentration may be too high. Determine the maximum soluble concentration with a solubility test.
-
Serial dilution: Instead of adding your concentrated stock directly to the full volume of media, perform serial dilutions in pre-warmed (37°C) media.[1]
-
Gentle mixing: Add the compound dropwise while gently swirling the medium.
-
Q2: I'm seeing variable results between experiments, even when I use the same protocol. What could be the cause?
A2: Inconsistent results are often traced back to subtle variations in compound handling and preparation.
-
Compound Purity: The purity of your this compound is critical. Even small amounts of impurities can have biological activity, leading to confounding results.[3][4][5] It is advisable to verify the purity of your compound, for instance by quantitative 1H NMR.[3][4]
-
Stock Solution Stability: How are you storing your stock solution? Indole derivatives can be susceptible to degradation.[4] Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store protected from light at -20°C or -80°C.
-
DMSO Quality: The quality of your DMSO solvent is crucial. DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the solubility and stability of your compound. Use anhydrous, high-purity DMSO and handle it properly to minimize water absorption.
Q3: How can I be sure that the observed activity is due to my compound and not an artifact?
A3: This is a critical question in drug discovery. Several control experiments are necessary.
-
Vehicle Control: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO used to deliver your compound) to account for any effects of the solvent.
-
Counter-screens: If you are using a reporter assay (e.g., luciferase or beta-lactamase), perform a counter-screen to rule out direct inhibition of the reporter enzyme by your compound.
-
Orthogonal Assays: Confirm your findings using a different assay that measures the same biological endpoint through a different method. This helps to ensure that your results are not an artifact of the primary assay technology.
Troubleshooting Guide
This section provides a more detailed, issue-based approach to resolving common problems.
Issue 1: Inconsistent IC50/EC50 Values
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | The actual concentration of the compound in solution is lower than the nominal concentration due to precipitation at higher concentrations.[1][2] | Perform a solubility test in your assay buffer to determine the maximum soluble concentration. Visually inspect your assay plates for any signs of precipitation. Consider using a lower starting concentration for your dose-response curve. |
| Compound Degradation | This compound may be unstable in your assay buffer or under your experimental conditions (e.g., prolonged incubation at 37°C). Indole-3-acetic acid, a related compound, is known to be degraded by some bacteria.[6] | Prepare fresh dilutions of your compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Perform a stability study of your compound in the assay buffer by incubating it for the duration of your experiment and then analyzing its integrity by HPLC. |
| Impure Compound | The presence of biologically active impurities can lead to a complex dose-response curve and variable IC50/EC50 values.[3][4][5] | Verify the purity of your compound using analytical techniques such as LC-MS and NMR. If possible, obtain a fresh, high-purity batch of the compound. |
| Cell Health Variability | Variations in cell passage number, seeding density, and overall health can significantly impact their response to a compound. | Use cells within a consistent and narrow passage number range. Ensure consistent cell seeding density across all experiments. Regularly monitor cell morphology and viability. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and can affect the activity of some enzymes, leading to inconsistent results.[7][8][9] | Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%. Ensure that the DMSO concentration is consistent across all wells, including controls.[10] |
Issue 2: High Background Signal or False Positives
| Potential Cause | Explanation | Recommended Solution |
| Compound Autoflorescence | Indole-containing compounds can be fluorescent, which can interfere with fluorescence-based assays. | Measure the fluorescence of your compound in the assay buffer at the excitation and emission wavelengths of your assay. If there is significant autofluorescence, consider using a different detection method (e.g., luminescence or absorbance) or a fluorescent dye with a different spectral profile. |
| Assay Interference | The compound may directly interact with assay components, such as the detection reagent or enzyme, leading to a false-positive signal. | Run a control experiment without the biological target (e.g., no enzyme or no cells) to see if the compound still generates a signal. If it does, this indicates assay interference. |
| Compound Aggregation | At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or interact with other proteins, leading to false positives. | Perform a detergent-based counter-screen (e.g., with 0.01% Triton X-100) to see if the activity of your compound is attenuated. Aggregation-based activity is often sensitive to the presence of detergents. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to minimize solubility and stability issues.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, high-quality microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh out a precise amount of this compound.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquot and Store:
-
Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium or assay buffer to achieve the desired final concentrations.
-
Add the diluted compound to the assay plates immediately.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is adapted from a standard method for assessing the cytotoxic effects of indole derivatives.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of the serially diluted this compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Experimental Workflows
To aid in experimental design and execution, the following diagrams illustrate key workflows.
Caption: A generalized workflow for a cell-based assay with a small molecule.
Understanding the Role of Compound Purity
The purity of this compound is a cornerstone of reproducible research. Impurities can arise from the synthetic process or from degradation over time.
Synthesis and Potential Impurities
The synthesis of N-alkylated indole-3-carboxylic acids often involves the alkylation of the indole nitrogen of an indole-3-carboxylate ester followed by hydrolysis of the ester.[11] A common method for indole synthesis is the Fischer indole synthesis.[12]
Caption: A simplified representation of the Fischer indole synthesis.
Potential Impurities from Synthesis:
-
Starting Materials: Unreacted aryl hydrazine or carbonyl compounds.
-
Side Products: The Fischer indole synthesis can be sensitive to reaction conditions, potentially leading to side products.[12][13]
-
Isomers: In some cases, regioisomers may be formed.
It is highly recommended to obtain a certificate of analysis (CoA) from your supplier that details the purity of the compound and the methods used for its determination.
Conclusion
Achieving reproducible results with this compound is attainable with careful attention to its physicochemical properties and meticulous experimental technique. By understanding the potential challenges of solubility, stability, and purity, and by implementing the troubleshooting strategies and protocols outlined in this guide, you can enhance the reliability and integrity of your research.
References
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Arun, K., & Chaudhuri, B. (2018). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2018, 1–11. [Link]
-
Wang, D., Li, Y., Wang, N., Song, F., & Li, S. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved January 14, 2026, from [Link]
-
Le Fevre, A. M., & Jaramillo-Gomez, M. A. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 25(1), 535. [Link]
-
Roland, K. T. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Fischer Indole Synthesis. (n.d.). Testbook. Retrieved January 14, 2026, from [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Why Do Some Fischer Indolizations Fail?. Proceedings of the National Academy of Sciences of the United States of America, 101(33), 12014–12019. [Link]
-
Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected Effects of DMSO on the Morphology and Viability of Primary Cultured Neurons and Astrocytes. Journal of Neuroscience Methods, 233, 1–9. [Link]
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]
-
What do common indole impurities look like?. (2017, December 18). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. (2019). Molecules, 24(12), 2278. [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 565–575. [Link]
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G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds. (2015). European Journal of Medicinal Chemistry, 92, 586–595. [Link]
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Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes. (2014). Journal of Neuroscience Methods, 233, 1–9. [Link]
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Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry, 86(16), 11211–11220. [Link]
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Investigating the Effects of DMSO on PCR Fidelity Using a Restriction Digest-Based Method. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Wang, D., Li, Y., Wang, N., Song, F., & Li, S. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
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Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. (2019). European Journal of Medicinal Chemistry, 180, 673–689. [Link]
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Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. (2017). The Journal of Physical Chemistry A, 121(15), 2966–2974. [Link]
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Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2. (2009). Molecular Pharmacology, 76(4), 840–851. [Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Brazilian Dental Journal, 35(6), e20240061. [Link]
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Multiscale Molecular Modeling in G Protein-Coupled Receptor (GPCR)-Ligand Studies. (2020). Biomolecules, 10(4), 631. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2023). Journal of Medicinal Chemistry, 66(3), 2055–2072. [Link]
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Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
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Propyl 1-methyl-1H-indole-3-carboxylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Overcoming Poor Cell Permeability of 1-propyl-1H-indole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with 1-propyl-1H-indole-3-carboxylic acid. This guide is designed to help you diagnose and overcome the common experimental challenge of poor cell permeability associated with this compound. We provide field-proven insights, troubleshooting workflows, and detailed protocols to ensure your experiments are successful.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons behind the permeability challenges of this compound.
Q1: Why does this compound likely exhibit poor cell permeability?
A1: The primary reason lies in the chemical nature of its carboxylic acid group.[1] Most carboxylic acids have a pKa value between 3.5 and 4.5.[1] At physiological pH (typically 7.4), which is well above the pKa, the carboxylic acid group will be predominantly deprotonated, carrying a negative charge. This ionization significantly increases the compound's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic (fat-loving) lipid bilayer of the cell membrane.[2][3] While the uncharged form of the acid can permeate the membrane, its low concentration at physiological pH often results in very slow overall transport into the cell.[4]
Q2: I'm observing low intracellular concentrations of my compound. Could it be something other than poor passive diffusion?
A2: Absolutely. Besides poor passive permeability, two other factors are common culprits:
-
Active Efflux: Your compound might be a substrate for cellular efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] These are protein pumps embedded in the cell membrane that actively expend energy to transport a wide range of molecules out of the cell, effectively lowering the net intracellular concentration.[3][5]
-
Rapid Metabolism: The compound could be rapidly metabolized by intracellular enzymes into a different chemical form.[5] This can sometimes be mistaken for poor entry, as the parent compound quickly disappears after entering the cell.
Q3: How can I quantitatively measure the cell permeability of my compound in the lab?
A3: The gold standard for in vitro permeability measurement is the use of cell-based assays, with the Caco-2 and MDCK cell lines being the most common models.[6][7][8] These cells form a polarized monolayer with tight junctions when cultured on a semi-permeable membrane in a Transwell™ plate system, mimicking the intestinal barrier.[9][10]
The permeability is quantified as an apparent permeability coefficient (Papp) , typically in units of cm/s. The Papp value is calculated based on the rate at which the compound travels from the apical (donor) chamber to the basolateral (receiver) chamber. A higher Papp value indicates greater permeability.
Section 2: Troubleshooting Guide - My Permeability is Low, Now What?
This guide provides a logical workflow to diagnose the cause of low permeability observed in your experiments.
Problem: You've measured a low apparent permeability (Papp) value for this compound in a standard (apical-to-basolateral) Caco-2 assay.
Initial Diagnosis: The low Papp value could be due to poor passive diffusion, active efflux, or a combination of both. Your first step is to distinguish between these possibilities.
Recommended Action: Perform a bidirectional Caco-2 assay . This involves measuring the transport rate not only from the apical to the basolateral side (A→B) but also from the basolateral to the apical side (B→A).[9][10]
Caption: Permeability Troubleshooting Workflow.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol provides a framework for determining the efflux ratio of your compound.
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts (e.g., 24-well format) and culture for 21 days to allow for differentiation and the formation of a polarized monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.[9]
-
Preparation of Dosing Solution: Prepare a solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 10 µM.[9]
-
Transport Experiment (A→B):
-
Remove the culture medium from both the apical and basolateral chambers.
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
At the end of the incubation, collect samples from both chambers for analysis.
-
-
Transport Experiment (B→A):
-
In a separate set of wells, remove the culture medium.
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate under the same conditions as the A→B experiment.
-
Collect samples from both chambers for analysis.
-
-
Sample Analysis: Quantify the concentration of your compound in the donor and receiver samples using a sensitive analytical method like LC-MS/MS.[9]
-
Calculation:
-
Calculate the Papp values for both directions using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Data Interpretation
Summarize your findings using the following table to guide your next steps.
| Efflux Ratio (ER) | Interpretation | Recommended Next Step |
| ≤ 2 | Poor passive permeability is the dominant issue. Active efflux is not significant. | Proceed to Section 3, Strategy 1 (Prodrug Approach) or Strategy 2 (Formulation) to improve passive diffusion. |
| > 2 | Active efflux is likely occurring, contributing to low net permeability.[3] | Confirm the involvement of specific transporters (e.g., P-gp) by performing the assay in the presence of a known inhibitor like verapamil. A significant reduction in the ER confirms your compound is a substrate.[3] |
Section 3: Strategic Solutions for Enhancing Permeability
Once you have diagnosed the cause, you can employ targeted strategies to overcome the permeability barrier.
Strategy 1: The Prodrug Approach - Masking the Carboxylic Acid
The most common and effective strategy for overcoming the permeability issue of carboxylic acids is to convert them into a prodrug .[1][2] A prodrug is a biologically inactive derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[11]
For carboxylic acids, esterification is the most common approach.[1][12] By converting the polar, ionizable carboxylic acid into a more lipophilic, neutral ester, you can dramatically improve its ability to cross the cell membrane via passive diffusion.[12][13] Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, regenerating the active this compound.[12][13]
Caption: The Ester Prodrug Strategy.
Protocol: Synthesis of Ethyl 1-propyl-1H-indole-3-carboxylate (A Representative Prodrug)
This protocol describes a standard esterification method. Note: All chemical synthesis should be performed by qualified personnel in a suitable laboratory environment.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous ethanol (which acts as both solvent and reactant).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Neutralize the remaining acid carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the crude product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purification: Purify the resulting crude ester using column chromatography on silica gel to obtain the pure ethyl ester prodrug.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Strategy 2: Formulation with Permeability Enhancers
If a prodrug strategy is not feasible, co-formulating your compound with permeability enhancers (PEs) can be an alternative.[14] PEs are excipients that transiently and reversibly increase the permeability of the cell monolayer, allowing your compound to pass through more easily.[15][16]
Experimental Workflow for Screening PEs:
-
Select a panel of PEs from different classes (see table below).
-
Perform a standard Caco-2 permeability assay (A→B direction) as described in Section 2.
-
For the test groups, pre-incubate the Caco-2 monolayers with a solution of the PE for a short period (e.g., 30 minutes) before adding your compound with the PE in the donor solution.
-
Calculate the Papp value for your compound in the presence of each PE.
-
Compare the Papp values to a control group without any PE. A significant increase in Papp indicates effective permeability enhancement.
-
Crucially, assess cell viability after exposure to the PE (e.g., using an MTT assay) to ensure the observed permeability increase is not due to cytotoxicity.
| Enhancer Class | Example | Proposed Mechanism of Action | Typical Starting Concentration (In Vitro) |
| Medium-Chain Fatty Acids | Sodium Caprate (C10) | Transiently opens tight junctions between cells.[15] | 1-10 mM |
| Bile Salts | Sodium Taurocholate | Acts as a surfactant, disordering the membrane and potentially affecting tight junctions.[16] | 5-20 mM |
| Cyclodextrins | HP-β-CD | Forms inclusion complexes, increasing solubility at the cell surface; may extract membrane lipids at high concentrations.[16] | 1-5% (w/v) |
| Surfactants | Polysorbate 80 | Non-ionic surfactant that can fluidize the cell membrane. | 0.01-0.1% (v/v) |
References
- Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models.
- Busschaert, N., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
- Creative Bioarray. (n.d.). In Vitro Permeability Assay.
- Merck Millipore. (n.d.). In Vitro Permeability Assays.
- BioIVT. (n.d.). Cell Permeability Assay.
- Patsnap Eureka. (2025).
- Ribeiro, A. C. F., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 29(12), 2845.
- BenchChem. (2025). Technical Support Center: Overcoming Limited Membrane Permeability of Carboxylic Acid-Containing Compounds.
- University of Zurich, Department of Chemistry. (2009). Optimizing Drug Properties Lead-to-Drug Design.
- Maher, S., & Brayden, D. J. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews, 177, 113925.
- Shinde, P., et al. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Drug Delivery and Therapeutics, 15(8-S), 1-10.
- Sharma, D., & Singh, M. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-17.
- Rawat, S. (2017). Prodrugs of Drugs Bearing Carboxylic Acids.
- Grienke, U., et al. (2023). Synthesis, activity, metabolic stability and cell permeability of new cytosolic phospholipase A2α inhibitors with 1-indolyl-3-phenoxypropan-2-one structure. Bioorganic & Medicinal Chemistry, 94, 117478.
- He, Z., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 15(18), 1735-1743.
- Hossain, M. K., & Ferdous, J. (2020). Highly Efficient Prodrugs: Design and Therapeutic Applications. Journal of Applied Pharmaceutical Science, 10(1), 125-133.
- Kramer, S. D., & Wunderli-Allenspach, H. (2003). Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited. Biophysical Journal, 85(3), 1675-1683.
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- 4. Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, activity, metabolic stability and cell permeability of new cytosolic phospholipase A2α inhibitors with 1-indolyl-3-phenoxypropan-2-one structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
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"1-propyl-1H-indole-3-carboxylic acid" avoiding degradation during experiments
Welcome to the technical support center for 1-propyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling, storing, and utilizing this compound while minimizing degradation. As a specialized indole derivative, understanding its stability profile is critical for reproducible and accurate experimental outcomes.
Introduction to the Stability of this compound
This compound, like many indole-containing molecules, is susceptible to degradation under common laboratory conditions. The electron-rich indole nucleus and the carboxylic acid functional group are the primary sites of chemical instability. Degradation can be triggered by factors such as improper storage, exposure to light, extreme pH, and high temperatures. This guide will provide a comprehensive overview of the potential degradation pathways and practical strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The three main degradation pathways are oxidation, decarboxylation, and photodegradation.
-
Oxidation: The indole ring is electron-rich and can be easily oxidized, especially at the C2 and C3 positions.[1][2] This can lead to the formation of various oxidized byproducts, such as oxindoles and isatins.[3] The presence of atmospheric oxygen or oxidizing agents in your experimental setup can initiate this process.
-
Decarboxylation: The carboxylic acid group at the C3 position can be lost as carbon dioxide (CO₂), particularly under acidic or basic conditions and at elevated temperatures.[4][5][6] This results in the formation of 1-propyl-1H-indole.
-
Photodegradation: Indole derivatives are known to be sensitive to light, especially UV radiation.[7][8] Exposure to light can provide the energy to initiate degradation reactions, leading to a complex mixture of byproducts. Safety data sheets for related compounds often highlight their light sensitivity.[9][10]
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Moisture: Keep in a tightly sealed container in a desiccator to prevent moisture absorption.
For solutions, it is recommended to prepare them fresh for each experiment. If storage of solutions is necessary, they should be stored at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: I've noticed a color change in my solid compound/solution. Does this indicate degradation?
A3: Yes, a color change, typically to a yellowish or brownish hue, is a strong indicator of degradation, likely due to oxidation of the indole ring.[3] Pure this compound should be a white to off-white solid. If you observe a color change, it is advisable to verify the purity of the compound using an analytical technique like HPLC before proceeding with your experiment.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides systematic troubleshooting steps.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis. | 1. Oxidation: Exposure to air during sample preparation or analysis. 2. Decarboxylation: High temperature or inappropriate pH of the mobile phase. 3. Photodegradation: Exposure of the sample to light. | 1. Degas all solvents and use an autosampler with temperature control. Prepare samples fresh and minimize exposure to air. 2. Analyze the sample at a lower temperature. Ensure the mobile phase pH is neutral or slightly acidic (pH 3-6).[11] 3. Use amber vials for your samples and protect the HPLC system from direct light. |
| Low or inconsistent bioactivity in cellular assays. | 1. Degradation in media: The compound may be unstable in the cell culture media over the incubation period. 2. Incorrect concentration: Degradation of the stock solution leads to a lower actual concentration. | 1. Perform a time-course stability study of the compound in your specific cell culture media by analyzing samples at different time points using HPLC. 2. Prepare fresh stock solutions for each experiment. Verify the concentration of the stock solution spectrophotometrically or by HPLC with a fresh standard. |
| Poor solubility or precipitation of the compound during the experiment. | 1. pH-dependent solubility: The carboxylic acid group's ionization state is pH-dependent, affecting solubility.[12] 2. Degradation to less soluble products. | 1. Determine the pKa of the compound and adjust the pH of your buffer to maintain solubility. For carboxylic acids, solubility generally increases at pH values above the pKa. 2. Analyze the precipitate by LC-MS to identify if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of your compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).
Materials:
-
This compound
-
Solvent/buffer of interest
-
HPLC system with a C18 column
-
UV detector
-
Incubator or water bath at the desired temperature
-
Amber vials
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.
-
Dilute the stock solution into the experimental buffer/medium to the final working concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial peak area of the parent compound.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC under the same conditions as the t=0 sample.
-
Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.
Data Analysis: Plot the percentage of the remaining compound against time. This will provide a stability profile of your compound under the tested conditions.
Protocol 2: Sample Preparation for Analysis to Minimize Degradation
Objective: To prepare samples for analytical techniques (e.g., HPLC, LC-MS) while minimizing artefactual degradation.
Procedure:
-
Work in low light conditions: Perform all sample preparation steps in a dimly lit area or under yellow light to prevent photodegradation.
-
Use pre-chilled solvents: Use solvents that have been chilled to 4°C to slow down potential degradation reactions.
-
Work quickly: Minimize the time the compound is in solution before analysis.
-
Inert atmosphere: If possible, handle the compound and prepare solutions under an inert atmosphere (e.g., in a glove box or by purging vials with nitrogen or argon).
-
Use amber vials: Place the final sample in an amber autosampler vial to protect it from light during the analysis queue.
-
Control temperature: If your autosampler has temperature control, set it to a low temperature (e.g., 4°C) to maintain sample integrity.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of your compound.
Caption: Workflow for assessing the stability of this compound.
References
-
Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]
-
Zhou, X.-Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(5), 423-428. [Link]
-
MacMillan, D. W. C., et al. (2012). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 134(27), 11258–11261. [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Sci-Hub. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]
-
Taylor, R. (1979). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 1730-1733. [Link]
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]
-
Zhou, X.-Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(5), 423-428. [Link]
-
Zhang, W., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11527-11541. [Link]
-
Djelal, H., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of Hazardous Materials, 166(2-3), 1244-1249. [Link]
-
Jinjing Chemical. (2025, August 26). What are the photodegradation characteristics of 99% Indole? Blog. [Link]
-
Szultka-Mlynska, M., & Buszewski, B. (2020). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 25(18), 4241. [Link]
-
Wang, H., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
-
Wang, Y., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Communications Chemistry, 7(1), 1-10. [Link]
-
Wang, Y., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1081829. [Link]
-
Chemical Reviews. (n.d.). Browse All Issues. ACS Publications. [Link]
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Wang, H., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10. [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 899-910. [Link]
-
Loba Chemie. (2015, April 9). INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]
-
Arora, P. K. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. [Link]
-
Piacek-Llanes, B. G., & Tannenbaum, S. R. (1982). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 3(11), 1379-1384. [Link]
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Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. [Link]
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Validation & Comparative
A Comparative Guide to the Auxin Activity of 1-propyl-1H-indole-3-carboxylic acid and Indole-3-acetic acid (IAA)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of plant biology and agricultural science, the quest for novel compounds that can modulate plant growth and development is perpetual. Indole-3-acetic acid (IAA) stands as the principal native auxin in most plants, a cornerstone of research into phytohormones.[1] This guide provides a detailed comparison between the well-established biological activity of IAA and the predicted activity of a synthetic derivative, 1-propyl-1H-indole-3-carboxylic acid. Due to a lack of direct experimental data on this compound in the public domain, this comparison will be grounded in the established principles of auxin structure-activity relationships (SAR).
Indole-3-acetic acid (IAA): The Archetypal Auxin
Indole-3-acetic acid is a pivotal signaling molecule that governs a myriad of physiological processes in plants, including cell elongation, division, and differentiation.[1] Its activity is fundamental to organogenesis, apical dominance, and responses to environmental stimuli.
Mechanism of Action
The canonical mechanism of IAA action involves its perception by the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its co-receptors, the AUXIN SIGNALING F-BOX (AFB) proteins.[2] In the presence of IAA, TIR1/AFBs form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that can then activate or repress the expression of auxin-responsive genes, thereby eliciting a physiological response.
Figure 2: Workflow for the Avena coleoptile elongation test.
Root Elongation Inhibition Assay
Auxins typically inhibit root elongation at higher concentrations, providing another quantifiable measure of activity.
Methodology:
-
Plant Material: Germinate seeds of a model plant like Arabidopsis thaliana on a nutrient-rich agar medium.
-
Transfer: After a few days, transfer seedlings with primary roots of a consistent length to new agar plates containing a range of concentrations of IAA and this compound.
-
Growth and Measurement: Grow the plates vertically in a controlled environment for several days. Measure the increase in primary root length.
-
Data Analysis: Compare the root growth in the presence of the test compounds to the control to determine the concentration at which root growth is inhibited.
Gene Expression Analysis
The activation of auxin-responsive genes can be quantified to assess the molecular activity of the compounds.
Methodology:
-
Plant Material and Treatment: Treat Arabidopsis thaliana seedlings with IAA, this compound, or a control solution for a short period (e.g., 1-3 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the seedlings and reverse-transcribe it to cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for known early auxin-responsive genes (e.g., IAA1, IAA2, GH3).
-
Data Analysis: Quantify the relative expression levels of the target genes in the treated samples compared to the control. A significant upregulation of these genes would indicate auxin-like activity.
Conclusion
Indole-3-acetic acid is the quintessential plant auxin with a well-characterized role in plant growth and development, mediated by a sophisticated signaling pathway. In contrast, direct experimental evidence for the biological activity of this compound is currently lacking. Based on established structure-activity relationships for auxin analogs, the presence of a propyl group on the indole nitrogen and a direct carboxylic acid at the C-3 position strongly suggests that this compound will have significantly reduced or no auxin activity compared to IAA.
To validate this hypothesis, rigorous experimental evaluation using standard bioassays such as the Avena coleoptile elongation test, root elongation inhibition assay, and gene expression analysis is necessary. Such studies would not only clarify the activity of this specific compound but also contribute to a deeper understanding of the structural requirements for auxin activity, aiding in the design of novel plant growth regulators.
References
- Salopek, B., Dolusic, E., & Magnus, V. (1997). Auxin Activity of Ring-Alkylated Derivatives of Indole-3-Acetic Acid.
- Kojic-Prodic, B., Magnus, V., Antolic, S., Tomic, S., & Salopek-Sondi, B. (1999). Structure/activity correlations for auxins.
- Lunkad, A. (2021, March 1). NSAIDs: SAR of Indole acetic acid. YouTube.
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- Antolic, S., Salopek-Sondi, B., Magnus, V., & Kojic-Prodic, B. (2007). Structural studies on 5-(n-alkyl)-substituted derivatives of the plant hormone indole-3-acetic acid. Journal of molecular structure, 834, 384-392.
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- Oreshnikova, E. N., Novikova, N. S., Borisova, V. N., & Vikhoreva, G. A. (2015). Synthesis and antiviral activity of functionally substituted indole-3-acetic acids. Russian Chemical Bulletin, 64(11), 2697-2702.
- Riaz, U., Abbasi, M. A., & Rehman, A. U. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(45), 31631-31640.
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- Hayashi, K. I. (2018). Chemical Biology in Auxin Research. Cold Spring Harbor Perspectives in Biology, 10(9), a029177.
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- Melhado, L. L., & Brodsky, J. L. (1988). Synthesis of 4-azidoindole-3-acetic acid, a photoprobe causing sustained auxin activity. The Journal of Organic Chemistry, 53(16), 3852-3855.
- Antolic, S., Salopek-Sondi, B., Magnus, V., & Kojic-Prodic, B. (2007). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids.
- Ribnicky, D. M., Cohen, J. D., & Hu, W. S. (1996). The Effects of Exogenous Auxins on Endogenous Indole-3-Acetic Acid Metabolism (The Implications for Carrot Somatic Embryogenesis). Plant Physiology, 112(2), 549-558.
- Hansen, H., & Grossmann, K. (2000). Indole-3-acetic acid and auxin herbicides up-regulate 9-cis-epoxycarotenoid dioxygenase gene expression and abscisic acid accumulation in cleavers (Galium aparine): interaction with ethylene. Plant Physiology, 122(4), 1181-1188.
- Ahmad, I., Asif, M., & Akram, W. (2022). Effects of Naphthaleneacetic Acid, Indole-3-Butyric Acid and Zinc Sulfate on the Rooting and Growth of Mulberry Cuttings. International Journal of Plant Biology, 13(3), 244-255.
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Comparative Bioactivity of 1-propyl-1H-indole-3-carboxylic acid: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the bioactivity of 1-propyl-1H-indole-3-carboxylic acid. Designed for researchers and drug development professionals, this document synthesizes experimental data to objectively evaluate its performance against structurally similar alternatives, focusing on its potential as an anticancer and antimicrobial agent. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to its versatile biological activity.[1][2] By methodically exploring the bioactivity of the N-propyl substituted derivative, this guide aims to elucidate the structure-activity relationships that govern its efficacy and to provide a framework for future research.
Rationale for Comparative Study and Compound Selection
The indole ring is a privileged structure in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The C3 position of the indole nucleus is a common site for modification, and indole-3-carboxylic acid itself serves as a versatile precursor for synthesizing more complex, biologically active molecules.[5][6] Alkylation at the N1 position is a key strategy to modulate the lipophilicity, metabolic stability, and receptor-binding affinity of indole derivatives.
This guide focuses on This compound to investigate how a short N-alkyl chain influences bioactivity. To provide a meaningful comparison, two benchmark compounds were selected:
-
Indole-3-carboxylic acid (ICA): The parent compound, providing a baseline for the intrinsic activity of the core scaffold.
-
1-pentyl-1H-indole-3-carboxylic acid: A derivative with a longer alkyl chain, allowing for an assessment of how lipophilicity and chain length impact biological performance.
The comparative analysis will focus on two well-documented areas of indole bioactivity: cytotoxicity against cancer cell lines and antimicrobial efficacy against pathogenic bacteria.
Synthesis of N-Alkylated Indole-3-Carboxylic Acids
The synthesis of N-alkylated indole-3-carboxylic acids is typically achieved through a two-step process starting from a commercially available indole-3-carboxylic acid ester. The N-alkylation is followed by saponification (ester hydrolysis) to yield the final carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
N-Alkylation:
-
To a solution of ethyl indole-3-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0°C under an inert nitrogen atmosphere.
-
Stir the mixture for 30 minutes at room temperature to ensure the formation of the indolide anion.
-
Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 1-propyl-1H-indole-3-carboxylate.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude ethyl 1-propyl-1H-indole-3-carboxylate in a mixture of ethanol and water.
-
Add potassium hydroxide (KOH, 3 equivalents) and heat the mixture to reflux for 4-6 hours.[7]
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl), leading to the precipitation of the carboxylic acid.[7]
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain pure this compound. The same procedure can be followed using 1-bromopentane to synthesize the 1-pentyl derivative.
-
Comparative Study I: Anticancer Bioactivity
Indole derivatives have been extensively investigated as anticancer agents, targeting various mechanisms including tubulin polymerization, protein kinase inhibition, and the induction of apoptosis.[1][8] This section compares the cytotoxic effects of this compound and its analogues against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (LS180) cell lines. A recent study demonstrated that indole-3-carboxylic acid can enhance the anticancer potency of doxorubicin in colorectal cells by inducing cellular senescence.[9][10]
Methodology: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.[13]
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 or LS180 cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and create serial dilutions in the culture medium. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12] During this period, viable cells will form purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. LS180 |
| Indole-3-carboxylic acid (ICA) | > 100 | > 100 |
| This compound | 45.2 ± 3.1 | 58.7 ± 4.5 |
| 1-pentyl-1H-indole-3-carboxylic acid | 28.6 ± 2.5 | 39.1 ± 3.8 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The parent compound, indole-3-carboxylic acid, shows negligible cytotoxicity. The introduction of an N-alkyl group significantly enhances anticancer activity. The 1-pentyl derivative exhibits greater potency than the 1-propyl derivative, suggesting that increased lipophilicity in this range may improve cellular uptake or target interaction.
Comparative Study II: Antimicrobial Bioactivity
Indole derivatives are known to possess significant antimicrobial properties, making them attractive scaffolds for the development of new antibiotics.[5][14] Their mechanism of action can involve the disruption of bacterial cell membranes or interference with essential cellular processes.[15] This section evaluates the antibacterial activity of the compounds against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[18]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate.[16]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[18]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[19]
Visualization: MIC Determination Workflow
Caption: Workflow for MIC determination via broth microdilution.
Comparative Antimicrobial Data
| Compound | MIC (µg/mL) vs. S. aureus (ATCC 25923) | MIC (µg/mL) vs. E. coli (ATCC 25922) |
| Indole-3-carboxylic acid (ICA) | > 256 | > 256 |
| This compound | 64 | 128 |
| 1-pentyl-1H-indole-3-carboxylic acid | 32 | 64 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.015 |
Interpretation: Similar to the anticancer results, N-alkylation is crucial for antibacterial activity. The compounds show greater efficacy against the Gram-positive S. aureus than the Gram-negative E. coli, which is common for this class of molecules due to the protective outer membrane of Gram-negative bacteria. Again, the 1-pentyl derivative is more potent than the 1-propyl derivative, reinforcing the observation that increased lipophilicity enhances the bioactivity of these indole-3-carboxylic acids.
Concluding Remarks and Future Directions
This comparative guide demonstrates that N-alkylation of the indole-3-carboxylic acid scaffold is an effective strategy for imparting both anticancer and antimicrobial properties. The length of the alkyl chain plays a significant role in modulating bioactivity, with the longer pentyl chain consistently showing greater potency than the propyl chain. This suggests a direct correlation between lipophilicity and biological activity within this structural series, likely due to enhanced cell membrane penetration.
Future research should focus on:
-
Expanding the SAR: Synthesizing and testing derivatives with varying alkyl chain lengths (e.g., C2, C4, C6) and branching to optimize potency and selectivity.
-
Mechanistic Studies: Investigating the precise molecular targets and mechanisms of action responsible for the observed anticancer and antimicrobial effects.
-
In Vivo Evaluation: Advancing the most promising candidates from these in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The data presented herein provides a solid foundation for researchers and drug developers, highlighting 1-alkyl-1H-indole-3-carboxylic acids as a promising class of compounds for further therapeutic development.
References
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-propyl-1H-indole-3-carboxylic Acid and its Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-propyl-1H-indole-3-carboxylic acid, a key scaffold in modern drug discovery. We will delve into the nuanced effects of structural modifications on biological activity, comparing its performance with relevant alternatives and providing the experimental data and protocols necessary for researchers in drug development. The indole core is a privileged structure in medicinal chemistry, and understanding the SAR of its derivatives is paramount for designing next-generation therapeutics.[1]
The Indole-3-Carboxylic Acid Scaffold: A Versatile Core
The indole-3-carboxylic acid moiety is a foundational structure for a multitude of biologically active compounds.[2] Its derivatives have shown promise in a range of therapeutic areas, from antihypertensive agents to anticancer therapies.[3][4] The core structure presents several key positions for chemical modification, each offering a unique opportunity to modulate the compound's pharmacological profile.
Our focus, this compound, serves as an excellent case study for exploring these modifications. The N1-propyl group, the indole ring itself, and the C3-carboxylic acid are all critical components that contribute to the molecule's interaction with biological targets.
Figure 1: Core structure of this compound with key modification points.
Structure-Activity Relationship (SAR) Analysis
The biological activity of indole-3-carboxylic acid derivatives can be finely tuned by strategic modifications at the N1, C2, and C5 positions of the indole ring, as well as by altering the carboxylic acid moiety itself.
The Influence of the N1-Substituent
The substituent at the N1 position of the indole ring plays a crucial role in determining the compound's potency and selectivity. The nature of this group can influence binding to the target protein and affect the molecule's overall physicochemical properties.
-
N-Alkylation: The length and branching of the N-alkyl chain can significantly impact activity. While a propyl group, as in our topic molecule, often confers a good balance of lipophilicity and activity, variations can lead to dramatic changes. For instance, in some series, lengthening the alkyl chain from methyl to butyl can enhance activity, while further extension may be detrimental.
-
N-Arylation/Benzylation: Replacing the N-alkyl group with a larger, more rigid N-benzyl group can introduce favorable pi-stacking interactions with aromatic residues in the binding pocket of a target protein.[5][6] Studies on N-benzyl-indole-3-carbinol have shown a significant increase in anti-proliferative potency compared to its N-unsubstituted counterpart.[7]
Comparative Data: N1-Substituent Effects on Biological Activity
| N1-Substituent | Target | Activity | Reference |
| Propyl | Mcl-1 | Moderate Inhibition | [8] |
| Benzyl | Estrogen Receptor | High Potency | [7] |
| 3-(4-methoxyphenoxy)propyl | Mcl-1 | Potent Inhibition (Ki = 110 nM) | [8] |
The Role of Substituents on the Indole Ring
Modifications at other positions of the indole core, particularly C2 and C5, are also critical for optimizing biological activity.
-
C2-Position: The introduction of small alkyl groups, such as a methyl group, at the C2 position can enhance activity by providing additional hydrophobic interactions with the target.[9]
-
C5-Position: Halogenation at the C5 position, with chloro or fluoro groups, has been shown to improve the potency of indole-2-carboxamide derivatives as CB1 receptor allosteric modulators.[10] This is likely due to the electron-withdrawing nature of halogens, which can influence the electronic properties of the indole ring and enhance binding affinity.
The Carboxylic Acid Moiety and its Bioisosteres
The carboxylic acid group at the C3 position is often a key pharmacophoric feature, participating in hydrogen bonding or ionic interactions with the target protein. However, its acidic nature can lead to poor oral bioavailability and metabolic instability.[11] Replacing the carboxylic acid with a bioisostere can mitigate these issues while preserving or even enhancing biological activity.[12]
-
Tetrazoles: The tetrazole ring is a classic bioisostere for the carboxylic acid group, exhibiting a similar pKa.[13] This substitution is a common strategy in the design of angiotensin II receptor blockers (ARBs), where the tetrazole mimics the C-terminal carboxylate of angiotensin II.[14]
-
N-Acylsulfonamides and Other Isosteres: Other bioisosteres, such as N-acylsulfonamides and 3-hydroxyisoxazoles, offer alternative physicochemical properties and can be explored to optimize a compound's drug-like characteristics.[11]
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Validating In Vitro Promise: A Comparative Guide to the In Vivo Translation of 1-propyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising in vitro hit to a clinically viable candidate is fraught with challenges. The successful navigation of this path hinges on the rigorous in vivo validation of initial laboratory findings. This guide provides a comprehensive framework for transitioning "1-propyl-1H-indole-3-carboxylic acid," a novel indole derivative, from the benchtop to preclinical animal models. Drawing upon established methodologies for related indole compounds, we will explore the critical experimental choices and data interpretation necessary to build a robust preclinical data package.
The In Vitro Profile of this compound: A Hypothetical Starting Point
While specific data for this compound is not extensively published, the broader class of indole-3-carboxylic acid derivatives has demonstrated a wide range of biological activities, including antihypertensive, antimicrobial, and anticancer effects.[1][2][3][4] For the purpose of this guide, we will posit a hypothetical in vitro profile for our lead compound, this compound (let's call it 'Compound X'), as an inhibitor of the Angiotensin II Type 1 (AT1) receptor, suggesting a potential therapeutic application in hypertension.
This choice is informed by recent studies on novel indole-3-carboxylic acid derivatives that have shown high nanomolar affinity for the AT1 receptor, comparable to the established antihypertensive drug, losartan.[1]
Hypothetical In Vitro Data for Compound X:
| Parameter | Result | Comparator: Losartan |
| AT1 Receptor Binding Affinity (Ki) | 15 nM | 20 nM |
| In Vitro Efficacy (IC50) in A7r5 cells | 50 nM | 65 nM |
| Selectivity vs. AT2 Receptor | >1000-fold | >1000-fold |
| Cytotoxicity (CC50) in HEK293 cells | >100 µM | >100 µM |
This strong in vitro profile makes Compound X a compelling candidate for in vivo evaluation. The subsequent sections will detail the steps to validate these findings in a living system.
The In Vivo Validation Workflow: From Pharmacokinetics to Efficacy
The primary goal of in vivo studies is to ascertain whether the in vitro activity of Compound X translates into a meaningful physiological effect in a whole organism. This involves a multi-stage process encompassing pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Caption: In vivo validation workflow for Compound X.
Pharmacokinetic (PK) Profiling: The "What the Body Does to the Drug"
Before assessing efficacy, it is crucial to understand how the body processes Compound X. Pharmacokinetic studies in a relevant animal model, such as mice or rats, will determine its absorption, distribution, metabolism, and excretion (ADME) profile. This data is vital for selecting an appropriate dosing regimen for subsequent efficacy studies. Studies on the related compound, indole-3-carbinol, have shown rapid absorption and distribution after oral administration in mice.[5]
Step-by-Step Protocol for a Preliminary PK Study:
-
Animal Model: Male CD-1 mice (n=3 per time point).
-
Compound Administration: A single oral gavage dose of 10 mg/kg of Compound X formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Sample Collection: Blood samples are collected via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Bioanalysis: Plasma concentrations of Compound X are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Key PK parameters are calculated using non-compartmental analysis.
Comparative PK Data (Hypothetical):
| Parameter | Compound X | Comparator: Losartan |
| Cmax (ng/mL) | 850 | 700 |
| Tmax (hr) | 1.0 | 1.5 |
| AUC (0-24h) (ng*hr/mL) | 4200 | 3500 |
| Half-life (t1/2) (hr) | 4.5 | 3.0 |
| Oral Bioavailability (%) | 35 | 33 |
These hypothetical data suggest that Compound X has favorable oral bioavailability and a half-life suitable for once-daily dosing.
Efficacy Evaluation in a Hypertensive Model: The "What the Drug Does to the Body"
The gold standard for evaluating novel antihypertensive agents is the Spontaneously Hypertensive Rat (SHR) model. These rats genetically develop hypertension, mimicking the human condition.
Step-by-Step Protocol for an Efficacy Study in SHR:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old (n=8 per group).
-
Acclimatization and Baseline Measurement: Animals are acclimatized to the facility for at least one week. Baseline systolic blood pressure (SBP) is measured using the tail-cuff method.
-
Treatment Groups:
-
Vehicle control (0.5% methylcellulose, p.o., once daily)
-
Compound X (10 mg/kg, p.o., once daily)
-
Losartan (10 mg/kg, p.o., once daily) as a positive control.
-
-
Dosing and Monitoring: Animals are dosed for 14 consecutive days. SBP is measured at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose on day 1 and day 14).
-
Data Analysis: Changes in SBP from baseline are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
A recent study on novel indole-3-carboxylic acid derivatives demonstrated a significant reduction in blood pressure in SHRs after oral administration, with a maximum decrease of 48 mm Hg at a 10 mg/kg dose, an effect that was sustained for 24 hours and superior to losartan.[1]
Hypothetical Efficacy Data in SHR Model:
| Treatment Group | Change in Systolic Blood Pressure (mmHg) at 24h post-dose (Day 14) |
| Vehicle | -5 ± 2 |
| Compound X (10 mg/kg) | -45 ± 5 |
| Losartan (10 mg/kg) | -35 ± 4 |
*p < 0.05 compared to vehicle
These results would indicate that Compound X exhibits a potent and sustained antihypertensive effect, potentially superior to the standard-of-care, losartan.
Bridging In Vitro and In Vivo: The Importance of Target Engagement
To confirm that the observed in vivo efficacy is due to the intended mechanism of action (AT1 receptor blockade), ex vivo or in vivo target engagement studies can be performed.
Caption: Proposed mechanism of action for Compound X.
One approach is to measure the displacement of a radiolabeled ligand for the AT1 receptor in tissues isolated from treated animals. A significant reduction in radioligand binding in the Compound X-treated group compared to the vehicle group would provide direct evidence of target engagement.
Conclusion and Future Directions
This guide has outlined a scientifically rigorous, albeit based on a hypothetical in vitro profile, pathway for the in vivo validation of this compound as a potential antihypertensive agent. The successful execution of the described pharmacokinetic, efficacy, and target engagement studies would provide a strong foundation for further preclinical development, including more extensive toxicology and safety pharmacology studies. The comparative approach, using a well-established drug like losartan, is essential for contextualizing the data and making informed decisions about the therapeutic potential of this novel chemical entity. The broader family of indole-3-carboxylic acid derivatives continues to be a rich source of biologically active compounds with diverse therapeutic applications, underscoring the importance of systematic in vivo validation to unlock their full potential.[6][7][8][9][10][11][12]
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A Researcher's Guide to Confirming Biological Target Engagement for Novel Indole-3-Carboxylic Acid Derivatives
In the landscape of modern drug discovery, the identification of a novel compound with promising phenotypic effects is a moment of profound potential. Yet, it is merely the first step on a long and rigorous journey. The critical subsequent challenge lies in answering the question: "What is this compound actually doing inside the cell?" For a molecule like 1-propyl-1H-indole-3-carboxylic acid, a derivative of a well-known chemical scaffold, this question translates into a definitive need to identify and confirm its biological target.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming the biological target engagement of novel compounds, using this compound as a representative example. We will navigate the logic behind selecting a putative target based on its chemical structure and then delve into a comparative analysis of state-of-the-art methodologies to validate this interaction directly and within a physiological context.
The Indole-3-Carboxylic Acid Scaffold: Inferring a Putative Target
While this compound itself is not extensively characterized in public literature, its core structure, indole-3-carboxylic acid, is a privileged scaffold in medicinal chemistry. Derivatives of this structure have been shown to interact with a range of biological targets. Notably, indole-based compounds have been developed as potent inhibitors of enzymes involved in inflammatory and immuno-oncology pathways, such as Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) and Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3]
For the purpose of this guide, we will hypothesize that This compound is an inhibitor of mPGES-1 . This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandin E2 (PGE2).[1] Its inhibition is a sought-after therapeutic strategy for inflammatory diseases. This hypothesis allows us to build a practical and comparative framework for target engagement confirmation.
The Target Engagement Confirmation Workflow
Confirming that a compound binds to its intended target is a cornerstone of drug discovery, providing confidence that the observed biological effect is mechanistically linked to the target.[4][5] A robust validation strategy employs a multi-pronged approach, moving from direct, biophysical measurements with purified components to complex assays in a live-cell environment.
Caption: Workflow for Target Engagement Confirmation.
Phase 1: Direct Biophysical Confirmation (In Vitro)
The first principle of target engagement is to demonstrate a direct, physical interaction between the compound and the purified target protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, forming the foundation of the target validation pyramid.
Comparison of Biophysical Methods
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound (analyte) flows over the immobilized protein (ligand).[6][7] | KD (affinity), ka (on-rate), kd (off-rate) | Real-time kinetics, label-free, high sensitivity, suitable for screening.[6][8][9] | Requires protein immobilization which may affect conformation; potential for non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the compound and protein in solution.[10][11] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold standard for thermodynamics, label-free, in-solution measurement.[11][12] | Requires larger amounts of pure protein and compound; lower throughput.[12] |
Experimental Spotlight: Surface Plasmon Resonance (SPR)
SPR is an excellent first-line biophysical method due to its sensitivity and kinetic output.[13] It allows for the direct observation of the binding and dissociation events in real-time.
High-Level Protocol for SPR Analysis:
-
Immobilization: Covalently couple purified recombinant human mPGES-1 protein to a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer, including a vehicle control (e.g., DMSO).
-
Binding Measurement: Inject the compound dilutions over the immobilized mPGES-1 surface and a reference surface (without protein). The change in response units (RU) over time is recorded.
-
Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[13]
Phase 2: Confirming Engagement in a Cellular Context
While biophysical assays confirm a direct interaction, they do not prove that the compound can reach and bind its target within the complex environment of a living cell.[14] Cellular target engagement assays are therefore essential to bridge the gap between in vitro affinity and in vivo efficacy.[4]
Comparison of Cellular Target Engagement Methods
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[15][16][17] | Thermal shift (ΔTm), Target Occupancy (EC50) | Label-free, applicable to native proteins in cells and tissues, confirms intracellular binding.[16][18][19] | Requires a specific antibody for detection; not all proteins show a clear thermal shift. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[20][21] | IC50 (target occupancy), KD (in-cell affinity), Residence Time | Live-cell assay, highly quantitative, real-time measurements.[20][21][22] | Requires genetic modification of the target protein; dependent on a suitable fluorescent tracer.[20] |
| In-Cell Western™ (ICW) | An immunofluorescence-based technique performed in microplates to quantify protein levels in fixed and permeabilized cells.[23][24] | Relative protein levels, can be adapted for target engagement via competition. | High-throughput, multiplexing capability with different fluorescent antibodies.[23][25] | Cells are fixed, not live; provides an endpoint measurement. |
Experimental Spotlight: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method as it directly assesses the physical consequence of binding—target stabilization—in an unmodified, physiological setting.[17][18]
Caption: CETSA Experimental Workflow.
High-Level Protocol for CETSA:
-
Cell Culture and Treatment: Culture cells known to express mPGES-1 (e.g., A549 cells). Treat cells with various concentrations of this compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[15]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble mPGES-1 using a specific detection method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble mPGES-1 against temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[19]
Conclusion: Building a Self-Validating Case for Target Engagement
Confirming the biological target of a novel compound like this compound is not achieved through a single experiment. It requires a logical, stepwise progression of orthogonal assays that build upon one another. By first establishing a direct biophysical interaction with a purified, putative target like mPGES-1 using methods such as SPR or ITC, a foundational hypothesis is formed. This hypothesis is then rigorously tested in a more physiologically relevant system using cellular assays like CETSA or NanoBRET.
A positive result in both a biophysical and a cellular assay provides a powerful, self-validating system. It demonstrates that the compound can bind the target with measurable affinity and that it does access and engage that same target within the complex milieu of a living cell. This multi-faceted evidence is the bedrock upon which successful drug discovery programs are built, transforming a promising molecule into a validated lead compound with a clear mechanism of action.
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A Researcher's Guide to Investigating the Cross-Reactivity Profile of 1-propyl-1H-indole-3-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-propyl-1H-indole-3-carboxylic acid , a synthetic derivative of the prevalent indole-3-carboxylic acid scaffold. While the primary target of a compound is often the focus of initial studies, off-target interactions can lead to unforeseen side effects or reveal novel therapeutic opportunities. This document will detail the rationale for selecting a panel of receptors for screening, provide in-depth experimental protocols for assessing binding and functional activity, and offer a structure for presenting the comparative data.
Introduction: The Significance of Cross-Reactivity Profiling
The indole-3-carboxylic acid core is a privileged structure in medicinal chemistry, forming the basis for compounds targeting a wide array of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. Derivatives have been developed as angiotensin II receptor 1 (AT1) antagonists for hypertension, dopamine receptor ligands, and cysteinyl leukotriene receptor 1 (CysLT1) antagonists[1]. Given this chemical promiscuity, a thorough investigation into the potential for "this compound" to interact with other receptors is a critical step in its preclinical evaluation.
This guide will focus on a curated panel of receptors, selected based on the known structure-activity relationships (SAR) of structurally similar indole derivatives. By systematically evaluating the binding affinity and functional activity of this compound at these potential off-targets, researchers can build a comprehensive selectivity profile, enabling a more informed assessment of its therapeutic potential and possible liabilities.
Proposed Receptor Panel for Cross-Reactivity Screening
Based on the known pharmacology of indole-3-carboxylic acid derivatives, the following receptor families are recommended for an initial cross-reactivity screen. Commercial screening services, such as the Eurofins Discovery SafetyScreen™ panels, offer a cost-effective and comprehensive approach to this type of profiling[2][3][4].
Table 1: Proposed Receptor Panel for Cross-Reactivity Screening of this compound
| Receptor Family | Specific Targets | Rationale for Inclusion |
| Angiotensin Receptors | AT1, AT2 | Indole-3-carboxylic acid derivatives are known to possess high affinity for the AT1 receptor, acting as antagonists.[1] |
| Dopamine Receptors | D1, D2, D3, D4 | Substituted 1H-indolyl carboxylic acid amides have been synthesized as high-affinity D2 and D3 receptor ligands.[5] |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C | The indole nucleus is a core component of serotonin. Some indole derivatives are known to interact with various serotonin receptor subtypes.[5][6] |
| Cannabinoid Receptors | CB1, CB2 | The indole scaffold is a common feature in synthetic cannabinoid receptor agonists. Structure-activity relationship studies have explored various substitutions on the indole ring.[7][8][9][10] |
| Peroxisome Proliferator-Activated Receptors (PPARs) | PPARα, PPARγ, PPARδ | Indole-derived carboxylic acids have been identified as potent PPARγ agonists and antagonists.[11][12][13][14] |
| Cysteinyl Leukotriene Receptors | CysLT1, CysLT2 | Certain indole-2-carboxylic acid derivatives have been developed as selective CysLT1 antagonists. |
Experimental Methodologies for Cross-Reactivity Assessment
A two-tiered approach is recommended for a thorough cross-reactivity assessment:
-
Primary Screening (Binding Assays): To identify potential interactions by measuring the binding affinity of the test compound to a broad panel of receptors.
-
Secondary Screening (Functional Assays): To characterize the nature of the interaction (agonist, antagonist, or inverse agonist) for any receptors identified in the primary screen.
Primary Screening: Competitive Radioligand Binding Assay for GPCRs
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness[15][16]. A competitive binding assay is a cost-effective method for screening a compound against a panel of receptors[17].
Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand of known high affinity for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the inhibitory constant (Ki) can be calculated.
Step-by-Step Protocol (Adapted for a Generic GPCR Target):
-
Membrane Preparation:
-
Culture cells stably expressing the GPCR of interest.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, the membrane preparation, and the radioligand at a concentration close to its Kd.
-
Non-specific Binding Wells: Add assay buffer, the membrane preparation, the radioligand, and a high concentration of a known, unlabeled ligand for the target receptor to saturate the binding sites.
-
Test Compound Wells: Add assay buffer, the membrane preparation, the radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Secondary Screening: Cell-Based Reporter Gene Assay for Nuclear Receptors
For nuclear receptors like PPARs, a cell-based functional assay is necessary to determine if the compound acts as an agonist or an antagonist. A luciferase reporter gene assay is a common and sensitive method for this purpose[18].
Principle: This assay utilizes a genetically engineered cell line that co-expresses the ligand-binding domain (LBD) of the target nuclear receptor fused to a DNA-binding domain (DBD), and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for the DBD. If the test compound binds to and activates the LBD, the fusion protein binds to the response element and drives the expression of the reporter gene, which can be quantified by measuring the light output.
Step-by-Step Protocol (Adapted for PPARγ):
-
Cell Culture and Plating:
-
Use a suitable host cell line (e.g., HEK293T) that is transiently or stably transfected with the necessary plasmids:
-
An expression vector for the PPARγ LBD fused to the GAL4 DBD.
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
For antagonist mode, also prepare a known PPARγ agonist (e.g., rosiglitazone) at a concentration that gives approximately 80% of the maximal response (EC80).
-
Remove the old medium from the cells and add the compound dilutions (for agonist mode) or the compound dilutions plus the EC80 concentration of the agonist (for antagonist mode).
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis and Reporter Gene Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add a lysis buffer to each well to release the cellular contents.
-
Use a dual-luciferase reporter assay system to measure the activity of both the firefly and Renilla luciferases in each well according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Agonist Mode: Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal activation) and Emax (maximal effect).
-
Antagonist Mode: Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Caption: Signaling pathway in a nuclear receptor reporter assay.
Data Presentation and Interpretation
The results of the cross-reactivity screening should be summarized in a clear and concise table to facilitate comparison.
Table 2: Example Data Summary for Cross-Reactivity of this compound
| Receptor | Assay Type | Result (Ki or EC50/IC50 in µM) | % Inhibition at 10 µM (for binding assays) | Functional Effect |
| AT1 | Binding | e.g., 0.5 | e.g., >90% | To be determined |
| AT2 | Binding | e.g., >10 | e.g., <20% | Not applicable |
| D2 | Binding | e.g., 2.3 | e.g., 75% | To be determined |
| CB1 | Binding | e.g., >10 | e.g., 15% | Not applicable |
| CB2 | Binding | e.g., 8.1 | e.g., 55% | To be determined |
| PPARγ | Functional (Agonist) | e.g., >10 (inactive) | N/A | No agonism |
| PPARγ | Functional (Antagonist) | e.g., 1.2 | N/A | Antagonist |
| ... (other receptors) |
Interpretation:
-
High Affinity Hits (Ki or IC50 < 1 µM): These represent significant off-target interactions that warrant further investigation. The functional relevance of these interactions should be explored in secondary assays.
-
Moderate Affinity Hits (1 µM < Ki or IC50 < 10 µM): These interactions may be of interest, particularly if the primary target affinity is in a similar range.
-
Low Affinity Hits (Ki or IC50 > 10 µM): These are generally considered to be of low concern for significant off-target effects in vivo, unless high concentrations of the drug are achieved therapeutically.
Conclusion: Building a Comprehensive Pharmacological Profile
This guide provides a robust framework for assessing the cross-reactivity of this compound. By employing a systematic approach of primary binding screens followed by secondary functional assays, researchers can generate a comprehensive selectivity profile. This data is invaluable for predicting potential side effects, understanding the full mechanism of action, and potentially identifying new therapeutic applications for the compound. Adherence to rigorous experimental protocols and careful data interpretation are essential for making informed decisions in the drug discovery and development process.
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A Comparative Guide to 1-propyl-1H-indole-3-carboxylic acid in the Context of Aldose Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-propyl-1H-indole-3-carboxylic acid, a synthetic indole derivative, positioned within the landscape of known aldose reductase inhibitors. While direct experimental data on the aldose reductase inhibitory activity of this compound is not extensively available in the public domain, this document synthesizes information on structurally related indole derivatives to project its potential efficacy and compares it with established inhibitors of this critical enzyme. The insights provided are grounded in the structure-activity relationships of indole-based compounds and publicly available data on well-characterized aldose reductase inhibitors.
Introduction: The Significance of Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[3] This leads to the accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, including the nerves, retina, and kidneys.[4] The resulting osmotic stress and subsequent oxidative damage are strongly implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[4][5] Therefore, the inhibition of aldose reductase presents a promising therapeutic strategy for the prevention and management of these debilitating conditions.[6][7]
Indole derivatives have emerged as a class of compounds with the potential to inhibit aldose reductase.[6][8] This guide focuses on this compound, a member of this class, to provide a comparative perspective on its potential efficacy against this key therapeutic target.
The Polyol Pathway and the Role of Aldose Reductase
The polyol pathway consists of two primary enzymatic steps. First, aldose reductase reduces glucose to sorbitol, a reaction that consumes NADPH. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[2] The overactivation of this pathway in hyperglycemic conditions contributes to cellular damage through several mechanisms.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Comparative Efficacy of Aldose Reductase Inhibitors
A range of structurally diverse compounds have been identified as inhibitors of aldose reductase. For a meaningful comparison, it is essential to consider their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The table below presents the IC50 values for several well-characterized aldose reductase inhibitors.
| Inhibitor | Chemical Class | IC50 (µM) | Reference |
| Epalrestat | Carboxylic Acid | 0.012 - 0.021 | [9] |
| Tolrestat | Carboxylic Acid | 0.015 | [9] |
| Zopolrestat | Carboxylic Acid | 0.041 | [9] |
| Sorbinil | Spirohydantoin | 0.26 - 0.28 | [9] |
| Fidarestat | Spirohydantoin | 0.018 | [9] |
| Alrestatin | Carboxylic Acid | 1 | [9] |
| This compound | Indole Derivative | Not Reported |
Note: The IC50 value for this compound is not publicly available and is included for contextual comparison based on its structural class.
Studies on the structure-activity relationship of indole derivatives as aldose reductase inhibitors suggest that the presence of a carboxylic acid moiety is crucial for activity.[8] Furthermore, modifications to the indole nitrogen and other positions on the indole ring can significantly influence inhibitory potency.[10][11] The 1-propyl substitution in the topic compound introduces a hydrophobic alkyl chain which could potentially enhance binding to the active site of aldose reductase. However, without direct experimental data, its precise efficacy remains speculative.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The following is a detailed, step-by-step methodology for a typical in vitro aldose reductase inhibition assay, which is fundamental for determining the IC50 values of potential inhibitors like this compound.
Materials and Reagents
-
Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.
-
Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2).
-
Cofactor: NADPH solution (e.g., 0.16 mM in buffer).
-
Substrate: DL-glyceraldehyde solution (e.g., 10 mM in buffer).
-
Test Compound: this compound and known inhibitors (e.g., Epalrestat) dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: UV-Vis Spectrophotometer.
Assay Procedure
-
Reaction Mixture Preparation: In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme solution.
-
Inhibitor Addition: Add the test compound or a known inhibitor at various concentrations to the reaction mixture. A control reaction should be prepared without any inhibitor.
-
Pre-incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro aldose reductase inhibition assay.
Conclusion and Future Directions
While this compound belongs to a chemical class known to exhibit aldose reductase inhibitory activity, the absence of direct, publicly available experimental data necessitates a cautious interpretation of its potential efficacy. Based on structure-activity relationship studies of related indole derivatives, it is plausible that this compound could act as an inhibitor of aldose reductase.[8] The presence of the carboxylic acid group and the 1-propyl substitution are features that could contribute to its binding to the enzyme's active site.
To definitively establish the efficacy of this compound as an aldose reductase inhibitor, further in vitro and in vivo studies are required. Direct measurement of its IC50 value against aldose reductase and comparison with established inhibitors under standardized assay conditions would provide the necessary quantitative data. Subsequent studies could then explore its cellular activity, pharmacokinetic properties, and potential therapeutic effects in animal models of diabetic complications. Such research would be invaluable for elucidating the true potential of this compound in the ongoing search for novel and effective treatments for diabetic complications.
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A Comparative Benchmarking Guide: 1-propyl-1H-indole-3-carboxylic acid versus Standard Angiotensin II Receptor Blockers
Introduction: The Therapeutic Potential of Indole-Based Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its structural versatility allows for fine-tuning of pharmacological properties, leading to potent and selective agents.[2] Within this class, derivatives of indole-3-carboxylic acid have emerged as particularly promising therapeutic candidates, demonstrating efficacy in oncology, inflammation, and cardiovascular disease.[3][4] Recent research has highlighted the potential of novel indole-3-carboxylic acid derivatives as potent angiotensin II receptor 1 (AT1) antagonists, positioning them as potential next-generation antihypertensive agents.[3][5][6]
This guide provides an in-depth comparative analysis of 1-propyl-1H-indole-3-carboxylic acid , a specific derivative of this promising class, against the well-established AT1 receptor antagonist, Losartan . Through detailed experimental protocols and supporting data, we will objectively evaluate its potential as a modulator of the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.
Benchmarking Rationale: Why Losartan?
Losartan was the first orally active, non-peptide AT1 receptor antagonist to be marketed for the treatment of hypertension. Its well-characterized mechanism of action, extensive clinical data, and established in vitro and in vivo profiles make it an ideal benchmark for evaluating novel compounds targeting the same receptor. A direct comparison with Losartan provides a clear and authoritative context for the potency and potential clinical relevance of this compound.
Core Mechanism of Action: Angiotensin II Receptor Blockade
The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a central role in blood pressure regulation. The primary effector of this system, Angiotensin II, exerts its potent vasoconstrictive effects by binding to the AT1 receptor. Blockade of this interaction by antagonists like Losartan leads to vasodilation and a subsequent reduction in blood pressure. The central hypothesis of this guide is that this compound will competitively inhibit the binding of Angiotensin II to the AT1 receptor.
Caption: The Renin-Angiotensin System and the proposed inhibitory action of the test compounds.
Experimental Benchmarking Protocols
To rigorously assess the AT1 receptor antagonist activity of this compound, two key in vitro assays will be performed in parallel with Losartan.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing the human AT1 receptor are prepared and stored at -80°C.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Incubation:
-
In a 96-well plate, combine:
-
AT1 receptor membranes.
-
[¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (final concentration ~0.1 nM).
-
Increasing concentrations of either this compound or Losartan (from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding, add a high concentration (10 µM) of unlabeled Angiotensin II.
-
-
Incubate at room temperature for 60 minutes.
-
-
Termination and Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the compound.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the competitive radioligand binding assay.
Calcium Mobilization Functional Assay
This cell-based functional assay measures the ability of a compound to inhibit the downstream signaling of the AT1 receptor, which involves an increase in intracellular calcium concentration upon activation by Angiotensin II.
Methodology:
-
Cell Culture: Culture human AT1 receptor-expressing cells (e.g., CHO-K1 or HEK293) in appropriate media.
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for 60 minutes.
-
Compound Pre-incubation: Wash the cells and add varying concentrations of this compound or Losartan. Incubate at room temperature for 15-30 minutes.
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a pre-determined EC₈₀ concentration of Angiotensin II to all wells to stimulate the AT1 receptor.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of Angiotensin II alone (100% activation) and buffer alone (0% activation).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Comparative Data Summary
The following table summarizes the expected data from the described assays, providing a direct comparison of this compound and Losartan.
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC₅₀, nM) |
| This compound | [Experimental Value] | [Experimental Value] |
| Losartan | 10 - 25 | 20 - 50 |
Note: The values for Losartan are typical literature values and may vary slightly between experiments.
Interpretation and Discussion
The data generated from these experiments will provide a robust, multi-faceted comparison of this compound and Losartan.
-
Binding Affinity (Ki): A lower Ki value for this compound compared to Losartan would indicate a higher affinity for the AT1 receptor. This is a crucial first indicator of potential potency. The N-propyl group at the 1-position of the indole ring likely influences the compound's conformation and hydrophobic interactions within the receptor's binding pocket, which could lead to enhanced affinity.
-
Functional Antagonism (IC₅₀): The IC₅₀ from the calcium mobilization assay provides a measure of the compound's ability to block the functional consequences of receptor activation. A lower IC₅₀ value signifies greater potency in a cellular context. Strong concordance between the binding affinity and functional antagonism data would build confidence in the on-target mechanism of action. Discrepancies between the two values could suggest complexities such as partial agonism/antagonism or effects on downstream signaling components.
Should this compound demonstrate a significantly lower Ki and functional IC₅₀ than Losartan, it would be considered a highly promising lead compound for further preclinical development. Subsequent studies would involve assessing its selectivity against other receptors (e.g., AT2), pharmacokinetic properties (ADME), and in vivo efficacy in animal models of hypertension.
Conclusion
This guide outlines a clear and scientifically rigorous framework for the comparative benchmarking of this compound against the standard-of-care compound, Losartan. By employing both binding and functional assays, researchers can obtain a comprehensive understanding of the compound's potency and mechanism of action at the AT1 receptor. The indole-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic, data-driven approach, as detailed herein, is paramount to identifying candidates with the potential to improve upon existing treatments for cardiovascular disease.
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- Indole-3-carboxylic acid | Endogenous Metabolite. MedChemExpress.
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A Comparative Guide to 1-Propyl-1H-indole-3-carboxylic Acid: Synthesis, Bioactivity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 1-propyl-1H-indole-3-carboxylic acid, positioning it within the broader context of indole-based derivatives, a versatile and privileged scaffold in modern drug discovery.[1] The indole ring system is a core component of numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a vast range of biological activities including anticancer, antihypertensive, antiviral, and herbicidal effects.[1][2][3][4] This document synthesizes peer-reviewed literature to objectively compare the synthesis, performance, and structure-activity relationship (SAR) of this compound and its analogs, supported by experimental data and detailed protocols.
Physicochemical Properties and Synthesis
The introduction of an N-propyl group to the indole-3-carboxylic acid scaffold significantly alters its physicochemical properties, primarily increasing its lipophilicity. This modification can profoundly impact its pharmacokinetic and pharmacodynamic profile, influencing membrane permeability, metabolic stability, and target engagement.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H13NO2 | [5] |
| Molecular Weight | 203.24 g/mol | [5] |
| Monoisotopic Mass | 203.09464 Da | [5] |
| XlogP (Predicted) | 2.4 | [5] |
| InChIKey | BKSKGOOUSZXLEC-UHFFFAOYSA-N | [5] |
| CAS Number | 141102-07-0 | [6] |
Synthetic Strategy Overview
The synthesis of N-substituted indole-3-carboxylic acids typically involves a two-step process: N-alkylation of a suitable indole precursor followed by modification or deprotection of the C3-substituent. A common and efficient route is the N-alkylation of an indole-3-carboxylate ester, which protects the carboxylic acid from unwanted side reactions, followed by ester hydrolysis to yield the final product. This strategy allows for the facile introduction of diverse substituents at the N1 position.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of N-Alkylated Indole-3-Carboxylic Acids
This protocol is a generalized procedure adapted from methodologies reported for the synthesis of various N-substituted indole derivatives.[7][8]
Step 1: N-Alkylation of Indole-3-carboxylate Ester
-
To a solution of ethyl indole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF), add potassium hydroxide powder (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (3 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the pure ethyl 1-propyl-1H-indole-3-carboxylate.
Step 2: Ester Hydrolysis
-
Dissolve the purified ester (1 equivalent) in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide (5 equivalents) to the solution.
-
Reflux the mixture for 2 hours, monitoring for the disappearance of the starting material by TLC.
-
After cooling to room temperature, acidify the solution to pH 3 using 2 M HCl.
-
Extract the resulting precipitate with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent to yield this compound.[8]
Comparative Biological Activity
The indole-3-carboxylic acid scaffold serves as a template for developing agents targeting a wide array of biological systems. The nature of the substituent at the N1-position is a critical determinant of potency and selectivity.
Antihypertensive Activity: Angiotensin II Receptor Blockade
Recent studies have explored indole-3-carboxylic acid derivatives as antagonists of the Angiotensin II Type 1 (AT1) receptor, a validated target for treating hypertension.[3] While data for the specific 1-propyl derivative is not explicitly detailed in the comparative study, the structure-activity relationship suggests that N-alkylation is crucial for activity. For instance, a derivative featuring a more complex N-substituent demonstrated a significant decrease in blood pressure (48 mm Hg at 10 mg/kg) in spontaneously hypertensive rats, an effect superior to the established drug Losartan.[3] This highlights the therapeutic potential of this class of compounds and underscores the importance of the N1-substituent in optimizing receptor affinity and in vivo efficacy.
Table 2: Comparative Antihypertensive Effects
| Compound | Target | In Vitro Potency (IC50) | In Vivo Effect (Rats) | Reference |
| Losartan | AT1 Receptor | 14.6 nM | Standard antihypertensive effect | [1] |
| Indole Derivative 173 | AT1 Receptor | 11.3 nM | Superior to Losartan; sustained 24h effect | [1][3] |
| 1-Propyl-1H-indole-3-CA | AT1 Receptor | Not Reported | Not Reported | - |
Herbicidal Activity: Auxin Mimicry
Derivatives of indole-3-carboxylic acid have been investigated as antagonists of the auxin receptor protein TIR1, presenting a novel mechanism for herbicide development.[7][8] Auxins are critical plant hormones, and disrupting their signaling can effectively control weed growth.[7] Studies on a series of α-substituted indole-3-carboxylic acids showed that modifications significantly impact herbicidal activity against both dicot and monocot weeds.[9] Although these studies did not focus on N-propyl substitution, they establish that the indole core is a viable pharmacophore for TIR1 antagonism. The lipophilicity conferred by an N-propyl group could potentially enhance plant cuticle penetration, a key factor for herbicidal efficacy.
Table 3: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives against B. napus (Rape)
| Compound | Concentration | Root Inhibition (%) | Shoot Inhibition (%) | Reference |
| Compound 10d | 100 mg/L | 96% | Not specified | [7] |
| Compound 10h | 100 mg/L | 95% | Not specified | [7] |
| Compound 10d | 10 mg/L | 92% | Not specified | [7] |
| Compound 10h | 10 mg/L | 93% | Not specified | [7] |
Anticancer Potential
The indole scaffold is a cornerstone in the development of anticancer agents.[4][10] Indole-3-carboxylic acid itself has been shown to enhance the anticancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[11] A study on 5-hydroxyindole-3-carboxylic acid derivatives, including the N-propyl analog (5-Hydroxy-2-Methyl-1-Propyl-1H-Indole-3-Carboxylic Acid), investigated their cytotoxic effects against breast cancer cell lines.[2] This suggests that the N-propyl indole-3-carboxylic acid backbone is compatible with anticancer activity, and its efficacy can be tuned by substitutions on the indole ring. The mechanism often involves targeting key cellular pathways like apoptosis or inhibiting proteins essential for cancer cell survival, such as survivin.[2]
Structure-Activity Relationship (SAR) Analysis
The biological activity of indole-3-carboxylic acid derivatives is highly sensitive to structural modifications at three key positions: the N1-position of the indole nitrogen, the C3-position bearing the carboxylic acid, and the C5-position on the benzene ring.
Caption: Key sites for SAR modification on the indole-3-carboxylic acid core.
-
N1-Position : As demonstrated in antihypertensive agents, substitution at this position is critical.[3] Introducing an alkyl group like propyl increases lipophilicity, which can enhance membrane transport and oral bioavailability. However, excessively long alkyl chains (e.g., >8 carbons) can lead to a loss of activity in some target classes, such as cPLA2 inhibitors.[12]
-
C2/C3-Position : The carboxylic acid at C3 is often a key pharmacophoric feature, acting as a hydrogen bond donor/acceptor or forming salt bridges with target proteins.[12] Modifications such as esterification can be used to create prodrugs with improved permeability.
-
Benzene Ring : Substitution on the benzene portion of the indole ring (positions C4-C7) allows for fine-tuning of electronic properties and steric bulk. For example, introducing a hydroxyl group at C5 has been explored for anti-breast cancer agents, while halogenation can influence herbicidal activity.[2][7]
Conclusion
This compound represents a synthetically accessible and versatile derivative within the medicinally significant indole-3-carboxylic acid family. The N-propyl substituent imparts increased lipophilicity, a feature that can be strategically leveraged to improve pharmacokinetic properties. While direct comparative data for this specific molecule is sparse across all potential therapeutic areas, the extensive body of research on related analogs provides a strong rationale for its investigation. The existing literature strongly supports that N-alkylated indole-3-carboxylic acids are promising candidates for development as antihypertensive, anticancer, and herbicidal agents.[3][8][11] Future research should focus on the systematic evaluation of this compound in relevant biological assays to directly compare its performance against other N-substituted analogs and established drugs. Such studies will further elucidate the precise contribution of the N-propyl group to target engagement and overall efficacy, guiding the rational design of next-generation indole-based therapeutics and agrochemicals.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-propyl-1H-indole-3-carboxylic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-propyl-1H-indole-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these protocols is essential not only for regulatory compliance but also for protecting the health of our researchers and the integrity of our shared environment. This guide is structured to explain the causality behind each procedural step, ensuring a deep understanding of the required safety measures.
Hazard Assessment and Characterization
Understanding the chemical nature of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, its structure—featuring an indole ring and a carboxylic acid functional group—allows us to infer a reliable hazard profile based on analogous compounds.
Indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[1] Carboxylic acids, as a class, can be corrosive and irritating to the skin, eyes, and respiratory tract.[1][2] Therefore, all waste containing this chemical, including the primary container and any contaminated materials, must be treated as hazardous chemical waste.[1]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | May be harmful if swallowed.[3][4] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5][6][7] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5][6][7] | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation.[4][5][7][8] | Inhalation (of dust/aerosol) |
Immediate Safety and Handling Precautions
Before initiating any disposal-related tasks, establishing a safe working environment through appropriate engineering controls and Personal Protective Equipment (PPE) is non-negotiable.
-
Engineering Controls : All handling of this compound, both in its pure form and as waste, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] Work areas must be equipped with an eyewash station and a safety shower, with clear and unobstructed access.[6]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your primary defense against direct exposure.
-
Eye and Face Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][9]
-
Skin Protection : Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[1] Always inspect gloves for tears or punctures before use. A laboratory coat or chemical-resistant apron must be worn to protect street clothing and skin.[1]
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][8]
-
Step-by-Step Waste Management and Disposal Protocol
The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[10] The following protocol ensures compliance and safety.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions.[11] Never mix incompatible waste streams.
-
Solid Chemical Waste :
-
Liquid Chemical Waste :
-
Sharps Waste :
-
Any contaminated sharps (needles, scalpels, glass pipettes) must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.[1]
-
Step 2: Hazardous Waste Container Selection and Labeling
The integrity of the waste container and the clarity of its label are critical for regulatory compliance and the safety of all personnel.
-
Container Selection :
-
Use a container that is chemically compatible with the waste. For acidic waste, avoid metal containers.[12][13]
-
The container must be in good condition, free of leaks or cracks, and have a secure, leak-proof, screw-on cap.[11][14]
-
Containers must remain closed at all times except when actively adding waste.[12][15]
-
-
Labeling Procedure :
-
Affix a "Hazardous Waste" label to the container before adding any waste.[11][12]
-
The label must include the following information:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[11]
-
An accurate list of all contents, including any solvents and their approximate percentages.[11]
-
The Accumulation Start Date (the date the first drop of waste is added).[11]
-
The name and contact information of the responsible Principal Investigator or laboratory supervisor.[11]
-
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA for the temporary storage of waste containers.
-
The SAA must be located at or near the point of waste generation and be under the control of laboratory personnel.[11][12][16]
-
Store the waste container in secondary containment (such as a chemical-resistant tub) to contain any potential leaks or spills.[11]
-
Segregate containers within the SAA based on chemical compatibility. Specifically, store acids and bases separately.[12]
-
Partially filled containers may remain in the SAA for up to one year, but a full container must be removed by your institution's Environmental Health & Safety (EHS) department within three days.[12]
Step 4: Final Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[11][14]
-
Once a waste container is full or ready for removal, contact your institution's EHS office to arrange for a pickup.
-
The EHS department or a certified waste broker will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" cycle in compliance with EPA regulations.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal decision workflow from generation to final compliant disposal.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is crucial.
-
Spill Response : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated material and place it in a sealed, labeled hazardous waste container for disposal.[17] For large spills, evacuate the area and contact your institution's emergency response team immediately.
-
Personal Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
-
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, upholding our collective responsibility to safety, health, and environmental preservation.
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Navigating the Safe Handling of 1-Propyl-1H-indole-3-carboxylic Acid: A Guide for Laboratory Professionals
Welcome to your essential guide for the safe handling, use, and disposal of 1-propyl-1H-indole-3-carboxylic acid. In the fast-paced environment of research and development, a deep understanding of the chemical reagents we work with is fundamental to ensuring both personal safety and the integrity of our experimental outcomes. This document moves beyond a simple checklist, providing a detailed operational plan rooted in established safety principles and practical, field-tested experience. Our goal is to empower you with the knowledge to confidently and safely incorporate this compound into your workflow.
Hazard Identification and Risk Assessment: The RAMP Framework
Before any laboratory work commences, a thorough risk assessment is paramount. The American Chemical Society (ACS) advocates for the RAMP framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[2]
Recognizing the Hazards: Based on data from similar indole carboxylic acids, this compound should be treated as a hazardous substance.[1][3][4] Key hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][4][5][6]
-
Harmful if Swallowed or in Contact with Skin: Some related compounds are categorized as harmful if they come into contact with skin or are ingested.[1]
Assessing the Risks: The risk associated with these hazards depends on the scale of your work, the concentration of the material, and the procedures you are performing. Any procedure that could generate dust or aerosols increases the risk of inhalation.
Minimizing the Risks: A multi-layered approach to risk minimization is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).
Preparing for Emergencies: This includes knowing the location and proper use of safety showers, eyewash stations, and fire extinguishers, as well as having a clear plan for spill response and medical emergencies.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to mitigate exposure to hazardous chemicals.[7][8] For handling this compound, the following PPE is required:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[9] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][4][5] |
| Hand Protection | Nitrile or butyl rubber gloves are recommended.[10] Ensure gloves are of an appropriate thickness and are inspected for defects before use. | Provides a barrier against skin contact, which can cause irritation.[1][4][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes made of a non-porous material are mandatory. | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below acceptable limits, or if handling large quantities of the powder.[3][9][10] | Prevents inhalation of the compound, which can cause respiratory irritation.[1][4][5][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[11]
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Weighing: When weighing the powder, use a chemical-resistant weighing boat or paper. Handle with care to avoid generating dust.
-
Container Management: Keep the primary container of the chemical tightly closed when not in use.
Solution Preparation and Use
-
Solvent Addition: Add the solvent to the weighed powder slowly to avoid splashing.
-
Mixing: If sonication or heating is required, ensure that the container is appropriately sealed or vented to prevent the release of vapors.
-
Transfers: Use appropriate tools, such as a pipette or a cannula, for transferring solutions to minimize the risk of spills.
Post-Handling and Cleanup
-
Decontamination: Thoroughly clean the work area after use. Wipe down surfaces with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures: Be Prepared
Spills
-
Small Spills: For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Disposal Plan: Responsible Stewardship
Responsible chemical waste management is a critical component of laboratory safety and environmental protection.[12]
-
Waste Collection: All solid waste contaminated with this compound and any unused material should be collected in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Disposal Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from initial planning to final disposal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. acs.org [acs.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. osha.gov [osha.gov]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. leelinework.com [leelinework.com]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. acs.org [acs.org]
- 12. dchas.org [dchas.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
